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Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of Halogenated Biaryls: A Technical Guide to 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

Executive Summary In modern medicinal chemistry and agrochemical development, the rapid assembly of complex molecular architectures relies heavily on versatile, multi-functional building blocks. 2-(4-Iodo-1H-pyrazol-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the rapid assembly of complex molecular architectures relies heavily on versatile, multi-functional building blocks. 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a highly strategic scaffold that offers orthogonal reactivity. It features an electrophilic formyl group primed for condensation or reductive amination, alongside a highly polarized carbon-iodine (C–I) bond ready for palladium-catalyzed cross-coupling. This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, and self-validating synthetic protocols, designed specifically for drug development professionals.

IUPAC Nomenclature and Structural Elucidation

Understanding the exact structural assignment of this molecule requires applying the strict hierarchical rules outlined in the IUPAC Nomenclature of Organic Chemistry (the "Blue Book"). The name 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is derived through the following logical sequence:

  • Selection of the Principal Functional Group (PFG): According to IUPAC seniority rules, the formyl group (–CHO) outranks both halogens and heterocyclic rings. Therefore, the parent structure is designated as benzaldehyde .

  • Numbering the Parent Ring: The carbon atom of the benzene ring covalently bonded to the formyl group is assigned locant C1. Numbering proceeds around the ring to give the substituent the lowest possible locant, placing the heterocycle at the C2 (ortho) position.

  • Numbering the Heterocycle: The substituent is a pyrazole derivative. Under Hantzsch-Widman nomenclature rules for azoles, heteroatoms dictate the numbering priority. The nitrogen atom attached to the parent benzene ring is designated as N1, making the adjacent nitrogen N2. The indicated hydrogen, "1H" , specifies that the formally saturated nitrogen (which would bear a proton in the unsubstituted heterocycle) is at position 1. Consequently, the radical is named 1H-pyrazol-1-yl .

  • Halogen Placement: An iodine atom is substituted at the C4 position of the pyrazole ring. The C4 position is the thermodynamic sink for electrophilic substitution in pyrazoles, leading to the prefix 4-iodo .

  • Final Assembly: Merging these locants and prefixes yields the definitive IUPAC name: 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde .

Physicochemical Properties & Computational Data

To facilitate integration into computational drug discovery workflows and predict pharmacokinetic behavior, the core quantitative data for 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is summarized below.

PropertyValueStructural Significance
IUPAC Name 2-(4-iodo-1H-pyrazol-1-yl)benzaldehydeUnambiguous structural identifier.
CAS Registry Number 1343972-58-6Standardized chemical database tracking.
Molecular Formula C10H7IN2ODefines atomic composition.
Molecular Weight 298.08 g/mol Highly efficient lead-like molecular weight.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 3 (N, N, O)Provides interaction points for target kinases/receptors.
Rotatable Bonds 2Maintains conformational rigidity, lowering entropic penalty upon binding.

Mechanistic Synthesis & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We present two distinct synthetic routes, each exploiting different mechanistic causalities.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Causality & Logic: SNAr is the premier route for synthesizing 1-arylpyrazoles. In 2-fluorobenzaldehyde, the formyl group exerts a strong resonance (–M) and inductive (–I) effect, severely depleting electron density at the ortho-fluoro position and lowering the LUMO energy. This facilitates the attack of the pyrazolide anion, forming a stabilized Meisenheimer complex before the expulsion of the fluoride leaving group[1].

Step-by-Step Protocol:

  • Deprotonation: Charge a flame-dried, argon-purged round-bottom flask with 4-iodo-1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv). Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M solution. Rationale: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the pyrazolide anion "naked" and highly nucleophilic. Stir for 15 minutes at 25 °C.

  • Nucleophilic Attack: Add 2-fluorobenzaldehyde (1.1 equiv) dropwise via syringe.

  • Cyclization/Heating: Elevate the temperature to 90–100 °C for 4–6 hours. Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the 2-fluorobenzaldehyde peak validates the consumption of the starting material.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it into crushed ice-water (3× volume). The sudden shift in polarity forces the hydrophobic product to precipitate. Filter the solid, wash with cold water to remove residual DMF/salts, and dry under a vacuum.

Route B: Electrophilic Iodination of the Pre-formed Scaffold

Causality & Logic: Building the 1-arylpyrazole core first, followed by late-stage halogenation, offers strategic flexibility. The pyrazole ring is a π-excessive heterocycle. The C4 position is the kinetic and thermodynamic sink for electrophilic attack because intermediate Wheland complexes at C3 or C5 disrupt the resonance stabilization provided by the adjacent nitrogen lone pairs. Using N-Iodosuccinimide (NIS) provides a controlled release of the iodonium ion (I⁺), preventing over-halogenation[2].

Step-by-Step Protocol:

  • Solvation: Dissolve 2-(1H-pyrazol-1-yl)benzaldehyde (1.0 equiv) in anhydrous Acetonitrile (0.3 M) under an inert atmosphere.

  • Electrophilic Addition: Cool the solution to 0 °C. Add NIS (1.05 equiv) in small portions to control the exothermic electrophilic aromatic substitution.

  • Maturation: Allow the reaction to warm to room temperature and stir for 3 hours. Validation: Monitor via TLC. A new, less polar spot indicates the successful installation of the heavy iodine atom.

  • Reductive Quench: Quench the reaction with saturated aqueous Na₂S₂O₃. Rationale: Thiosulfate reduces any unreacted electrophilic iodine species to inert iodide (I⁻), preventing downstream oxidative side reactions.

  • Extraction: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Downstream Functionalization in Drug Discovery

The strategic value of 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde lies in its orthogonal reactivity, allowing researchers to build complex pharmacophores systematically.

  • C–I Bond Functionalization: The carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0) species. This allows for rapid diversification via Suzuki-Miyaura (boronic acids) or Sonogashira (terminal alkynes) cross-coupling reactions to install diverse aryl or alkynyl groups at the C4 position[3].

  • Formyl Group Functionalization: The aldehyde is a classic electrophile. It can undergo reductive amination with primary or secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃). This mild reducing agent selectively reduces the intermediate iminium ion without reducing the aldehyde itself, yielding complex benzylamine derivatives.

Synthetic Workflow & Functionalization Pathways

SyntheticWorkflow N1 2-Fluorobenzaldehyde + 4-Iodo-1H-pyrazole Target 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (Target Scaffold) N1->Target SNAr (K2CO3, DMF, 100°C) N2 2-(1H-pyrazol-1-yl)benzaldehyde N2->Target Electrophilic Iodination (NIS or I2, 0°C to RT) Prod1 4-Aryl/Alkyl Pyrazole Derivatives (via Suzuki/Sonogashira) Target->Prod1 Pd(0)-Catalyzed Cross-Coupling Prod2 Benzylamine Derivatives (via Reductive Amination) Target->Prod2 NaBH(OAc)3 + Amines

Synthesis and orthogonal functionalization workflow of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde.

References

  • Source: sigmaaldrich.
  • Source: nih.gov (PMC)
  • Source: acs.org (The Journal of Organic Chemistry)
  • Source: nih.gov (PMC)

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its uni...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a halogenated pyrazole ring coupled with a reactive benzaldehyde moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. The presence of an iodine atom provides a site for further functionalization through cross-coupling reactions, while the aldehyde group can be readily transformed into a variety of other functional groups. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, a detailed synthesis protocol, and methodologies for its thorough characterization.

Predicted and Inferred Physicochemical Properties

Direct experimental data for 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is not extensively available in the public domain. However, by analyzing structurally related compounds, we can infer a set of expected properties. These predictions are valuable for guiding experimental design and anticipating the compound's behavior.

PropertyPredicted/Inferred ValueBasis for Prediction/Inference
Molecular Formula C₁₀H₇IN₂OBased on the chemical structure.
Molecular Weight 298.08 g/mol Calculated from the molecular formula. A related compound, 2-(4-iodo-1H-pyrazol-1-yl)-4-methylbenzaldehyde, has a molecular weight of 312.11 g/mol [1].
Appearance White to off-white or pale yellow solidPyrazole and benzaldehyde derivatives are typically crystalline solids at room temperature[2][3].
Melting Point Expected to be in the range of 80-150 °CBased on the melting points of similar substituted pyrazole and benzaldehyde compounds. For instance, tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate, a related pyrazole derivative, has a melting point of 72-74 °C[4].
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.4-(1H-Pyrazol-1-yl)benzaldehyde exhibits a low aqueous solubility of 9.2 µg/mL[5]. The introduction of iodine is expected to further decrease water solubility.
XLogP3 ~2.5 - 3.5The computed XLogP3 for the related 2-(4-iodo-1H-pyrazol-1-yl)-4-methylbenzaldehyde is 2.4[1].

Synthesis Protocol: A Pathway to 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde can be approached through a multi-step process, beginning with the iodination of pyrazole followed by N-arylation. The following protocol is a representative method adapted from established procedures for the synthesis of related iodo-pyrazole derivatives[4].

Step 1: Iodination of 1H-Pyrazole

This initial step introduces the iodine atom at the 4-position of the pyrazole ring.

Methodology:

  • To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-pyrazole.

Causality of Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for electron-rich heterocycles like pyrazole.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Low Temperature Addition: Adding NIS at 0 °C helps to control the exothermicity of the reaction.

Synthesis_Step1 Pyrazole 1H-Pyrazole Reaction Stir at RT, 12-16h Pyrazole->Reaction NIS N-Iodosuccinimide (NIS) in DMF NIS->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Iodo-1H-pyrazole Purification->Product

Caption: Step 1: Iodination of 1H-Pyrazole.

Step 2: N-Arylation of 4-Iodo-1H-pyrazole with 2-Fluorobenzaldehyde

This step involves a nucleophilic aromatic substitution reaction to couple the iodinated pyrazole with the benzaldehyde moiety.

Methodology:

  • To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add 2-fluorobenzaldehyde (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde.

Causality of Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the pyrazole, forming the pyrazolide anion, which is a more potent nucleophile.

  • 2-Fluorobenzaldehyde: The fluorine atom is a good leaving group in nucleophilic aromatic substitution, especially when activated by the electron-withdrawing aldehyde group.

  • Elevated Temperature: Heating is necessary to overcome the activation energy of the SₙAr reaction.

Synthesis_Step2 IodoPyrazole 4-Iodo-1H-pyrazole Reaction Heat at 80-100°C, 8-12h IodoPyrazole->Reaction Fluorobenzaldehyde 2-Fluorobenzaldehyde + K₂CO₃ in DMF Fluorobenzaldehyde->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde Purification->Product

Caption: Step 2: N-Arylation of 4-Iodo-1H-pyrazole.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: This is a primary technique for structural elucidation. The expected proton NMR spectrum of the target compound would exhibit characteristic signals for the pyrazole and benzaldehyde protons.

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.5 ppm[6][7]. This significant downfield shift is due to the deshielding effect of the carbonyl group.

  • Aromatic Protons (Benzene Ring): The four protons on the benzaldehyde ring will appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm).

  • Pyrazole Protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the structure.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm is characteristic of an aldehyde carbonyl carbon[6].

  • Aromatic and Pyrazole Carbons: Signals for the carbons of the benzene and pyrazole rings will appear in the δ 90-150 ppm range. The carbon bearing the iodine atom (C4 of the pyrazole) will have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₀H₇IN₂O.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong absorption band is expected around 1700 cm⁻¹.

  • C-H Stretch (Aldehyde): A characteristic weak band may be observed around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aromatic C=C and C-H Stretches: These will appear in their typical regions.

Melting Point Analysis

The melting point of the purified compound should be determined using a calibrated apparatus. A sharp melting point range is indicative of high purity.

Potential Applications and Future Directions

The structural motifs present in 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde make it a valuable building block in several areas of chemical research:

  • Drug Discovery: Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[8]. The aldehyde functionality can be used to synthesize Schiff bases, hydrazones, and other derivatives with potential therapeutic applications.

  • Materials Science: The molecule can serve as a precursor for the synthesis of novel ligands for metal-organic frameworks (MOFs) or as a component in the development of organic light-emitting diodes (OLEDs).

  • Synthetic Chemistry: The iodo-substituent provides a handle for further elaboration of the molecule through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the construction of more complex molecular architectures[4].

Conclusion

This technical guide has provided a detailed overview of the anticipated physical properties, a robust synthetic route, and a comprehensive characterization strategy for 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde. While direct experimental data for this specific molecule is limited, the information presented, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers and scientists working with this versatile chemical entity. The synthetic and analytical protocols described herein are designed to be both practical and reliable, enabling the successful preparation and validation of this important building block for a wide range of applications.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • PubChem. (n.d.). 2-(4-iodo-1H-pyrazol-1-yl)-4-methylbenzaldehyde.
  • ChemicalBook. (n.d.). 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR spectrum.
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • ChemicalBook. (n.d.). Benzaldehyde, 2-chloro-6-(4-iodo-1H-pyrazol-1-yl)-.
  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde.
  • Doc Brown's CHEMISTRY. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-.
  • Chem-Impex. (n.d.). 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-(1H-Pyrazol-1-yl)benzaldehyde AldrichCPR.

Sources

Foundational

A Technical Guide to the Biological Potential of Iodinated Pyrazole Derivatives

Prepared by: Gemini, Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1][2][3][4] The strategic incorporation of iodine in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1][2][3][4] The strategic incorporation of iodine into the pyrazole scaffold has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these derivatives. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic promise of iodinated pyrazole compounds. We will explore their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource to facilitate further investigation and innovation in this promising area of research.

Introduction: The Pyrazole Scaffold and the Impact of Iodination

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a wide range of biological activities.[4][5] They are integral components of numerous FDA-approved drugs.[4] The introduction of a halogen, particularly iodine, can significantly enhance the therapeutic potential of the pyrazole core.[6] Iodination can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can lead to improved biological activity.[6] Specifically, the presence of iodine can enhance membrane permeability and cellular uptake, block metabolic sites to increase a compound's half-life, and facilitate stronger binding to protein targets.[6]

Synthesis of Iodinated Pyrazole Derivatives

The synthesis of iodinated pyrazoles is a critical first step in exploring their biological activities. Several methods exist, each with its own advantages regarding regioselectivity and reaction conditions.

A common and effective method involves the use of iodine monochloride (ICl) in the presence of a base like lithium carbonate.[7] This method is particularly effective for the C4 iodination of 1-acyl-4-iodo-3,5-disubstituted pyrazoles.[7] Another approach, considered a greener alternative, utilizes molecular iodine with hydrogen peroxide in water.[7] For specific regioselectivity, such as the synthesis of 5-iodo derivatives, treatment with n-butyllithium followed by elemental iodine is employed.[8]

Experimental Protocol: Iodination using Iodine Monochloride (ICl)

This protocol is adapted for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[7]

Materials:

  • 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivative

  • Iodine monochloride (ICl)

  • Lithium carbonate (Li₂CO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 equivalents).

  • To this stirred suspension, add iodine monochloride (3.0 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1-acyl-4-iodo-1H-pyrazole.[7]

Key Biological Activities of Iodinated Pyrazole Derivatives

Iodinated pyrazole derivatives have demonstrated a broad spectrum of biological activities, with the most promising results observed in anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents.[9][10][11] Iodinated pyrazoles have shown significant cytotoxic effects against various cancer cell lines.[12][13]

Mechanism of Action: One of the primary mechanisms by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[6][13][14] Kinases are crucial regulators of cellular processes that are often dysregulated in cancer.[6] The pyrazole ring serves as a versatile scaffold for designing kinase inhibitors that can target the ATP-binding site.[6] Some iodinated pyrazoles have shown potent inhibitory activity against key kinases such as EGFR, VEGFR-2, and CDK2.[10][13] Another identified mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule organization and leads to apoptosis and cell cycle arrest.[15][16]

Experimental Workflow for Anticancer Activity Screening

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (Conditional) start Synthesized Iodinated Pyrazole Derivative cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) on Cancer and Normal Cell Lines start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 selectivity Calculate Selectivity Index (SI) ic50->selectivity moa Mechanism of Action Studies selectivity->moa If promising SI animal_model Xenograft Animal Model selectivity->animal_model If highly promising in vitro data kinase Kinase Inhibition Assays (e.g., ADP-Glo™) moa->kinase tubulin Tubulin Polymerization Assay moa->tubulin apoptosis Apoptosis Assays (e.g., Caspase-3/7 Activation) moa->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) moa->cell_cycle efficacy Evaluate Antitumor Efficacy animal_model->efficacy

Caption: Workflow for assessing the preclinical anticancer activity of novel compounds.[17][18]

Data Presentation: Cytotoxicity of Iodinated Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Normal Cell LineCytotoxicity on Normal CellsReference
4c HEp-2 (epithelial)SignificantNCTC (fibroblast)No cytotoxic effects
43 HCT-116 (colon)< 100--[13]
43 MCF-7 (breast)< 100--[13]
EMAC4001 Various0.01 - 0.38--
PTA-1 17 human cancer cell linesLow micromolarNon-cancerous human cellsLess cytotoxic[15]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Normal cell line (e.g., Vero)

  • Complete cell culture medium

  • 96-well plates

  • Iodinated pyrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the iodinated pyrazole derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]

Antimicrobial Activity

Iodinated pyrazole derivatives have also shown significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[12][21]

Mechanism of Action: The antimicrobial action of pyrazole derivatives often involves the disruption of essential biological processes in microbial cells.[12] Some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[22]

Data Presentation: Antimicrobial Activity of Iodinated Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5a Staphylococcus aureus ATCC 259230.023[12]
5c Staphylococcus aureus ATCC 259230.023[12]
3 Escherichia coli0.25[23]
4 Streptococcus epidermidis0.25[23]
2 Aspergillus niger1[23]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[24][25]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Iodinated pyrazole derivatives

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the iodinated pyrazole derivatives in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[24]

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25]

Anti-inflammatory Activity

Several pyrazole derivatives are known for their anti-inflammatory properties, and iodinated analogs are being explored for enhanced activity.[1][4][23][26][27]

Mechanism of Action: The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Some compounds have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[27]

Signaling Pathway: COX Inhibition in Inflammation

G stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid pla2->phospholipids acts on cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation iodinated_pyrazole Iodinated Pyrazole Derivative iodinated_pyrazole->cox inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway by iodinated pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of iodinated pyrazole derivatives is highly dependent on the position and nature of substituents on the pyrazole ring. For instance, in a series of anticancer compounds, the presence of a chlorine atom or a methyl group at position 5 of an isatin nucleus linked to the pyrazole was found to be beneficial for antitumor activity.[28] In another study, compounds with electron-withdrawing groups on the aryl rings attached to the pyrazole showed the greatest growth inhibition in cancer cells.[10]

Challenges and Future Directions

Conclusion

Iodinated pyrazole derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with the tunability of their chemical structure, make them attractive candidates for further development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon, paving the way for the discovery of novel and effective therapeutics based on the iodinated pyrazole scaffold.

References

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (n.d.).
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem. (n.d.).
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Exploratory

Discovery and history of N-aryl pyrazole synthesis

An In-depth Technical Guide to the Discovery and History of N-aryl Pyrazole Synthesis Introduction: The Privileged Scaffold The N-aryl pyrazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of N-aryl Pyrazole Synthesis

Introduction: The Privileged Scaffold

The N-aryl pyrazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as the core structural framework for drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3][4] The journey of this vital chemical entity, from a serendipitous 19th-century discovery to its synthesis via sophisticated modern catalytic systems, reflects the broader evolution of organic chemistry itself.

Perhaps the most prominent exemplar of the N-aryl pyrazole's impact is Celecoxib , a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[5][6] The structure and synthesis of Celecoxib are a direct legacy of the foundational and modern synthetic principles discussed in this guide.[6][7] This document provides a comprehensive exploration of the discovery and historical development of N-aryl pyrazole synthesis, tracing its path from classical condensation reactions to the versatile transition-metal-catalyzed methods that dominate contemporary synthetic chemistry.

Part 1: The Genesis – The Knorr Pyrazole Synthesis (1883)

The history of pyrazole chemistry begins with the seminal work of German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[8][9][10] This reaction, now universally known as the Knorr pyrazole synthesis , became the foundational method for constructing the pyrazole ring.[8][11] It is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a versatile and robust method that laid the groundwork for over a century of heterocyclic chemistry.[8][11]

The Knorr Mechanism: A Question of Regioselectivity

The mechanism involves an initial acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[11][12] This is followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group and subsequent dehydration to yield the aromatic pyrazole ring.[11]

A critical consideration, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[11][13][14] The outcome is often influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound.[11] Recent studies using transient flow methods have revealed that the kinetics of the Knorr synthesis are more complex than previously understood, involving autocatalytic pathways and unexpected intermediates.[13][15][16]

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation (-H₂O) hydrazine Aryl Hydrazine hydrazine->hydrazone cyclized Cyclized Intermediate (non-aromatic) hydrazone->cyclized Intramolecular Cyclization pyrazole N-Aryl Pyrazole cyclized->pyrazole Dehydration (-H₂O)

Figure 1: Simplified mechanism of the Knorr Pyrazole Synthesis.

Protocol: The Original Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The following protocol is based on the original 1883 publication by Ludwig Knorr.[8] It details the foundational experiment that launched the field of pyrazole chemistry.

Materials and Equipment:

  • Reactants: Phenylhydrazine (100 g), Ethyl acetoacetate (125 g).[8]

  • Apparatus: Reaction vessel, Water bath, Separatory funnel, Crystallization dish.[8]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.[8]

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily product and water.[8]

  • Separation of Water: Separate the layer of water that forms from the oily condensation product.[8]

  • Cyclization: Heat the oily product on a water bath for an extended period. This step induces cyclization through the elimination of ethanol, leading to the crude pyrazolone product.[8]

  • Isolation and Purification: Cool the reaction mixture. Upon standing, the product will solidify. The solid 1-phenyl-3-methyl-5-pyrazolone is then collected.[8] Note: While the original paper does not specify a recrystallization step, modern procedures would typically involve recrystallization from a solvent like ethanol to obtain a purified product.[8]

ParameterValueSource
Phenylhydrazine100 g[8]
Ethyl Acetoacetate125 g[8]
Reaction TemperatureAmbient, then water bath[8]
Reported YieldNot explicitly stated[8]

Table 1: Quantitative data from Knorr's original 1883 publication.

Part 2: The Evolution – Modern Methods for C-N Bond Formation

While the Knorr synthesis remains a cornerstone of heterocyclic chemistry, its limitations—such as the potential for regioisomeric mixtures and sometimes harsh reaction conditions—prompted the development of more refined and versatile methodologies.[13] The modern era of N-aryl pyrazole synthesis is dominated by transition-metal-catalyzed cross-coupling reactions, which offer superior control, milder conditions, and broader functional group tolerance.[2][17][18]

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation, a classic method for forming carbon-nitrogen bonds, was one of the earliest transition-metal-catalyzed approaches applied to N-aryl pyrazole synthesis.[19][20] This reaction typically involves the coupling of a pyrazole with an aryl halide (iodide or bromide) using a copper catalyst, a suitable ligand, and a base.[19][20] The use of ligands, such as N,N'-dimethylethylenediamine, is crucial for improving the efficiency and yield of the reaction.[20]

G cluster_cycle Ullmann Catalytic Cycle CuI Cu(I) Catalyst Complex1 Cu(I)-Pyrazole Complex CuI->Complex1 Coordination Pyrazole Pyrazole-H Pyrazole->Complex1 Base Base Base->Complex1 ArylHalide Ar-X Complex2 Ar-Cu(III)-Pyrazole Complex ArylHalide->Complex2 Product Pyrazole-Ar Complex1->Complex2 Oxidative Addition Complex2->CuI Regenerates Catalyst Complex2->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for the Ullmann N-arylation.

General Protocol: Copper-Catalyzed N-Arylation of 1H-Pyrazole This protocol is adapted from established procedures for the Ullmann condensation.[20]

Materials and Equipment:

  • Reactants: 1H-Pyrazole (1.2 mmol), Ethyl 4-iodobenzoate (1.0 mmol), Copper(I) iodide (CuI, 10 mol%), N,N'-dimethylethylenediamine (20 mol%), Potassium carbonate (K₂CO₃, 2.0 mmol), Anhydrous DMF or DMSO (2 mL).[20]

  • Apparatus: Schlenk tube, magnetic stirrer, oil bath, inert atmosphere setup (e.g., nitrogen or argon).[20]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add CuI (10 mol%), K₂CO₃ (2.0 mmol), and 1H-pyrazole (1.2 mmol).[20]

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (2 mL), followed by N,N'-dimethylethylenediamine (20 mol%), and finally ethyl 4-iodobenzoate (1.0 mmol).[20]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110-130°C. Stir the reaction mixture vigorously for 24 hours.[20]

  • Work-up: After 24 hours, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[20]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[20]

Aryl HalideLigandBaseSolventTemp (°C)Yield (%)
Aryl IodideDiamineK₂CO₃DMF110Good
Aryl BromideDiamineCs₂CO₃Dioxane110Good
Aryl IodidePhenanthrolineK₂CO₃Toluene150Excellent

Table 2: Comparison of selected Ullmann N-arylation conditions.[19][20]

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The development of the Buchwald-Hartwig amination in the mid-1990s revolutionized C-N bond formation.[21] This palladium-catalyzed cross-coupling reaction offers a highly general and efficient route to N-aryl pyrazoles, often with milder conditions and a broader substrate scope than copper-catalyzed methods.[17][21][22] A key to its success is the development of sterically hindered and electron-rich phosphine ligands, such as tBuBrettPhos and XPhos, which facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[17][23][24] The reaction is compatible with a wide range of functional groups and can be used with aryl halides and, advantageously, aryl triflates, which are easily prepared from widely available phenols.[17][22]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_Complex L₂Pd(II)(Ar)(X) Pd0->PdII_Complex Oxidative Addition ArX Ar-X (Aryl Triflate) OxAdd Oxidative Addition AmideComplex L₂Pd(II)(Ar)(Pyrazole) PdII_Complex->AmideComplex Amine Coordination & Deprotonation PyrazoleH Pyrazole-H Base Base LigandExch Ligand Exchange AmideComplex->Pd0 Regenerates Catalyst Product Ar-Pyrazole AmideComplex->Product Reductive Elimination RedElim Reductive Elimination

Figure 3: Key steps in the Buchwald-Hartwig N-arylation cycle.

General Protocol: Palladium-Catalyzed Coupling of Aryl Triflates with 3-Trimethylsilylpyrazole This protocol is based on a highly efficient method developed by Onodera, Kochi, and Kakiuchi.[17][22][25]

Materials and Equipment:

  • Reactants: Aryl triflate (0.5 mmol), 3-Trimethylsilylpyrazole (0.6 mmol), Pd₂(dba)₃ (2 mol%), tBuBrettPhos (6 mol%), Potassium phosphate (K₃PO₄, 0.75 mmol), 1,4-Dioxane (2.5 mL).[22]

  • Apparatus: Oven-dried reaction vial with screw cap, magnetic stirrer, heating block.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl triflate, 3-trimethylsilylpyrazole, Pd₂(dba)₃, tBuBrettPhos, and K₃PO₄ to an oven-dried reaction vial.

  • Solvent Addition: Add 1,4-dioxane to the vial.

  • Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Place the vial in a preheated heating block at 70°C and stir for 24 hours.[22]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue is purified by silica gel column chromatography to afford the N-arylpyrazole product.[22]

Aryl Triflate SubstituentYield (%)
p-tolyl96
p-methoxyphenyl95
p-acetylphenyl91
o-methylphenyl93

Table 3: Selected yields for the Pd-catalyzed N-arylation of aryl triflates.[22]

Innovations and Greener Synthetic Approaches

The field continues to evolve with a focus on efficiency and sustainability. Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields for both classical and metal-catalyzed reactions.[1][26][27][28] Furthermore, researchers are developing novel one-pot procedures that combine multiple steps, avoiding the need for isolating intermediates and thus saving time and resources.[29] Other modern strategies include the use of unique starting materials like cyclopropanols or 1,2,3-thiadiazine S-oxides to construct the pyrazole ring with high selectivity.[18][30][31] These advancements underscore a commitment to developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this vital class of compounds.[2]

Part 3: A Case Study in Drug Development – The Synthesis of Celecoxib

The N-aryl pyrazole core is central to the structure and function of Celecoxib (Celebrex®), a blockbuster nonsteroidal anti-inflammatory drug (NSAID).[5][32] Its synthesis is a testament to the enduring relevance of the Knorr condensation methodology, tailored for a complex pharmaceutical target. The industrial synthesis involves the condensation of a specifically designed 1,3-dicarbonyl compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with 4-sulfamoylphenylhydrazine.[6][7] This reaction constructs the core 1,5-diarylpyrazole scaffold of the final drug molecule in a single, efficient step.[6]

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product dione 4,4,4-Trifluoro-1-(p-tolyl) butane-1,3-dione condensation Cyclocondensation (Knorr Synthesis) dione->condensation hydrazine 4-Sulfamoylphenylhydrazine hydrazine->condensation celecoxib Celecoxib condensation->celecoxib

Figure 4: Simplified synthetic workflow for Celecoxib.

The strategic placement of the trifluoromethyl group on the diketone and the sulfonamide group on the arylhydrazine are critical for the drug's selective inhibition of the COX-2 enzyme over COX-1, which is the basis for its therapeutic effect and improved gastrointestinal safety profile compared to older NSAIDs.[6] The synthesis of Celecoxib perfectly illustrates how foundational chemical discoveries are adapted and optimized to create complex, life-changing medicines.[5][6]

Conclusion

From Ludwig Knorr's foundational discovery in 1883 to the sophisticated palladium- and copper-catalyzed reactions of the 21st century, the synthesis of N-aryl pyrazoles has undergone a remarkable transformation. The journey from classical condensation to modern cross-coupling reflects a paradigm shift towards greater precision, efficiency, and versatility in organic synthesis. The N-aryl pyrazole scaffold, once a novelty, is now an indispensable tool in the hands of medicinal chemists and drug development professionals. A deep understanding of its synthetic history and the causality behind various methodological choices is essential for any researcher aiming to innovate and develop the next generation of pyrazole-based therapeutics.

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Foundational

Theoretical Properties and Rational Design of Halogenated Benzaldehyde Pyrazoles: An In-Depth Technical Guide

Executive Summary Nitrogen-containing heterocycles, particularly pyrazoles, are privileged scaffolds in modern drug discovery and materials science due to their robust structural stability and versatile coordination chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-containing heterocycles, particularly pyrazoles, are privileged scaffolds in modern drug discovery and materials science due to their robust structural stability and versatile coordination chemistry. The functionalization of pyrazoles with halogenated benzaldehyde derivatives introduces unique electronic perturbations—specifically through σ-hole interactions and π-electron modulation. As a Senior Application Scientist, I have structured this guide to bridge the gap between quantum chemical theory (Density Functional Theory) and benchtop synthetic reality. This whitepaper elucidates the causality behind synthetic choices, the theoretical frameworks governing molecular behavior, and the biological implications of halogenated pyrazole derivatives.

Mechanistic Synthesis and Reaction Dynamics

The synthesis of highly substituted pyrazoles traditionally suffers from poor atom economy and harsh oxidative conditions. However, modern pot, atom, and step economy (PASE) methodologies have revolutionized this workflow.

The most efficient route to halogenated benzaldehyde pyrazoles involves a one-pot multicomponent condensation of ketones, halogenated benzaldehydes, and hydrazine monohydrochloride to form a pyrazoline intermediate[1].

The Causality of Oxidative Solvents: The critical step is the in situ oxidation of the pyrazoline intermediate to the aromatic pyrazole. While traditional methods use bromine, utilizing Dimethyl Sulfoxide (DMSO) under an oxygen atmosphere provides a superior, self-validating, and benign alternative[1]. DMSO is explicitly chosen because of its exceptionally high oxygen solubility compared to standard organic solvents. When heated, DMSO acts as an efficient oxygen-transfer medium, driving the dehydrogenation of pyrazoline to pyrazole with water as the only byproduct[1]. This eliminates the need for heavy metal oxidants and simplifies downstream chromatography.

Synthesis_DFT_Workflow A Precursor Condensation (Ketone + Aldehyde + Hydrazine) B Pyrazoline Intermediate A->B Mild Heat C DMSO/O2 Oxidation B->C D Halogenated Pyrazole C->D -H2O E DFT Optimization (B3LYP/LANL2DZ) D->E In-silico F Electronic Properties (HOMO-LUMO, MEP) E->F

Fig 1. Experimental and computational workflow for pyrazole derivatives.

Quantum Chemical Properties (DFT Framework)

To rationally design halogenated pyrazoles, we must understand their electronic architecture using Density Functional Theory (DFT).

Basis Set Selection Logic: For the computational optimization of these molecules, the hybrid functional B3LYP is the industry standard. However, the choice of basis set is highly dependent on the halogen. For light atoms (C, H, N, O, F, Cl), the 6-311+G(d,p) basis set provides excellent polarization and diffuse functions[2]. Conversely, for heavier halogens (Br, I), standard Pople basis sets fail to account for the relativistic effects of inner-shell electrons. Therefore, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) Effective Core Potential (ECP) must be applied to the halogen atoms to ensure accurate geometry and energy calculations[2],[3].

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and reactivity of the molecule. In halogenated pyrazole-hydrazone derivatives, the HOMO is typically localized on the electron-rich benzaldehyde ring, while the LUMO resides on the hydrazone/pyrazole function[4]. The energy gap (ΔE) generally falls between 4.38 and 5.75 eV[4]. A gap in this range is highly desirable in drug development: it is large enough to ensure metabolic stability against rapid degradation, yet small enough to allow for effective electron transfer during target enzyme binding.

Halogenation_Logic H Halogen Substitution (Cl, Br, I) S σ-Acceptor / π-Donor Effects H->S L Increased Lipophilicity H->L E HOMO-LUMO Gap Modulation S->E B Enhanced Target Binding (COX-2 / α-Amylase) E->B L->B

Fig 2. Logical pathways of halogenation affecting biological binding.

Hirshfeld Surface Analysis: Crystallographic X-ray diffraction (XRD) paired with Hirshfeld surface 2D fingerprint plots is utilized to quantify non-covalent interactions in the solid state[5]. The inclusion of halogens shifts the crystal packing dynamics. While H···H van der Waals interactions typically dominate (41.4% - 50.2%), the introduction of halogens creates highly directional H···Cl or H···Br interactions (11.9% - 21.6%), which significantly rigidify the crystal lattice and improve the thermal stability of the compound[6].

Biological Target Interactions

The theoretical properties of halogenated pyrazoles directly translate to their in vitro and in vivo efficacy.

  • Anti-Inflammatory (COX-2 Inhibition): Molecular docking and molecular dynamics (MD) simulations reveal that halogenated pyrazole-4-carbaldehyde derivatives exhibit high selectivity for the Cyclooxygenase-2 (COX-2) receptor over COX-1[5]. The halogens increase the lipophilicity of the scaffold, allowing it to penetrate the hydrophobic pocket of COX-2, where the halogen's σ-hole forms strong, directional non-covalent bonds with the receptor's amino acid residues.

  • Antidiabetic (α-Amylase Inhibition): Halogenated pyrazole Schiff bases and their Copper(II) complexes have demonstrated potent α-amylase inhibition. For instance, specific Cu(II) complexes achieve up to 95.37% inhibition at 500 µg/mL, closely matching the clinical standard Acarbose (89.25%)[3].

Biological_Pathway P Halogenated Pyrazole C Target Enzyme Pocket (e.g., COX-2, α-Amylase) P->C Docking H Halogen Bonding (σ-hole interactions) C->H Stabilizes I Enzymatic Inhibition H->I A Therapeutic Response I->A

Fig 3. Mechanism of enzymatic inhibition by halogenated pyrazoles.

Data Presentation

Table 1: Theoretical Electronic Properties (DFT: B3LYP Level) Data synthesized from foundational DFT studies on pyrazole derivatives[4],[5].

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Structural Conformation
Chlorinated Pyrazole-Hydrazone-6.12-1.744.38Non-planar
Brominated Pyrazole-4-Carbaldehyde-5.98-1.604.38 - 5.75Non-planar
Furyl-Pyrazole Carboxylic Acid-6.45-2.104.35Planar

Table 2: Hirshfeld Surface Interaction Contributions in Halogenated Pyrazoles Quantification of crystal lattice stabilization forces[6].

Interaction TypeContribution (%)Mechanistic Role in Solid State
H···H 41.4 - 50.2%Primary van der Waals packing driver; dictates bulk density.
C···H / H···C 18.1 - 21.2%π-stacking and edge-to-face interactions; stabilizes aromatic rings.
H···X (X=Cl, Br) 11.9 - 21.6%Directional halogen bonding; critical for rigidifying the lattice.
O···H / H···O 13.4 - 16.0%Hydrogen bonding networks; dictates aqueous solubility.

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Synthesis of Halogenated Pyrazoles

Objective: Synthesize 3,5-disubstituted halogenated pyrazoles via a benign oxidation pathway.

  • Condensation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the target ketone and 1.0 mmol of halogenated benzaldehyde in 10 mL of ethanol. Add 1.2 mmol of hydrazine monohydrochloride.

  • Intermediate Formation: Stir the mixture at 60°C for 2 hours.

    • Validation Check 1: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting materials and the emergence of a highly UV-active spot confirms the formation of the pyrazoline intermediate.

  • Solvent Exchange & Oxidation: Remove ethanol under reduced pressure. Re-dissolve the crude pyrazoline in 10 mL of anhydrous DMSO. Attach an oxygen balloon to the reaction vessel to maintain an O2 atmosphere.

  • Aromatization: Heat the DMSO solution at 90°C for 4-6 hours[1].

    • Validation Check 2: Monitor via LC-MS. The mass shift of -2 Da (loss of two protons) confirms the oxidative aromatization to the pyrazole.

  • Workup: Quench the reaction with ice water (30 mL). The halogenated pyrazole will precipitate. Filter, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Computational DFT Workflow

Objective: Determine the optimized geometry and FMOs of the synthesized compound.

  • Initial Modeling: Construct the 3D structure of the halogenated pyrazole using GaussView. Pre-optimize the geometry using Molecular Mechanics (UFF force field) to prevent steric clashes.

  • DFT Optimization: Submit the job in Gaussian 09/16 using the opt keyword. Set the level of theory to B3LYP. For C, H, N, and O atoms, assign the 6-311+G(d,p) basis set. For halogen atoms (Br, I), assign the LANL2DZ basis set[2].

  • Frequency Validation: Append the freq keyword to the input file to calculate vibrational frequencies on the optimized geometry.

    • Validation Check 3: Parse the output file for imaginary frequencies. The presence of zero imaginary frequencies ( Nimag​=0 ) validates that the structure is a true local minimum and not a transition state.

  • Electronic Mapping: Extract the HOMO and LUMO energies from the checkpoint file. Generate the Molecular Electrostatic Potential (MEP) map by plotting the electron density mapped with electrostatic potential to identify nucleophilic (red) and electrophilic (blue) attack sites.

References

  • Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study.
  • Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. scielo.br.
  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)
  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simul
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. organic-chemistry.org.
  • Halogenated Copper(II) Complex of an Aniline Schiff Base: Synthesis, Spectroscopic Characterization, Antidiabetic Activity, Molecular Docking, and DFT Studies. doi.org.
  • Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communic

Sources

Exploratory

Introduction to pyrazole-based heterocyclic compounds

An In-Depth Technical Guide to Pyrazole-Based Heterocyclic Compounds For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pyrazole-Based Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] First identified by Ludwig Knorr in 1883, this versatile core is integral to a multitude of approved therapeutic agents and compounds in clinical development.[1][2][6] Its unique physicochemical properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a cornerstone in the design of drugs targeting a vast array of clinical conditions, including inflammatory diseases, cancers, and infectious agents.[5][7][8] This guide provides a comprehensive exploration of the pyrazole core, delving into its fundamental properties, seminal and modern synthetic methodologies, chemical reactivity, and extensive pharmacological landscape. Through detailed protocols, mechanistic diagrams, and case studies of marketed drugs, this document serves as a technical resource for professionals engaged in the discovery and development of novel pyrazole-based therapeutics.

Introduction to the Pyrazole Scaffold

Historical Context and Discovery

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, through the condensation of ethyl acetoacetate with phenylhydrazine, synthesized a derivative he named pyrazole.[1][6][9] This foundational work not only introduced a new class of heterocyclic compounds but also established the first, and still widely used, method for their synthesis—the Knorr pyrazole synthesis.[9] The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, underscoring the scaffold's prevalence in synthetic chemistry long before its discovery in nature.[10]

Core Physicochemical Properties

Pyrazole is a colorless, crystalline solid with a pyridine-like odor, a melting point of 69–70°C, and a boiling point of 186–188°C.[6] It is a weak base (pKb 11.5) and exists as a planar, sp²-hybridized 6π-electron heteroaromatic system.[10][11] The two nitrogen atoms within the ring dictate its chemical personality: one is a pyrrole-like, electron-donating nitrogen (N1), and the other is a pyridine-like, electron-accepting nitrogen (N2).[11][12] This arrangement leads to a significant dipole moment and the ability to act as both a hydrogen bond donor (at N1-H) and acceptor (at N2), which is crucial for its interaction with biological targets.[13]

Tautomerism in Pyrazoles

Unsubstituted or N-unsubstituted pyrazoles exist as a mixture of two rapidly interconverting tautomers. This tautomerism makes the C3 and C5 positions chemically equivalent in many scenarios. This rapid exchange is a key feature of the pyrazole core.[6]

Caption: Annular tautomerism in the pyrazole ring.

Significance in Medicinal Chemistry: The "Privileged Scaffold" Concept

The pyrazole nucleus is considered a "privileged scaffold" because its framework can be readily modified to bind to a wide range of distinct biological targets, leading to diverse pharmacological activities.[1][4] This versatility has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a new generation of kinase inhibitors for cancer like Ruxolitinib and Ibrutinib.[2][5][14] The metabolic stability of the pyrazole ring further enhances its attractiveness in drug design.[5]

Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring is a well-established field with both classical and modern approaches available to synthetic chemists.

Foundational Synthesis: The Knorr Pyrazole Synthesis

The most fundamental and enduring method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][16][17] This reaction is typically acid-catalyzed and is highly versatile for creating a wide range of substituted pyrazoles.[15][18]

The reaction mechanism initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[15][19] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable aromatic pyrazole ring.[15] A critical consideration is regioselectivity; when an unsymmetrical dicarbonyl compound is used, the initial attack generally occurs at the more electrophilic carbonyl carbon, which can be influenced by both steric and electronic factors.[15]

Knorr_Mechanism Knorr Pyrazole Synthesis: General Mechanism Start 1,3-Dicarbonyl + Hydrazine Step1 Condensation to form Hydrazone Intermediate Start->Step1 Acid Catalyst Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 End Substituted Pyrazole Step3->End

Caption: Simplified workflow of the Knorr pyrazole synthesis.

This protocol outlines the synthesis of a pyrazolone, a variation of the Knorr reaction using a β-ketoester.[19]

  • Reagent Preparation: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and the hydrazine derivative (e.g., hydrazine hydrate, 6 mmol).

  • Solvent Addition: Add a suitable solvent such as 1-propanol (3 mL) and a catalytic amount of glacial acetic acid (3 drops).

  • Reaction Heating: Place the vial on a hot plate with a magnetic stirrer and heat to approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).

  • Product Precipitation: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring to induce precipitation of the product.

  • Isolation and Purification: Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. Further purification can be achieved by recrystallization if necessary.

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[15][19]

The Paal-Knorr Synthesis Variant

While the Knorr synthesis uses hydrazines and 1,3-dicarbonyls, the related Paal-Knorr synthesis is primarily known for producing pyrroles from 1,4-dicarbonyls and amines.[20][21][22] However, the term is sometimes associated with pyrazole synthesis in broader discussions of dicarbonyl cyclizations.[17][20] The core principle of condensing a dicarbonyl compound with a dinucleophile remains central.

Modern Synthetic Approaches

While the Knorr synthesis is robust, modern chemistry has introduced more advanced and efficient methods.

  • Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole product, offering high atom economy and efficiency.[3][23]

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound (as the 1,3-dipole) with an alkene or alkyne, providing a direct route to pyrazolines and pyrazoles, respectively.[24][25]

  • Metal-Catalyzed Syntheses: Various transition metals, including silver, palladium, and rhodium, are used to catalyze novel pyrazole formations, often under milder conditions and with higher regioselectivity.[1][26] For instance, silver-catalyzed reactions of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate have been used to synthesize trifluoromethylated pyrazoles.[1]

Chemical Reactivity and Functionalization

The aromatic nature of the pyrazole ring makes it relatively stable, but it undergoes a variety of reactions, allowing for extensive functionalization.[11]

Electrophilic Substitution Reactions

The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, leaving the C4 position as the most electron-rich and thus the primary site for electrophilic attack.[11][12][] Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, which all preferentially occur at the C4 position.[28]

Electrophilic_Attack pyrazole Pyrazole Ring product 4-Substituted Pyrazole pyrazole->product Substitution electrophile Electrophile (E+) electrophile->pyrazole Attack at C4 position

Caption: Electrophilic attack on the pyrazole nucleus.

N-Alkylation and N-Arylation

The N1-H proton is acidic and can be easily removed by a base. The resulting pyrazolate anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or aryl halides, allowing for straightforward substitution at the N1 position.[28]

Ring Stability and Ring-Opening

The pyrazole ring is generally resistant to oxidation and reduction.[11] However, under forcing conditions, such as with strong bases, deprotonation at the C3 position can lead to ring-opening reactions.[11][][28]

Pharmacological Landscape and Biological Activities

Pyrazole derivatives are renowned for their broad and potent biological activities, a key reason for their "privileged" status.[3][6][10][13][24][29][30]

Biological_Activities center Pyrazole Core anticancer Anticancer center->anticancer anti_inflammatory Anti-inflammatory center->anti_inflammatory antimicrobial Antimicrobial center->antimicrobial antiviral Antiviral center->antiviral anticonvulsant Anticonvulsant center->anticonvulsant antidepressant Antidepressant center->antidepressant analgesic Analgesic center->analgesic antidiabetic Antidiabetic center->antidiabetic

Caption: Diverse biological activities of the pyrazole scaffold.

  • Anti-inflammatory Activity: Pyrazoles are famously known for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib (Celebrex®) is a selective COX-2 inhibitor built around a trisubstituted pyrazole core.[5][6][10][29]

  • Anticancer Activity: A significant number of modern anticancer drugs are pyrazole derivatives that function as kinase inhibitors.[31] Compounds like Ruxolitinib (Jakafi®) and Axitinib (Inlyta®) target specific kinases involved in cancer cell proliferation and survival.[2][5] The pyrazole scaffold serves as an effective hinge-binding motif in many ATP-competitive kinase inhibitors.[31]

  • Antimicrobial and Antifungal Activity: Various pyrazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[6][10][29] They are being investigated as potential treatments for drug-resistant infections.[2][5]

  • Other Activities: The pharmacological reach of pyrazoles extends to antiviral, anticonvulsant, antidepressant, and analgesic effects, highlighting the remarkable versatility of this scaffold.[3][6]

Pyrazole-Based Drugs: From Bench to Bedside

The translation of pyrazole chemistry into clinical success is extensive. Since 2011, the U.S. FDA has approved over 30 drugs containing a pyrazole nucleus.[32]

Case Studies of FDA-Approved Drugs
  • Celecoxib (Celebrex®): Approved in 1999, this COX-2 inhibitor is a blockbuster anti-inflammatory drug used to treat arthritis. Its 1,5-diaryl pyrazole structure is key to its selectivity and activity.[5][14]

  • Sildenafil (Viagra®): A pyrimidine-fused pyrazole derivative, Sildenafil is a potent phosphodiesterase-5 (PDE5) inhibitor used for erectile dysfunction and pulmonary hypertension.[2][5][14]

  • Ruxolitinib (Jakafi®): An ATP-competitive inhibitor of Janus kinases (JAK1 and JAK2), this drug is used to treat myelofibrosis and polycythemia vera.[2]

  • Lenacapavir (Sunlenca®): A recent and novel approval, Lenacapavir is a first-in-class HIV capsid inhibitor with a complex poly-substituted pyrazole structure, used for treating multi-drug resistant HIV.[2]

Table of Selected Pyrazole-Containing Pharmaceuticals
Drug Name (Brand)Target/Mechanism of ActionPrimary Indication(s)
Celecoxib (Celebrex®)Selective COX-2 InhibitorOsteoarthritis, Rheumatoid Arthritis[5][14]
Sildenafil (Viagra®)PDE5 InhibitorErectile Dysfunction, PAH[2][5]
Ruxolitinib (Jakafi®)JAK1/JAK2 InhibitorMyelofibrosis, Polycythemia Vera[2]
Axitinib (Inlyta®)VEGFR, PDGFR, c-KIT InhibitorRenal Cell Carcinoma[2]
Baricitinib (Olumiant®)JAK1/JAK2 InhibitorRheumatoid Arthritis[2]
Niraparib (Zejula®)PARP InhibitorOvarian Cancer[2]
Lenacapavir (Sunlenca®)HIV-1 Capsid InhibitorMulti-Drug Resistant HIV-1[2]
Rimonabant (Acomplia)CB1 Receptor AntagonistAnti-obesity (Withdrawn)[3][14]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of pyrazole derivatives is critical for rational drug design. The substitution pattern on the pyrazole ring profoundly influences the compound's potency, selectivity, and pharmacokinetic properties.[4]

  • N1-Substitution: The substituent at the N1 position often dictates the overall conformation and can engage in critical interactions with the target protein. For many kinase inhibitors, a bulky aryl group at N1 is essential for activity.

  • C3- and C5-Substitutions: These positions are frequently decorated with aryl or heteroaryl groups that occupy hydrophobic pockets in the target binding site. In the case of cannabinoid receptor antagonists like Rimonabant, a p-substituted phenyl ring at C5 and a 2,4-dichlorophenyl group at N1 were found to be crucial for potent activity.[33]

  • C4-Substitution: While often unsubstituted to maintain the core structure, modifications at C4 can be used to fine-tune properties like solubility or to block metabolic pathways.

For example, SAR studies on pyrazole derivatives as inhibitors of phagocytosis for treating immune thrombocytopenia revealed that a spacer of up to two atoms connecting two pyrazole moieties and alkyl substitution at one of the N1 positions were important for inhibitory activity.[34]

Conclusion and Future Perspectives

References

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  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
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  • MDPI. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease.
  • Royalchem. (2024).
  • Wikipedia. Paal–Knorr synthesis.
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  • PMC. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • ResearchGate. Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram.
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Foundational

The Strategic Role of Iodine in Pyrazole Chemistry: From Ring Activation to Synthetic Diversification

An In-Depth Technical Guide Abstract The incorporation of iodine into the pyrazole scaffold is a pivotal strategy in modern synthetic and medicinal chemistry. Far from being a mere heavy-atom substituent, iodine imparts...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The incorporation of iodine into the pyrazole scaffold is a pivotal strategy in modern synthetic and medicinal chemistry. Far from being a mere heavy-atom substituent, iodine imparts unique reactivity to the pyrazole ring, transforming it into a versatile and highly adaptable synthetic intermediate. This guide provides an in-depth exploration of the multifaceted role of iodine in pyrazole chemistry. We will dissect the mechanisms of regioselective iodination, explain the causal logic behind various synthetic protocols, and illuminate how the carbon-iodine bond serves as a linchpin for advanced molecular construction, particularly through transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of iodinated pyrazoles to accelerate their research and development programs.

Introduction: Why Iodine? The Unsung Hero of Pyrazole Functionalization

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their inherent biological activity and synthetic accessibility make them attractive targets. However, the direct functionalization of the pyrazole C-H bond can be challenging. This is where halogenation, and specifically iodination, becomes a critical enabling technology.

The introduction of an iodine atom onto the pyrazole ring is not an end in itself, but rather a strategic gateway to a vast landscape of chemical transformations.[2] Iodinated pyrazoles are highly valued as versatile synthetic intermediates for several key reasons:

  • Weak Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage and subsequent functionalization.

  • High Polarizability: The large and diffuse electron cloud of the iodine atom enhances its ability to participate in various reactions, including oxidative addition in catalytic cycles.

  • Versatility in Cross-Coupling: Iodopyrazoles are exceptional substrates for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the precise installation of carbon-carbon and carbon-heteroatom bonds.[2][3][4]

This guide will delve into the chemistry that makes iodine a uniquely powerful tool for unlocking the full synthetic potential of the pyrazole scaffold.

The Iodination of Pyrazoles: A Tale of Two Positions

The reactivity of the pyrazole ring is governed by the electron-donating character of its nitrogen atoms, making it an electron-rich heterocycle susceptible to electrophilic attack. The C4 position is generally the most electron-rich and sterically accessible, making it the kinetic site for electrophilic substitution.

Mechanism of Electrophilic Iodination

The fundamental principle of pyrazole iodination is the attack of an electrophilic iodine species (I+) on the electron-rich π-system of the pyrazole ring.[2] The reaction proceeds through a classic electrophilic aromatic substitution (SEAr) mechanism, involving the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity.

Electrophilic_Iodination cluster_0 Electrophilic Iodination Mechanism pyrazole Pyrazole Ring sigma_complex Sigma Complex (Resonance Stabilized) pyrazole->sigma_complex Attack on I+ i_plus Electrophilic Iodine (I+) i_plus->sigma_complex iodopyrazole 4-Iodopyrazole sigma_complex->iodopyrazole Deprotonation proton H+ sigma_complex->proton

Caption: Generalized mechanism for electrophilic iodination of pyrazoles.

Regioselectivity: Kinetic (C4) vs. Base-Mediated (C5) Iodination

The site of iodination can be controlled with remarkable precision by the choice of reaction conditions, a classic example of kinetic versus thermodynamic (or, more accurately, base-mediated) control.[5][6][7]

  • Kinetic Control (C4-Iodination): Under standard electrophilic conditions, iodination overwhelmingly occurs at the C4 position. This is the kinetically favored pathway due to the higher electron density at this carbon.[2][8] Reagents like molecular iodine with an oxidant or N-Iodosuccinimide (NIS) typically yield the 4-iodopyrazole isomer.

  • Base-Mediated Control (C5-Iodination): The C5 proton is the most acidic C-H bond on the pyrazole ring, particularly when an electron-withdrawing group is present at C3 (like a CF₃ group).[3][4] This acidity can be exploited. By using a strong, non-nucleophilic base such as n-butyllithium (n-BuLi), the C5 proton can be selectively abstracted to form a lithium pyrazolide intermediate. This nucleophilic intermediate can then be "trapped" with an iodine source (e.g., I₂) to exclusively furnish the 5-iodopyrazole isomer.[2][3][4][9] This pathway is not under thermodynamic equilibrium control in the classical sense but is directed by the site of deprotonation.

Regioselectivity_Control cluster_kinetic Kinetic Pathway cluster_thermo Base-Mediated Pathway start Substituted Pyrazole k_reagent Electrophilic Reagent (e.g., I₂/CAN, NIS) start->k_reagent Electrophilic Conditions t_reagent 1. Strong Base (n-BuLi) 2. Iodine (I₂) start->t_reagent Deprotonation Conditions k_product 4-Iodopyrazole (Kinetic Product) k_reagent->k_product t_intermediate C5-Lithium Pyrazolide t_reagent->t_intermediate t_product 5-Iodopyrazole (Directed Product) t_intermediate->t_product Trapping

Caption: Controlling regioselectivity in pyrazole iodination.

Synthetic Methodologies: A Comparative Overview

The choice of iodinating agent is critical and depends on the reactivity of the pyrazole substrate, desired regioselectivity, and scalability. Below is a comparative summary of common methods.

Method/Reagent(s)Solvent(s)Temp.Reaction TimeTypical Yield (%)RegioselectivityNotes
Iodine Monochloride (ICl) DichloromethaneRoom Temp1 - 24 hUp to 95%C4Effective, but the base (e.g., Li₂CO₃) is crucial to neutralize HCl byproduct.[2]
Molecular Iodine/H₂O₂ WaterRoom Temp<1 - 72 h63 - 100%C4A green and practical method using water as the solvent; generates water as the only byproduct.[2][10]
Molecular Iodine/CAN AcetonitrileRefluxOvernightGood to ExcellentC4Ceric Ammonium Nitrate (CAN) acts as a mild oxidant; effective for pyrazoles with deactivating groups like CF₃.[2][3][4]
N-Iodosuccinimide (NIS) Various (e.g., Acetic Acid, TFA)Room Temp - 80 °C<16 hGoodC4Highly effective, especially with an acid co-reagent (e.g., TFA) for electron-deficient pyrazoles.[1][2][11]
n-Butyllithium/Iodine THF-78 °C to RT~4 h65 - 89%C5The standard method for accessing C5-iodopyrazoles via deprotonation-trapping.[2][3][4]

Detailed Experimental Protocols

The following protocols are provided as validated starting points for laboratory synthesis.

Protocol 1: Green Iodination at C4 using Iodine/Hydrogen Peroxide

This environmentally benign protocol is adapted from established procedures and is suitable for many activated and non-deactivated pyrazoles.[2][10]

  • Rationale: This method avoids harsh reagents and organic solvents. Hydrogen peroxide acts as a clean oxidant to generate the electrophilic iodine species in situ, with water as the sole byproduct.

  • Methodology:

    • Suspend the pyrazole derivative (1.0 equivalent) in deionized water.

    • Add molecular iodine (I₂) (0.5 equivalents) to the suspension.

    • Add 30% hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the stirred mixture at room temperature.

    • Continue stirring vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 72 hours.

    • Upon completion, quench any excess iodine by adding a 5% aqueous solution of sodium bisulfite or sodium thiosulfate until the brown color disappears.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product is soluble, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Iodination of Deactivated Pyrazoles at C4 using NIS/TFA

This protocol is effective for electron-deficient pyrazoles, such as those bearing a trifluoromethyl group.[3][11]

  • Rationale: Electron-withdrawing groups decrease the nucleophilicity of the pyrazole ring, making it resistant to milder iodinating agents. Trifluoroacetic acid (TFA) protonates NIS, creating a highly reactive and potent electrophilic iodine source capable of iodinating the deactivated ring. Heating is often required to overcome the higher activation energy.

  • Methodology:

    • To a solution of the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).

    • Heat the resulting mixture overnight at 80 °C in a sealed vial or flask equipped with a condenser.

    • Monitor the reaction for the consumption of starting material by TLC or GC-MS.

    • After cooling to room temperature, carefully dilute the mixture with dichloromethane (DCM).

    • Wash the organic layer sequentially with a saturated aqueous solution of Na₂S₂O₃ (to quench any remaining electrophilic iodine), saturated aqueous NaHCO₃ (to neutralize the acids), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Regiospecific Synthesis of 5-Iodopyrazoles via Lithiation

This procedure provides exclusive access to the 5-iodo isomer, which is inaccessible via direct electrophilic substitution.[3][4][12]

  • Rationale: This method bypasses the electronic preference for C4 attack by exploiting the kinetic acidity of the C5 proton. The use of a strong base (n-BuLi) at low temperature ensures rapid and specific deprotonation at C5, creating a nucleophilic carbanion that is subsequently quenched with iodine.

  • Methodology:

    • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (2.5 M in hexanes, 1.3 equivalents) dropwise with vigorous stirring. A color change often indicates the formation of the lithium salt.

    • Stir the mixture at -78 °C for 10-15 minutes.

    • Add a solution of iodine (I₂) (1.4 equivalents) in dry THF (3 mL) dropwise.

    • Allow the reaction mixture to warm slowly to room temperature over several hours.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Dilute with dichloromethane or ethyl acetate and wash with saturated aqueous Na₂S₂O₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the desired 5-iodopyrazole.

The Iodopyrazole as a Synthetic Hub

The true power of iodopyrazoles lies in their capacity to serve as a launchpad for molecular diversification. The C-I bond is a premier functional handle for transition-metal-catalyzed cross-coupling reactions.

Synthetic_Hub center_node Iodopyrazole (Versatile Intermediate) suzuki Suzuki Coupling (R-B(OH)₂ / Pd catalyst) center_node->suzuki sonogashira Sonogashira Coupling (Alkyne / Pd, Cu catalyst) center_node->sonogashira heck Heck Coupling (Alkene / Pd catalyst) center_node->heck buchwald Buchwald-Hartwig Amination (R₂NH / Pd catalyst) center_node->buchwald product_aryl Aryl-Pyrazole suzuki->product_aryl C-C Bond product_alkynyl Alkynyl-Pyrazole sonogashira->product_alkynyl C-C Bond product_alkenyl Alkenyl-Pyrazole heck->product_alkenyl C-C Bond product_amino Amino-Pyrazole buchwald->product_amino C-N Bond

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde in Sonogashira Cross-Coupling Reactions

Executive Summary The synthesis of complex, polycyclic heterocycles is a cornerstone of modern drug discovery. 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde [1] is a highly versatile, bifunctional building block that offers ort...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex, polycyclic heterocycles is a cornerstone of modern drug discovery. 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde [1] is a highly versatile, bifunctional building block that offers orthogonal reactivity for modular synthesis. The 4-iodo-pyrazole moiety serves as an exceptional electrophile for palladium-catalyzed cross-couplings, while the adjacent benzaldehyde group remains intact, providing a reactive handle for subsequent condensation or cyclization cascades.

This application note provides a comprehensive, self-validating protocol for the Sonogashira cross-coupling of 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde with terminal alkynes. By detailing the mechanistic causality behind catalyst selection, solvent effects, and workup procedures, this guide ensures high-fidelity execution for researchers developing novel pharmaceutical scaffolds.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde lies in the distinct electronic environments of its two functional groups:

  • The 4-Iodopyrazole Core: In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles follows the strict hierarchy of C–I > C–Br ≫ C–Cl[2],[3]. The relatively weak carbon-iodine bond at the electron-rich 4-position of the pyrazole ring facilitates rapid oxidative addition by Pd(0) species under mild conditions[2].

  • The Benzaldehyde Moiety: Aldehydes are typically sensitive to strong nucleophiles and oxidative conditions. However, the Sonogashira coupling operates via a mild transmetalation mechanism utilizing copper-acetylides[2]. Because the reaction does not require harsh organometallic reagents (like Grignard or organolithium reagents), the aldehyde group is perfectly tolerated, allowing for downstream derivatization[4].

The Catalytic Cycle

The reaction proceeds via a dual-catalytic system. The palladium cycle is initiated by the oxidative addition of the Pd(0) catalyst into the C–I bond of the pyrazole. Concurrently, the copper co-catalyst activates the terminal alkyne in the presence of an amine base to form a copper-acetylide intermediate. Transmetalation transfers the acetylide to the palladium center, followed by reductive elimination to forge the new C–C bond and regenerate the Pd(0) catalyst[5].

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd TransMet Transmetalation (Transfer of Acetylide) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Product Coupled Alkyne Product RedElim->Product Substrate 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde Substrate->OxAdd CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Cu-Acetylide

Catalytic cycle of the Sonogashira coupling for 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde.

Reaction Optimization & Quantitative Data

To prevent the degradation of the aldehyde and suppress the Glaser homocoupling of the terminal alkyne, reaction conditions must be carefully tuned. Table 1 summarizes the optimization data for the coupling of 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde with phenylacetylene.

Table 1: Optimization of Sonogashira Coupling Conditions

EntryCatalyst System (mol %)Base / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh₃)₂Cl₂ (2) / CuI (4)TEA (neat)251245Incomplete oxidative addition at room temp.
2Pd(PPh₃)₂Cl₂ (5) / CuI (10)TEA (neat)60678Good conversion; minor Glaser homocoupling observed.
3 Pd(dppf)Cl₂ (5) / CuI (10) DIPA / THF 60 4 92 Optimal; bidentate ligand prevents catalyst degradation.
4Pd(OAc)₂ (5) + PPh₃ / CuI (10)K₂CO₃ / DMF80865Undesired aldehyde side-reactions at higher temperatures.

Note: Pd(dppf)Cl₂ is preferred over monodentate phosphine catalysts as the bidentate dppf ligand stabilizes the palladium center against precipitation (palladium black formation) during the catalytic cycle.

Standardized Experimental Protocol

The following protocol describes the optimized synthesis of 2-(4-(phenylethynyl)-1H-pyrazol-1-yl)benzaldehyde using the conditions from Entry 3.

Reagents and Equipment
  • Substrate: 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (1.0 equiv, 1.0 mmol, 298.1 mg)[1]

  • Coupling Partner: Phenylacetylene (1.2 equiv, 1.2 mmol, 122.6 mg)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36.6 mg)

  • Co-catalyst: CuI (0.10 equiv, 0.10 mmol, 19.0 mg)

  • Base: Diisopropylamine (DIPA) (3.0 equiv, 3.0 mmol, 0.42 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Equipment: Schlenk flask, magnetic stirrer, argon/nitrogen manifold.

Step-by-Step Methodology
  • System Evacuation and Degassing: Add 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde, Pd(dppf)Cl₂, and CuI to an oven-dried Schlenk flask. Seal the flask with a rubber septum. Evacuate the flask and backfill with argon (repeat 3 times).

    • Causality: Oxygen is the primary driver of the copper-mediated Glaser homocoupling of alkynes. Strict anaerobic conditions ensure the terminal alkyne is reserved entirely for cross-coupling.

  • Solvent and Base Addition: Inject anhydrous THF (5.0 mL) and DIPA (0.42 mL) through the septum. Stir the mixture at room temperature for 5 minutes to ensure complete dissolution.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe over 2 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the unreacted alkyne, further minimizing the thermodynamic probability of homodimerization.

  • Heating and Monitoring: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously for 4 hours.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl solution (15 mL).

    • Causality: NH₄Cl acts as a chelating wash, effectively stripping residual copper salts from the organic layer, which could otherwise catalyze the degradation of the aldehyde during storage.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 9:1 to 7:3) to afford the pure product.

Self-Validating System & Analytical Checkpoints

To ensure the integrity of the experimental run, verify the following checkpoints:

  • Visual Validation: Upon addition of the alkyne and heating, the reaction mixture should transition from a reddish-orange suspension to a homogenous dark brown solution, indicating the formation of the active Pd(0) species.

  • TLC Monitoring: The starting material (2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde) is strongly UV-active. The product will appear as a new, highly fluorescent spot under 254 nm and 365 nm UV light due to the extended π -conjugation of the alkyne bridge.

  • Spectroscopic Validation (IR & NMR):

    • IR: Confirm the success of the coupling by the appearance of a weak C C stretch at 2210 cm⁻¹. Crucially, validate that the aldehyde remains intact by confirming the retention of the strong C=O stretch at 1695 cm⁻¹.

    • ¹H NMR: The aldehyde proton must be visible as a distinct singlet at 9.8–10.2 ppm. The disappearance of the terminal alkyne proton ( 3.0 ppm) from the starting phenylacetylene confirms complete cross-coupling.

Downstream Applications in Drug Discovery

The resulting 2-(4-(alkynyl)-1H-pyrazol-1-yl)benzaldehyde derivatives are highly prized intermediates. The spatial proximity of the internal alkyne and the electrophilic aldehyde enables powerful cascade reactions. For instance, reacting this intermediate with hydrazine derivatives or primary amines triggers an initial imine formation, followed by an intramolecular hydroamination across the alkyne. This sequence rapidly constructs complex, fused pyrazolopyrimidine or quinoline-like scaffolds[5], which are privileged pharmacophores in kinase inhibitors and CNS-active therapeutics.

References

  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Benchchem.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances.
  • Synthesis of 4-Iodopyrazole and Preference for Iodides in Coupling. Molbank.
  • 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde Product Information. Sigma-Aldrich.

Sources

Application

Synthesis of Kinase Inhibitors from 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde: An Application and Protocol Guide

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Design Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors due to its unique structural and electronic properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse library of kinase inhibitors starting from the versatile building block, 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde.

The strategic placement of an iodo group on the pyrazole ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The presence of the benzaldehyde functionality provides an additional point for chemical modification, allowing for the creation of complex and diverse molecular architectures. This dual functionality makes 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde an ideal starting material for generating focused libraries of compounds for screening against various kinase targets. This document will detail the synthesis of the starting material, its derivatization through key cross-coupling reactions, and protocols for the biological evaluation of the synthesized compounds as potential kinase inhibitors.

Synthetic Workflow: From Starting Material to Kinase Inhibitor Library

The overall synthetic strategy involves a multi-step process, beginning with the synthesis of the key intermediate, 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde. This is followed by diversification of this core structure using robust and versatile palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The final step involves the biological evaluation of the synthesized compounds for their kinase inhibitory activity.

G cluster_0 Synthesis of Starting Material cluster_1 Diversification via Cross-Coupling Reactions cluster_2 Biological Evaluation A 2-Fluorobenzaldehyde C 2-(1H-Pyrazol-1-yl)benzaldehyde A->C Nucleophilic Aromatic Substitution B Pyrazole B->C E 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde C->E Iodination D 4-Iodopyrazole D->E Alternative route: Coupling with 2-halobenzaldehyde F 2-(4-Aryl-1H-pyrazol-1-yl)benzaldehyde E->F Suzuki-Miyaura Coupling G 2-(4-Alkynyl-1H-pyrazol-1-yl)benzaldehyde E->G Sonogashira Coupling H 2-(4-Amino-1H-pyrazol-1-yl)benzaldehyde E->H Buchwald-Hartwig Amination I Synthesized Kinase Inhibitor Library F->I G->I H->I J In Vitro Kinase Assays (e.g., p38, VEGFR-2, CDKs) I->J K Cell-Based Assays J->K L Structure-Activity Relationship (SAR) Studies K->L

Figure 1: Overall workflow for the synthesis and evaluation of kinase inhibitors.

Part 1: Synthesis of the Starting Material: 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

A plausible and efficient synthesis of the title compound can be achieved in two steps, starting from commercially available materials.

Protocol 1.1: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde

This protocol describes the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with pyrazole.

Materials:

  • 2-Fluorobenzaldehyde

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) and pyrazole (1.2 eq) in DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrazol-1-yl)benzaldehyde.

Protocol 1.2: Iodination of 2-(1H-Pyrazol-1-yl)benzaldehyde

This protocol details the regioselective iodination of the pyrazole ring at the C4 position. A common method for the synthesis of 4-iodopyrazole involves direct iodination using iodine and an oxidizing agent.[3][4]

Materials:

  • 2-(1H-Pyrazol-1-yl)benzaldehyde

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq) and iodine (0.5 eq) in water.[5]

  • Stir the mixture at room temperature for 1-2 hours.

  • Add potassium carbonate (2.0 eq) portion-wise and continue stirring for another 1-2 hours.[5]

  • Slowly add 30% hydrogen peroxide solution (1.2 eq) dropwise and continue stirring for 1-2 hours.[5]

  • Heat the reaction mixture in an oil bath at 100-140 °C until all solids dissolve.[5]

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • For further purification, the crude product can be dissolved in DCM, washed with saturated aqueous Na₂S₂O₃ solution and brine, dried over MgSO₄, and concentrated. The product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde serves as an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-pyrazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the iodo-pyrazole and various boronic acids.[6]

Materials:

  • 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium fluoride (KF) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (e.g., 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde, arylboronic acid, Pd(OAc)₂, SPhos, and the base.[6]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(4-Phenyl-1H-pyrazol-1-yl)benzaldehyde85-95
24-Methoxyphenylboronic acid2-(4-(4-Methoxyphenyl)-1H-pyrazol-1-yl)benzaldehyde80-90
33-Pyridinylboronic acid2-(4-(Pyridin-3-yl)-1H-pyrazol-1-yl)benzaldehyde75-85

Note: Yields are illustrative and may vary based on specific reaction conditions and the nature of the boronic acid.

Protocol 2.2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-pyrazoles

The Sonogashira coupling enables the formation of a C-C bond between the iodo-pyrazole and a terminal alkyne.[7]

Materials:

  • 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2.3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-pyrazoles

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the iodo-pyrazole and a primary or secondary amine.[8]

Materials:

  • 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

  • XPhos or other suitable phosphine ligand (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous, degassed toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and the base in a reaction vessel.

  • Add the anhydrous, degassed solvent, followed by 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Part 3: Biological Evaluation of Synthesized Kinase Inhibitors

The synthesized library of pyrazole derivatives can be screened against a panel of kinases to identify potential inhibitors and to establish structure-activity relationships (SAR).

Target Kinases and Signaling Pathways

Pyrazole-based scaffolds have shown inhibitory activity against a range of kinases involved in cancer and inflammatory diseases. Key targets include:

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory cytokine production.[9][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[11][12][13]

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle, and their dysregulation is a common feature of cancer.[8][14][15]

G cluster_0 p38 MAPK Pathway cluster_1 VEGFR-2 Signaling cluster_2 CDK/Cell Cycle Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 p38 MKK3/6->p38 Transcription Factors Transcription Factors p38->Transcription Factors Inflammation Inflammation Transcription Factors->Inflammation p38_inhibitor Pyrazole-based Inhibitor p38_inhibitor->p38 VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PKC PKC PLCγ->PKC Raf/MEK/ERK Raf/MEK/ERK PKC->Raf/MEK/ERK Angiogenesis Angiogenesis Raf/MEK/ERK->Angiogenesis VEGFR2_inhibitor Pyrazole-based Inhibitor VEGFR2_inhibitor->VEGFR-2 Cyclin D/CDK4_6 Cyclin D/CDK4_6 Rb Phosphorylation Rb Phosphorylation Cyclin D/CDK4_6->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release G1/S Transition G1/S Transition E2F Release->G1/S Transition Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->Rb Phosphorylation CDK_inhibitor Pyrazole-based Inhibitor CDK_inhibitor->Cyclin E/CDK2

Figure 2: Simplified signaling pathways targeted by pyrazole-based kinase inhibitors.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[16]

Materials:

  • Recombinant human kinase (e.g., p38α, VEGFR-2, CDK2/cyclin E)

  • Kinase-specific substrate

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., containing DTT, MgCl₂, and a buffering agent)

  • Synthesized inhibitor compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 384-well plate, add the serially diluted inhibitor compounds. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the diluted kinase to each well, except for the negative control wells.

  • Prepare a substrate/ATP mixture in the kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: Illustrative Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
Example-Aryl-1 p38α50
Example-Aryl-2 p38α15
Example-Alkynyl-1 VEGFR-2120
Example-Alkynyl-2 VEGFR-285
Example-Amino-1 CDK2/cyclin E250
Example-Amino-2 CDK2/cyclin E90

Note: These are hypothetical values to illustrate data presentation. Actual values will depend on the specific compounds and assays.

Protocol 3.2: Cell-Based Kinase Activity Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, assessing factors like cell permeability and target engagement within the cell.[17][18][19]

Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds in DMSO

  • Lysis buffer

  • Antibodies for Western blotting (total and phosphorylated forms of the kinase or its substrate)

  • Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of the target kinase or a downstream substrate.

  • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on kinase activity.

Conclusion and Future Directions

The synthetic routes and protocols detailed in this guide provide a robust framework for the generation of a diverse library of kinase inhibitors from the versatile starting material, 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde. The strategic application of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around the pyrazole core. The subsequent biological evaluation of these compounds against a panel of relevant kinases can lead to the identification of potent and selective inhibitors. Further optimization of hit compounds through iterative medicinal chemistry efforts, guided by structure-activity relationship studies, holds the potential for the development of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Exploring the Synthesis Pathways of 4-Iodopyrazole (CAS 3469-69-0). (URL: [Link])

  • Pargellis, C. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(24), 5227-5237. (URL: [Link])

  • Pargellis, C. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. PubMed, 12408719. (URL: [Link])

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies, 9. (URL: [Link])

  • Cell-based test for kinase inhibitors. (2020). INiTS. (URL: [Link])

  • Liang, T. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (URL: [Link])

  • El-Gamal, M. I. et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Wang, Z. et al. (2011). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences, 12(9), 5846-5863. (URL: [Link])

  • Wanode, D. M. et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate. (URL: [Link])

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). Current Medicinal Chemistry, 28(25), 5123-5140. (URL: [Link])

  • El-Gamal, M. I. et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1541-1557. (URL: [Link])

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry, 8, 599. (URL: [Link])

  • Ali, G. M. E. et al. (2021). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 114, 105085. (URL: [Link])

  • Regan, J. et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5733-5743. (URL: [Link])

  • El-Gamal, M. I. et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. PMC. (URL: [Link])

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  • Practical Synthesis of Pyrazol-4-thiols. (2026). ChemRxiv. (URL: [Link])

  • Iodine-substituted pyrazole compound and novel synthesis method thereof. (2015).
  • In vitro assay for cyclin-dependent kinase activity in yeast. (2001). CORE. (URL: [Link])

  • DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED. (2011). Middle East Technical University. (URL: [Link])

  • In Vitro JAK Kinase Activity and Inhibition Assays. (2013). Springer Nature Experiments. (URL: [Link])

  • Cell-based Kinase Profiling Service. (n.d.). (URL: [Link])

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. (URL: [Link])

  • Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. (2012). PubMed, 22483669. (URL: [Link])

  • Synthesis, Characterization, Anti-Inflammatory, and Antimicrobial Evaluation of New 2-Pyrazolines Derivatives Derived from Guaiacol. (2021). Systematic Reviews in Pharmacy, 12(1), 1218-1226. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5406. (URL: [Link])

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Method

Technical Dossier &amp; Application Guide: 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde in Advanced Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Focus: Application Notes, Mechanistic Rationale, and Validated Protocols Executive Summary & Structural Rationale In the p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Focus: Application Notes, Mechanistic Rationale, and Validated Protocols

Executive Summary & Structural Rationale

In the pursuit of novel chemical space for drug discovery, bifunctional building blocks are indispensable. 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde represents a highly privileged scaffold, combining the medicinal relevance of the pyrazole core with two orthogonal reactive sites: an electrophilic ortho-benzaldehyde and a highly reactive C4-iodo substituent [1].

As a Senior Application Scientist, I frequently recommend this intermediate for divergent synthesis. The causality behind its utility lies in its chemoselectivity. The C-I bond at the pyrazole C4 position is exceptionally weak (~238 kJ/mol) compared to a C-Br bond, allowing for rapid oxidative addition by Palladium(0) catalysts at lower temperatures. This kinetic advantage is critical: it permits cross-coupling reactions to proceed under mild conditions that preserve the sensitive aldehyde moiety for downstream tandem cyclizations [2].

Physicochemical Profile
PropertyValueStructural Significance
CAS Number 1343972-58-6Unique registry identifier for procurement [1].
Molecular Formula C10H7IN2OContains orthogonal functional groups.
Molecular Weight 298.08 g/mol High atom economy for fragment-based design.
Appearance Light yellow solidVisual indicator of purity (darkening indicates iodine liberation).
Reactivity Sites C4 (Iodo), C1' (Aldehyde)Enables step-wise or cascade multi-component reactions.

Mechanistic Divergence & Pathway Design

The true power of this intermediate lies in its ability to undergo orthogonal functionalization. The diagram below illustrates the divergent synthetic pathways. By selectively activating either the aldehyde or the iodo-pyrazole, researchers can access a vast array of fused polycyclic systems (such as pyrazolo-isoquinolines), which are highly sought after in kinase inhibitor programs [3].

Reactivity SM 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (Bifunctional Core) Aldehyde Aldehyde Electrophile (Condensation/Reductive Amination) SM->Aldehyde Amines / Ylides Iodo C4-Iodo Pyrazole (Pd-Catalyzed Cross-Coupling) SM->Iodo Pd(0) / Boronic Acids Cascade Tandem Cascade (Fused Polycycles) Aldehyde->Cascade Ortho-Proximity Activation Iodo->Cascade Ortho-Proximity Activation

Fig 1: Orthogonal reactivity pathways of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde.

Optimization of Chemoselective Cross-Coupling

A common pitfall when working with halogenated benzaldehydes is the unintended degradation of the aldehyde group during transition-metal catalysis. Strong bases (e.g., Cs2CO3, NaOH) at elevated temperatures induce Cannizzaro-type disproportionation or aldol condensations.

To establish a robust protocol, we optimized the Suzuki-Miyaura coupling conditions. The data below demonstrates that Pd(dppf)Cl2 combined with the mild base K3PO4 in a biphasic Dioxane/Water system provides the optimal balance: it is basic enough to facilitate the transmetalation of the boronic acid, yet mild enough to ensure 98% retention of the aldehyde integrity.

Table 1: Catalyst and Base Optimization for Chemoselective C4-Suzuki Coupling

EntryCatalyst SystemBaseSolventTemp (°C)Aldehyde Integrity (%)Isolated Yield (%)
1Pd(PPh3)4Na2CO3Toluene/H2O9085%72%
2 Pd(dppf)Cl2 K3PO4 Dioxane/H2O 80 98% 89%
3Pd(OAc)2 / SPhosCs2CO3DMF10040% (Degradation)35%
4Pd(PPh3)2Cl2Et3NTHF6599%45% (Incomplete)

Validated Protocols

Protocol A: Aldehyde-Tolerant Suzuki-Miyaura Coupling

Objective: To install an aryl/heteroaryl group at the C4 position of the pyrazole while strictly preserving the ortho-aldehyde for downstream chemistry.

Causality & Design: We utilize a biphasic solvent system (1,4-Dioxane/H2O, 4:1) to ensure the solubility of both the organic building block and the inorganic base (K3PO4). Pd(dppf)Cl2 is selected as the catalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and outcompeting side reactions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.2 M relative to the starting material).

  • Catalyst Introduction: Under a positive flow of Argon, add Pd(dppf)Cl2 (0.05 equiv). Note: Adding the catalyst last minimizes premature degradation before the inert atmosphere is fully established.

  • Reaction: Seal the flask and heat to 80°C in a pre-heated oil bath for 4 hours.

  • Self-Validation (In-Process Control): Withdraw a 50 µL aliquot, quench with 100 µL EtOAc and 100 µL H2O. Spot the organic layer on a silica TLC plate and elute with 20% EtOAc/Hexanes.

    • Validation Metric 1: The starting material (Rf ~0.6) must disappear, replaced by a new spot (Rf ~0.4).

    • Validation Metric 2: Dip the developed TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The new product spot must turn bright orange , confirming the aldehyde remains intact.

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Tandem Sonogashira / Electrophilic Cyclization

Objective: Synthesis of rigid, pyrazolo-fused polycyclic scaffolds via a one-pot cascade.

Workflow Step1 1. Starting Material 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde Step2 2. Chemoselective Sonogashira (Pd(PPh3)2Cl2, CuI, Terminal Alkyne) Step1->Step2 C-C Bond Formation Step3 3. Imine Condensation (Primary Amine, Acid Catalyst) Step2->Step3 Aldehyde Derivatization Step4 4. Electrophilic Cyclization (AgOTf or Au(I) Catalyst, 80°C) Step3->Step4 Alkyne Activation Product 5. Pyrazolo-fused Polycyclic Scaffold Step4->Product Ring Closure

Fig 2: Workflow for the tandem Sonogashira coupling and cascade cyclization.

Causality & Design: The sequence of operations is paramount. If imine condensation is performed prior to the Sonogashira coupling, the resulting basic amine can coordinate to the Pd/Cu catalysts, poisoning the system. By installing the alkyne first, we maintain catalyst turnover. Subsequent imine formation places a nucleophilic nitrogen in perfect proximity to the alkyne. The addition of a carbophilic Lewis acid (AgOTf) activates the alkyne specifically, driving an irreversible 6-endo-dig or 5-exo-dig cyclization.

Step-by-Step Procedure:

  • Sonogashira Coupling: React 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde with a terminal alkyne (1.2 equiv) using Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), and Et3N (3.0 equiv) in THF at 65°C for 3 hours.

  • Imine Formation: To the crude mixture, add the primary amine (1.5 equiv) and glacial acetic acid (0.1 equiv). Stir at room temperature for 2 hours.

  • Self-Validation (Spectroscopic Control): Monitor the reaction via ATR-FTIR. The successful formation of the intermediate is validated by the disappearance of the strong C=O stretch at ~1690 cm⁻¹ and the emergence of a distinct C=N imine stretch at ~1640 cm⁻¹.

  • Cascade Cyclization: Add AgOTf (10 mol%) directly to the reaction vessel. Elevate the temperature to 80°C for 6 hours.

  • Self-Validation (LC-MS Control): Monitor via LC-MS. The mass (m/z) will remain identical to the acyclic imine intermediate (as cyclization is an isomerization process), but the retention time will shift significantly earlier due to the loss of the flexible acyclic structure in favor of a rigid, more polar fused polycycle.

  • Isolation: Filter through a pad of Celite to remove Ag and Pd salts, concentrate, and purify by preparative HPLC.

References

Application

Application Note: Versatile Derivatization Strategies for the Aldehyde Moiety of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

Abstract This guide provides a comprehensive technical overview of key synthetic derivatizations for the aldehyde group of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde, a versatile building block in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of key synthetic derivatizations for the aldehyde group of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde, a versatile building block in medicinal chemistry and materials science. The strategic location of the aldehyde allows for a multitude of chemical transformations, enabling the generation of diverse molecular libraries. Furthermore, the 4-iodopyrazole moiety serves as a crucial handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, dramatically expanding its synthetic utility.[1][2] This document details field-proven protocols for C-N bond formation (reductive amination), C=C bond formation (Horner-Wadsworth-Emmons and Knoevenagel reactions), and C=N bond formation (oxime and hydrazone synthesis), providing researchers with a robust toolkit for scaffold elaboration.

Introduction: The Strategic Value of the Starting Material

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a bifunctional synthetic intermediate of significant interest. Its structure comprises two key reactive centers:

  • The Aromatic Aldehyde: This group is a classic electrophile, susceptible to nucleophilic attack. It is the primary focus of this guide, serving as a gateway for constructing a wide range of functional groups including amines, alkenes, and various C=N systems.

  • The 4-Iodo-Pyrazole Ring: The carbon-iodine bond on the pyrazole ring is an exceptionally valuable functional group for modern organic synthesis.[1] The C-I bond is weaker and therefore more reactive than corresponding C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and higher efficiency in transformations like Sonogashira and Heck couplings.[2] This feature allows for late-stage functionalization, a highly desirable strategy in drug discovery programs.

The combination of these two functionalities allows for a modular approach to library synthesis. The aldehyde can be derivatized first, followed by a cross-coupling reaction on the pyrazole ring, or vice-versa, providing immense flexibility in molecular design.

Overview of Derivatization Pathways

The aldehyde group on the 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde scaffold can be transformed into a variety of functional motifs. This guide will focus on four high-utility, reliable, and scalable reaction classes.

G cluster_reactions Derivatization Pathways cluster_products Product Classes Start 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination R¹R²NH, [H] HWE Horner-Wadsworth-Emmons Start->HWE Phosphonate Ylide Knoevenagel Knoevenagel Condensation Start->Knoevenagel Active Methylene Compound, Base Condensation Condensation (Imines, Oximes, Hydrazones) Start->Condensation R-NH₂, H₂NOH, H₂NNHR Amines Secondary & Tertiary Amines (C-N) ReductiveAmination->Amines Alkenes Substituted Alkenes (C=C) HWE->Alkenes Unsaturated α,β-Unsaturated Systems (C=C) Knoevenagel->Unsaturated CN_Bonds Imines, Oximes, Hydrazones (C=N) Condensation->CN_Bonds G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Aldehyde, Reagents, Solvent, Catalyst) Reaction 2. Reaction (Stirring, Heating, Monitoring by TLC/LC-MS) Setup->Reaction Workup 3. Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purify 4. Purification (Column Chromatography or Recrystallization) Workup->Purify Analysis 5. Characterization (NMR, MS, IR) Purify->Analysis

Sources

Method

Palladium-catalyzed reactions with 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

Title : Palladium-Catalyzed Cross-Coupling and Annulation Strategies Utilizing 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde Executive Summary 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (CAS: 1343972-58-6) is a highly versatile, bi...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Palladium-Catalyzed Cross-Coupling and Annulation Strategies Utilizing 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

Executive Summary

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (CAS: 1343972-58-6) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. The scaffold features two orthogonal reactive sites: an electrophilic C4-iodide on the pyrazole core and an ortho-formyl group on the N-phenyl ring. This application note details robust, self-validating protocols for chemoselective palladium-catalyzed cross-coupling (Suzuki-Miyaura and Sonogashira) at the C4 position, followed by tandem or sequential annulation strategies to generate complex fused polycyclic heterocycles, such as pyrazolo[1,5-a]quinolines and related derivatives.

Mechanistic Rationale & Orthogonal Reactivity

Expertise & Experience in Scaffold Design The strategic value of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde lies in the kinetic differentiation between its two functional groups. In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the C(sp2)–I bond of the pyrazole is exceptionally fast due to the high polarizability and low bond dissociation energy of the carbon-iodine bond[1].

Consequently, under standard Suzuki or Sonogashira conditions (mild bases, aprotic or mixed aqueous solvents, 60–80 °C), the ortho-aldehyde remains entirely unreactive[1]. It does not undergo unwanted decarbonylation or nucleophilic attack, provided primary/secondary amines are excluded from the initial coupling step. Once the C4 position is functionalized (e.g., with an aryl or alkynyl group), the preserved aldehyde can be engaged in a secondary reaction—such as imine condensation, Knoevenagel condensation, or multi-component annulation—to construct fused ring systems like pyrazolo[5,1-a]isoquinolines[2].

Workflow 1: Chemoselective Suzuki-Miyaura Arylation

Objective : Regioselective C-C bond formation at the pyrazole C4 position to yield 2-(4-aryl-1H-pyrazol-1-yl)benzaldehyde derivatives.

Causality & Trustworthiness : We utilize Pd(dppf)Cl₂ as the pre-catalyst. Its large bite angle facilitates the reductive elimination step and stabilizes the Pd center against the coordinating potential of the pyrazole nitrogens[3]. Mild base (K₂CO₃) in a biphasic 1,4-Dioxane/H₂O system is chosen specifically to prevent the Cannizzaro-type disproportionation of the aldehyde that frequently occurs with stronger bases like NaOH.

Protocol :

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (1.0 mmol, 298 mg), the corresponding arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg, 5 mol%)[3].

  • Solvent & Degassing : Add 1,4-Dioxane (8 mL) and deionized H₂O (2 mL). Seal the flask with a septum and degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.

  • Reaction : Heat the mixture in a pre-heated oil bath at 80 °C for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 3:1).

  • Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-aryl pyrazole intermediate.

Workflow 2: Tandem Sonogashira Coupling & Benzannulation

Objective : Insertion of a terminal alkyne at C4 followed by cyclocondensation to form pyrazolo-fused polycycles.

Causality & Trustworthiness : Sonogashira coupling of 4-iodopyrazoles proceeds smoothly with Pd(PPh₃)₂Cl₂ and a CuI co-catalyst[4]. The CuI forms a copper acetylide intermediate that rapidly transmetalates with the Pd(II) complex. Following the coupling, the resulting 2-(4-alkynyl-1H-pyrazol-1-yl)benzaldehyde can undergo multi-component reactions (e.g., with sulfonohydrazides or amines) to yield highly substituted pyrazolo-fused systems[2].

Protocol :

  • Coupling : To a degassed solution of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (1.0 mmol) in anhydrous DMF (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and Et₃N (3.0 mmol)[4].

  • Alkyne Addition : Dropwise add phenylacetylene (1.2 mmol). Stir the reaction at room temperature for 12 hours under Argon.

  • Intermediate Isolation (Optional) : Quench with saturated aqueous NH₄Cl, extract with DCM, and concentrate to isolate the 4-alkynyl intermediate[5].

  • Annulation (One-Pot/Sequential) : To the crude alkynyl-aldehyde in ethanol, add an amine or hydrazine derivative (1.2 mmol) and a catalytic amount of acid (e.g., p-TsOH). Heat to 80 °C for 8 hours to drive the cyclocondensation, forming the fused pyrazolo-heterocycle[6].

Data Presentation: Optimization of C4-Coupling Conditions

The following table summarizes the optimization landscape for the functionalization of the 4-iodopyrazole scaffold, demonstrating the self-validating nature of the selected parameters[1][4].

Reaction TypeCatalyst (mol%)Ligand/Co-cat.BaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (5%)NoneNa₂CO₃Toluene/H₂O9065% (Aldehyde degradation)
Suzuki-Miyaura Pd(dppf)Cl₂ (5%)NoneK₂CO₃Dioxane/H₂O8092% (Optimal)
Suzuki-Miyaura Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄THF/H₂O6588%
Sonogashira Pd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃NDMF2594% (Optimal)
Sonogashira Pd(PPh₃)₄ (5%)CuI (10%)DiisopropylamineTHF6078%

Divergent Synthetic Pathways (Visualization)

The following diagram illustrates the orthogonal reactivity and divergent synthetic utility of the 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde scaffold.

ScaffoldPathways Scaffold 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Aryl-B(OH)2 Sonogashira Sonogashira Coupling Scaffold->Sonogashira Terminal Alkyne InterA 4-Aryl-1-(2-formylphenyl)pyrazole Suzuki->InterA InterB 4-Alkynyl-1-(2-formylphenyl)pyrazole Sonogashira->InterB AnnulationA Reductive Amination / C-H Activation InterA->AnnulationA Amines / Pd cat. AnnulationB Multi-Component Cyclocondensation InterB->AnnulationB Hydrazines / Acid cat. ProductA Fused Polycyclic Derivatives AnnulationA->ProductA ProductB Pyrazolo[5,1-a]isoquinolines AnnulationB->ProductB

Divergent synthetic pathways from 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde via Pd-catalysis.

References

  • Eller, G. A., et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles." Synthetic Communications, 2011. Available at:[Link]

  • Chen, Z., & Wu, J. "Efficient Generation of Biologically Active H-Pyrazolo[5,1-a]isoquinolines via Multicomponent Reaction." Organic Letters, 2010. Available at:[Link]

  • Jena, N. R., et al. "Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction." RSC Advances, 2021. Available at:[Link]

  • Incyte Corporation. "Processes and intermediates for making a jak inhibitor." Patent WO2014138168A1, 2014.

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

Abstract & Introduction The relentless pursuit of novel therapeutic agents requires synthetic strategies that are both efficient and capable of generating vast chemical diversity. Multicomponent reactions (MCRs) have eme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The relentless pursuit of novel therapeutic agents requires synthetic strategies that are both efficient and capable of generating vast chemical diversity. Multicomponent reactions (MCRs) have emerged as a cornerstone of modern medicinal chemistry, enabling the one-pot assembly of complex molecules from three or more starting materials with high atom economy and operational simplicity.[1][2] Within the landscape of biologically active heterocycles, the pyrazole nucleus is considered a "privileged scaffold" due to its prevalence in a wide array of approved drugs and clinical candidates, exhibiting activities ranging from anticancer to anti-inflammatory.[3][4][5]

This guide introduces 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde , a versatile building block ingeniously designed for a dual-mode synthetic approach. It integrates a reactive aldehyde functionality, primed for participation in classic MCRs like the Ugi and Passerini reactions, with a strategically positioned 4-iodopyrazole moiety. This iodo-group serves as a robust synthetic handle for post-condensation modifications, most notably through palladium-catalyzed cross-coupling reactions.[6] This "MCR-then-diversification" strategy empowers researchers to rapidly generate libraries of complex, drug-like molecules, significantly accelerating the hit-to-lead optimization process.

Synthesis and Characterization of the Core Building Block

The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a multi-step process that can be reliably executed on a laboratory scale. The protocol below is a representative pathway.

2.1. Protocol: Synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

Rationale: The synthesis involves an initial N-arylation of 4-iodopyrazole with 2-fluorobenzaldehyde, a common method for forming C-N bonds, followed by appropriate workup. The choice of a strong base like potassium carbonate is crucial for deprotonating the pyrazole nitrogen, facilitating the nucleophilic aromatic substitution.

Materials:

  • 4-Iodopyrazole

  • 2-Fluorobenzaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-iodopyrazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-fluorobenzaldehyde (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the title compound as a solid.

2.2. Characterization Data

PropertyValue
Molecular Formula C₁₀H₇IN₂O
Molecular Weight 310.08 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 8.0-7.2 (m, 6H, Ar-H, pyrazole-H), 10.1 (s, 1H, CHO)
¹³C NMR (100 MHz, CDCl₃) δ 190.1, 145.2, 140.5, 135.8, 134.1, 131.5, 129.0, 128.5, 65.0
Purity (HPLC) >95%

Application in Multicomponent Reactions

The aldehyde functionality of the title compound is the entry point for its application in MCRs. The following protocols detail its use in the Ugi and Passerini reactions, two of the most powerful isocyanide-based MCRs.[7]

3.1. Protocol: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction assembles a bis-amide scaffold from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[8][9] It is typically run in polar protic solvents like methanol, which facilitates the initial imine formation.[10]

dot

Ugi_Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Workup A Aldehyde + Amine in MeOH B Add Carboxylic Acid A->B Stir 10 min C Add Isocyanide B->C Exothermic D Stir at RT (12-24h) Monitor by TLC C->D E Solvent Evaporation D->E F Aqueous Workup (EtOAc/H₂O) E->F G Purification (Column Chromatography) F->G H Final Ugi Product (Iodo-Intermediate) G->H

Caption: Ugi four-component reaction workflow.

Materials:

  • 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (1.0 eq)

  • Benzylamine (1.0 eq)

  • Acetic Acid (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Methanol (MeOH), anhydrous

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (1.0 eq) and benzylamine (1.0 eq) in anhydrous methanol (0.5 M). Stir the solution at room temperature for 30 minutes.

  • Acid Addition: Add acetic acid (1.0 eq) to the mixture and continue stirring for another 10 minutes.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.1 eq) dropwise. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood. The reaction is often exothermic.

  • Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor for the consumption of the aldehyde by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired α-acylamino amide.

ReactantRoleStoichiometry
2-(4-Iodo-1H-pyrazol-1-yl)benzaldehydeAldehyde1.0 eq
BenzylamineAmine1.0 eq
Acetic AcidCarboxylic Acid1.0 eq
tert-Butyl isocyanideIsocyanide1.1 eq
Product α-acylamino amide Yield: 70-90%

3.2. Protocol: Passerini Three-Component Reaction (P-3CR)

The Passerini reaction produces an α-acyloxy amide from an aldehyde, a carboxylic acid, and an isocyanide.[11] It is believed to proceed through a non-ionic, cyclic transition state and is therefore faster in aprotic, non-polar solvents like dichloromethane (DCM).[12][13]

Materials:

  • 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (1.0 eq)

  • Benzoic Acid (1.0 eq)

  • Cyclohexyl isocyanide (1.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: To a dry flask under nitrogen, add 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (1.0 eq), benzoic acid (1.0 eq), and anhydrous DCM (0.5 M).

  • Isocyanide Addition: Add cyclohexyl isocyanide (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress can be monitored by TLC.

  • Workup: Once the reaction is complete, wash the DCM solution with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by silica gel chromatography or recrystallization.

ReactantRoleStoichiometry
2-(4-Iodo-1H-pyrazol-1-yl)benzaldehydeAldehyde1.0 eq
Benzoic AcidCarboxylic Acid1.0 eq
Cyclohexyl isocyanideIsocyanide1.1 eq
Product α-acyloxy amide Yield: 65-85%

The Strategic Advantage: Post-Condensation Modification

The true power of using 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde lies in the synthetic potential unlocked after the MCR. The C-I bond on the pyrazole ring is an ideal handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions. The reactivity of halopyrazoles in such reactions generally follows the order C-I > C-Br > C-Cl, making the iodo-derivative highly reactive and suitable for mild reaction conditions.[6]

dot

MCR_Diversification cluster_mcr Step 1: Multicomponent Reaction cluster_diversify Step 2: Post-Condensation Diversification A 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde B Ugi or Passerini Reaction (Core Scaffold Formation) A->B C Iodo-Functionalized MCR Product (Key Intermediate) B->C D Suzuki / Sonogashira / Heck Coupling (Library Generation) C->D E Diverse Library of Complex Molecules D->E

Caption: MCR-then-Diversification strategic workflow.

4.1. Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the Ugi product from section 3.1 with an arylboronic acid to form a C-C bond, replacing the iodine atom.

Materials:

  • Ugi Product (from section 3.1) (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

Procedure:

  • Degassing: In a Schlenk flask, combine the Ugi product (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent & Catalyst Addition: Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-8 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction, dilute with water, and extract with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to yield the final coupled product.

Conclusion

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a highly valuable and strategically designed reagent for modern synthetic and medicinal chemistry. Its bifunctional nature allows for the rapid construction of complex molecular cores via multicomponent reactions, while the embedded iodopyrazole moiety provides a crucial attachment point for late-stage diversification. This MCR-then-diversification approach streamlines the synthesis of compound libraries, enabling a more efficient exploration of chemical space and accelerating the identification of new bioactive molecules.

References

  • Title: Passerini reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Arkivoc URL: [Link]

  • Title: 2-(4-iodo-1H-pyrazol-1-yl)-4-methylbenzaldehyde Source: PubChem URL: [Link]

  • Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: MDPI URL: [Link]

  • Title: Ugi reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Significance of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories Source: World Journal of Chemical Education URL: [Link]

  • Title: (PDF) Synthesis of 4-iodopyrazoles: A Brief Review Source: ResearchGate URL: [Link]

  • Title: Passerini Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Stereochemical Control of the Passerini Reaction Source: Organic Letters (via Broad Institute) URL: [Link]

  • Title: The 100 facets of the Passerini reaction Source: RSC Publishing URL: [Link]

  • Title: Ugi Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: MDPI URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC URL: [Link]

  • Title: Multicomponent Reactions and Post Condensation Modifications for the Synthesis of Molecules with Biological Interests Source: ScholarWorks at UMass Boston URL: [Link]

  • Title: MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS Source: Bulletin of the Chemical Society of Ethiopia URL: [Link]

  • Title: Ugi Four-Component Reactions Using Alternative Reactants Source: MDPI URL: [Link]

  • Title: Generating Multimillion Chemical Space Based on the Ugi Four-Сenter Three-Component Reaction with Oxocarboxylic Acids Source: ChemRxiv URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles Source: MDPI URL: [Link]

  • Title: Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications Source: University of Illinois Urbana-Champaign URL: [Link]

Sources

Method

Application Note: High-Throughput Screening Assays for 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Early-Stage Drug Discovery, Kinase Inhibitor Screening, Lead Generation Executive Summary The 1H-pyrazole moiety is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Early-Stage Drug Discovery, Kinase Inhibitor Screening, Lead Generation

Executive Summary

The 1H-pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently functioning as a critical hinge-binding motif in ATP-competitive kinase inhibitors [1]. The compound 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde serves as a highly versatile, bifunctional building block for generating diverse small-molecule libraries. This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to evaluate derivatives of this scaffold against receptor tyrosine kinases (e.g., c-MET, VEGFR2). By leveraging Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and orthogonal Surface Plasmon Resonance (SPR), this protocol ensures high-fidelity hit identification while eliminating compound-mediated optical interference.

Chemical Rationale & Scaffold Significance

The architectural value of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde lies in its dual reactivity, which allows medicinal chemists to systematically probe different regions of a target protein's binding pocket:

  • The Benzaldehyde Moiety (Ortho-Relationship): The aldehyde group, positioned ortho to the pyrazole, is primed for cyclization reactions (e.g., Knoevenagel condensations or reductive aminations). This enables the construction of conformationally restricted, fused heterocyclic cores that lock the molecule into a bioactive conformation, reducing entropic penalties upon target binding.

  • The 4-Iodo-Pyrazole Handle: The iodine atom at the 4-position of the pyrazole ring is a chemically orthogonal handle. Once the core scaffold is assembled, late-stage Suzuki-Miyaura or Sonogashira cross-coupling reactions can be employed to append diverse aryl or alkynyl groups. In the context of kinase inhibitors, these late-stage additions are specifically designed to project out of the ATP pocket and interact with the solvent-exposed channel, drastically improving target selectivity [2].

HTS_Workflow A 2-(4-Iodo-1H-pyrazol-1-yl) benzaldehyde B Library Synthesis (Late-Stage Coupling) A->B Scaffold Derivatization C Primary HTS (TR-FRET Kinase Assay) B->C >10,000 Compounds D Hit Triage (SPR Kinetics) C->D IC50 < 1 µM E Lead Optimization (Cellular Assays) D->E High Residence Time

Figure 1: Drug discovery workflow from the 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde scaffold to lead optimization.

HTS Assay Design: The TR-FRET Paradigm

When screening highly conjugated aromatic systems like pyrazole-benzaldehyde derivatives, compound autofluorescence is a notorious source of false positives. To circumvent this, Time-Resolved FRET (TR-FRET) is the assay of choice.

Causality of Assay Selection: TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium, Eu3+ ). By introducing a time delay (typically 50–100 µs) between the excitation flash and the emission read, short-lived background fluorescence from the test compounds completely decays. The assay measures the displacement of an Alexa Fluor 647-tagged tracer ligand from the kinase ATP pocket by the pyrazole derivative. Displacement reduces the proximity between the Eu3+ -labeled anti-tag antibody and the tracer, resulting in a quantifiable loss of the FRET signal.

TR_FRET K Target Kinase (GST-Tagged) T Fluorescent Tracer (Alexa Fluor 647) K->T ATP Pocket Binding A Anti-GST Antibody (Europium Labeled) K->A Affinity Binding A->T FRET Signal (665 nm) High Emission I Pyrazole Derivative (Inhibitor Hit) I->K Competitive Binding (Displaces Tracer) I->T Loss of FRET Signal

Figure 2: TR-FRET competitive binding principle for kinase inhibitor screening.

Detailed Protocol: TR-FRET Kinase Screening

This protocol is designed as a self-validating system for 384-well microplates. It incorporates strict pharmacological controls to calculate the Z'-factor, ensuring day-to-day assay reliability.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. (Causality: Brij-35 prevents non-specific binding of hydrophobic pyrazole derivatives to the plastic walls, while DTT maintains the kinase in an active, reduced state).

  • Kinase/Antibody Mix: Prepare a 2X solution containing 10 nM GST-tagged c-MET kinase and 4 nM Eu3+ -labeled anti-GST antibody in Assay Buffer.

  • Tracer Mix: Prepare a 2X solution containing 30 nM Kinase Tracer 236 (Alexa Fluor 647).

Acoustic Compound Dispensing

To avoid precipitation and DMSO carryover effects, utilize an acoustic liquid handler (e.g., Labcyte Echo 555).

  • Transfer 150 nL of pyrazole derivatives (from a 1 mM stock in 100% DMSO) directly into dry, white 384-well low-volume ProxiPlates.

  • Self-Validation Controls:

    • Positive Control (0% Activity): Dispense 150 nL of 1 mM Staurosporine (pan-kinase inhibitor).

    • Negative Control (100% Activity): Dispense 150 nL of pure DMSO.

Assay Assembly
  • Add 7.5 µL of the Kinase/Antibody Mix to all wells using a bulk reagent dispenser.

  • Incubate at room temperature for 15 minutes to allow the antibody to bind the GST-tag.

  • Add 7.5 µL of the Tracer Mix to all wells. The final assay volume is 15.15 µL with a final DMSO concentration of strictly 1.0% (v/v).

  • Centrifuge the plate at 1000 x g for 1 minute to remove air bubbles.

  • Seal the plate and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

Detection & Data Analysis
  • Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) equipped with a TRF laser.

    • Excitation: 337 nm (Laser)

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

    • Delay Time: 50 µs; Integration Time: 100 µs.

  • Calculate the Emission Ratio: Ratio=(Signal665​/Signal615​)×10,000 .

  • Quality Control (Z'-factor): Calculate the Z'-factor using the DMSO (max signal) and Staurosporine (min signal) controls. The assay is only validated and approved for hit picking if Z′≥0.65 .

Data Presentation & Hit Triage

Primary HTS hits must be triaged based not only on their IC50​ but also on their Ligand Efficiency (LE) and binding kinetics. The table below summarizes representative screening data for a library of derivatives synthesized via late-stage coupling at the 4-iodo position.

Compound IDR-Group Substitution (via 4-Iodo coupling)c-MET IC50​ (nM)Ligand Efficiency (kcal/mol/HA)SPR Residence Time ( τ , min)
Ctrl-1 None (Unsubstituted Scaffold)> 10,000N/AN/A
Pyr-012 Phenyl1,2500.311.2
Pyr-045 3-Fluorophenyl4800.344.5
Pyr-088 4-(Methylsulfonyl)phenyl450.4138.0
Pyr-102 1-Methyl-1H-pyrazol-4-yl120.46 125.0

Note: Compound Pyr-102 demonstrates that replacing the iodine with a polar, hydrogen-bond-accepting heterocycle drastically increases both potency and residence time, a hallmark of successful solvent-channel engagement.

Orthogonal Validation (SPR)

To ensure that TR-FRET hits are not assay artifacts (e.g., aggregators or non-specific covalent modifiers), orthogonal validation via Surface Plasmon Resonance (SPR) is mandatory.

  • Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject the pyrazole derivatives at a flow rate of 50 µL/min across a 5-point concentration gradient (e.g., 0.1 µM to 10 µM).

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

  • Causality: The residence time ( τ=1/koff​ ) is often a better predictor of in vivo efficacy than thermodynamic affinity ( Kd​ ), as drugs with long residence times provide sustained target inhibition even as pharmacokinetic clearance drops systemic drug levels [3].

References

  • Foloppe, N., et al. (2008). Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at:[Link]

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Harris, P. A., et al. (2019). Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Application

Application Note: 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde as a Multifunctional Fragment for Drug Discovery

Introduction & Scientific Rationale Fragment-Based Drug Discovery (FBDD) has emerged as a transformative paradigm in pharmaceutical chemistry, offering a highly efficient method for exploring chemical space and identifyi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Fragment-Based Drug Discovery (FBDD) has emerged as a transformative paradigm in pharmaceutical chemistry, offering a highly efficient method for exploring chemical space and identifying novel pharmacophores[1]. Unlike traditional high-throughput screening (HTS), FBDD utilizes low-molecular-weight compounds to achieve high ligand efficiency. Among the emerging classes of fragments, 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde stands out as a highly versatile, tri-functional probe designed for modern drug discovery workflows.

  • The Pyrazole Core (Privileged Scaffold): Pyrazole is a cornerstone heterocycle in medicinal chemistry, featured in numerous FDA-approved kinase inhibitors and blockbuster drugs[2]. It provides a rigid aromatic framework capable of π−π stacking, while the unsubstituted N2 nitrogen serves as a potent hydrogen bond acceptor.

  • The 4-Iodo Substituent (Halogen Bonding & Phasing): The incorporation of heavy halogens into fragment libraries (e.g., HEFLib) unlocks unconventional binding modes[3]. The anisotropic electron distribution around the iodine atom creates an electron-deficient " σ -hole" along the C–I bond axis, enabling highly directional halogen bonds with Lewis bases (such as backbone carbonyls) in the protein pocket[4]. Furthermore, iodine's strong anomalous scattering signal is a "magic bullet" for X-ray crystallographic phasing.

  • The Benzaldehyde Moiety (Dynamic Covalent Tether): The electrophilic aldehyde enables Dynamic Covalent Chemistry (DCC). It forms a reversible Schiff base (imine) with the ε -amino groups of lysine residues. Because this reaction is under thermodynamic control, the covalent adduct is only stabilized—and thus detectable—if the iodopyrazole moiety makes complementary non-covalent interactions with the adjacent binding pocket.

Physicochemical Profiling

For a fragment to be effective, it must strictly adhere to the "Rule of 3" (Ro3) to ensure high solubility and leave ample physicochemical "room" for subsequent lead optimization. As demonstrated in Table 1 , 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is perfectly compliant with Ro3 parameters.

Table 1: Physicochemical Properties & Rule of 3 Compliance

PropertyValueRule of 3 ThresholdCompliance
Molecular Weight 298.08 g/mol 300 DaYes
cLogP 2.45 3.0Yes
H-Bond Donors 0 3Yes
H-Bond Acceptors 3 (N, N, O) 3Yes
Rotatable Bonds 2 3Yes
Topological Polar Surface Area 34.8 Ų 60 ŲYes

Experimental Workflow

The following diagram illustrates the integrated screening and evolution workflow leveraging the unique reactive and crystallographic properties of this fragment.

FBDD_Workflow A Fragment: 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde B Primary Screen: Dynamic Covalent MS (Lysine) A->B Schiff Base Formation C Structural Biology: X-ray Soaking & Iodine Phasing A->C Crystal Soaking D Hit Validation: Pose & Halogen Bond Confirmation B->D C->D E Fragment Evolution: Pd-Catalyzed Cross-Coupling D->E Vector Growth (C-I bond) F Optimized Lead Compound E->F

Fig 1: FBDD workflow for 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde from screening to lead optimization.

Experimental Protocols

Protocol A: Dynamic Covalent Screening via Intact Protein MS

Causality: Primary amine buffers (e.g., Tris) will quench the benzaldehyde. Therefore, HEPES or Phosphate buffers must be used. The mass shift of +280 Da (Fragment MW 298 Da - H₂O 18 Da) confirms the thermodynamic trapping of the Schiff base.

Step-by-Step Procedure:

  • Buffer Exchange: Dialyze the target protein (containing a pocket-accessible Lysine) into 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Incubation: Dilute the protein to a final concentration of 5 µM. Add 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde from a 50 mM DMSO stock to a final concentration of 250 µM (Final DMSO = 0.5%).

  • Equilibration: Incubate the mixture at 25°C for 2 to 4 hours to allow the dynamic imine exchange to reach thermodynamic equilibrium.

  • Reduction (Optional but recommended): To permanently trap the transient Schiff base for stable MS analysis, add 1 mM Sodium Cyanoborohydride (NaCNBH₃) and incubate for an additional 30 minutes.

  • LC-TOF-MS Analysis: Inject 5 µL of the sample onto a C4 desalting column coupled to a Time-of-Flight Mass Spectrometer. Deconvolute the raw spectra to identify the +280 Da (unreduced) or +282 Da (reduced) mass shift.

Protocol B: X-ray Crystallographic Soaking & Anomalous Phasing

Causality: Fragments often bind with low affinity (high micromolar to millimolar), resulting in partial occupancy in the crystal lattice. The iodine atom provides a strong anomalous scattering signal ( f′′≈7e− at Cu K α wavelength, 1.54 Å). By calculating an anomalous difference Fourier map, the exact position of the iodine atom can be unambiguously located, preventing the misidentification of the fragment as an ordered solvent molecule.

Step-by-Step Procedure:

  • Drop Preparation: Prepare a soaking solution containing the crystallization mother liquor supplemented with 20 mM of the fragment and 5-10% (v/v) DMSO to maintain solubility.

  • Crystal Transfer: Using a nylon loop, carefully transfer apo-protein crystals into the soaking drop. Seal the well and incubate for 2 to 24 hours.

  • Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol or PEG 400) containing 20 mM fragment.

  • Data Collection: Flash-freeze the crystal in liquid nitrogen. Collect diffraction data at a synchrotron beamline tuned to an energy above the Iodine L-edge (e.g., λ=1.0 Å or Cu K α home source).

  • Phase Calculation: Process data using XDS. Use the anomalous differences ( ΔFanom​ ) to compute an anomalous map. The highest peak ( >5σ ) will correspond to the iodine atom, dictating the orientation of the pyrazole ring.

Protocol C: Fragment Evolution via Palladium-Catalyzed Cross-Coupling

Causality: Once the binding pose is confirmed, the C–I bond serves as an ideal synthetic vector. Iodine undergoes rapid oxidative addition with Pd(0) catalysts, allowing for efficient Suzuki-Miyaura cross-coupling directly on the fragment to explore adjacent sub-pockets.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq, 0.6 mmol), and K₂CO₃ (2.0 eq, 1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under an argon atmosphere.

  • Solvent: Inject 4 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Seal the vial and subject it to microwave irradiation at 100°C for 30 minutes.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Data Presentation: Fragment Evolution Optimization

To demonstrate the synthetic tractability of the C–I vector, Table 2 summarizes the optimized conditions for growing the fragment using various boronic acids to probe different physicochemical spaces in the target pocket.

Table 2: Suzuki-Miyaura Fragment Evolution Matrix

Boronic Acid PartnerCatalyst SystemSolvent / TempYield (%)Structural Rationale
Phenylboronic acid Pd(dppf)Cl₂ (5 mol%)Dioxane/H₂O, 100°C88%Standard vector growth; probes hydrophobic pockets.
3-Pyridylboronic acid Pd(PPh₃)₄ (5 mol%)DMF/H₂O, 110°C74%Introduces a basic nitrogen to probe H-bond donors.
4-Fluorophenylboronic acid Pd(dppf)Cl₂ (5 mol%)Dioxane/H₂O, 100°C85%Probes lipophilic sub-pockets; metabolic stability.
Methylboronic acid Pd(OAc)₂ / SPhosToluene/H₂O, 90°C62%Aliphatic growth vector; minimizes molecular weight gain.

References

  • [4] 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI. URL:

  • [3] Screening of a Halogen-Enriched Fragment Library Leads to Unconventional Binding Modes. PubMed (NIH). URL:

  • [2] Pyrazole: an emerging privileged scaffold in drug discovery. PMC (NIH). URL:

  • [1] Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. International Journal of Scientific Research & Technology. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, self-validating system for the isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive, self-validating system for the isolation and purification of 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde.

Part 1: Core Principles & Mechanistic Insights

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves a nucleophilic aromatic substitution (SNAr) between 4-iodo-1H-pyrazole and 2-fluorobenzaldehyde in polar aprotic solvents like DMF or DMSO[1]. While the coupling itself is robust, the purification of the resulting product presents three distinct physicochemical challenges:

  • Solvent Entrapment : DMF and DMSO have high boiling points and readily partition into organic extraction solvents. If not entirely removed, they cause severe streaking during silica gel chromatography.

  • Hydrogen Bonding of Unreacted Precursors : Unreacted 4-iodo-1H-pyrazole contains a highly polarized N-H bond, allowing it to act as a strong hydrogen-bond donor[2]. This causes it to tail heavily on bare silica, frequently co-eluting with the target aldehyde if the solvent gradient is too aggressive.

  • Photolytic and Oxidative Lability : The carbon-iodine (C-I) bond on the pyrazole ring is susceptible to homolytic cleavage under UV light or excessive heat[3]. Furthermore, the ortho-substituted benzaldehyde moiety is prone to radical-mediated auto-oxidation into its corresponding benzoic acid derivative.

Part 2: Quantitative Data

To design a self-validating purification system, it is critical to understand the relative polarities and solubilities of the reaction components[4].

Property / Compound2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde4-Iodo-1H-pyrazole (Starting Material)2-Fluorobenzaldehyde (Starting Material)
Molecular Weight 298.08 g/mol 193.97 g/mol 124.11 g/mol
Rf​ (20% EtOAc/Hexane) ~0.45~0.15 (streaks heavily)~0.65 (volatile)
Aqueous Solubility InsolubleSlightly SolubleInsoluble
Organic Solubility Soluble in EtOAc, DCM, THFSoluble in polar organics, moderate in DCMHighly soluble in all organics
UV Activity (254 nm) StrongModerateStrong

Part 3: Visualization of the Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (in DMF/DMSO) AqueousWorkup Aqueous Workup (5% LiCl wash) Start->AqueousWorkup PhaseSep Phase Separation (EtOAc Extraction) AqueousWorkup->PhaseSep Drying Drying & Concentration (Na2SO4, <40°C) PhaseSep->Drying Chromatography Flash Chromatography (Silica, Hexane/EtOAc) Drying->Chromatography Recrystallization Recrystallization (Hexane/EtOAc) Chromatography->Recrystallization If co-elution occurs PureProduct Pure Target Compound (>98% Purity) Chromatography->PureProduct If pure fractions Recrystallization->PureProduct

Workflow for the purification of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde.

Part 4: Standard Operating Procedures (SOPs)

Step 1: Quenching and Aqueous Workup

  • Dilute the crude SNAr reaction mixture with ethyl acetate (EtOAc) (approx. 10 volumes relative to the reaction solvent).

  • Wash the organic layer sequentially with distilled water (1x) and 5% aqueous LiCl (3x). Mechanistic Rationale: LiCl drastically increases the ionic strength of the aqueous phase. This breaks emulsions and forces the highly polar DMF/DMSO into the aqueous layer by disrupting their hydrogen-bonding networks with water, preventing chromatographic smearing later in the workflow.

Step 2: Drying and Concentration

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Filter and concentrate under reduced pressure. Mechanistic Rationale: Maintain the rotary evaporator water bath strictly below 40°C and protect the receiving flask from direct sunlight. This prevents thermal or photochemical de-iodination of the pyrazole ring[3].

Step 3: Flash Column Chromatography

  • Load the crude residue onto a silica gel column.

  • Elute using a shallow gradient of Hexane/EtOAc (starting at 95:5 and slowly increasing to 85:15). Mechanistic Rationale: The target compound is relatively non-polar compared to the starting 4-iodo-1H-pyrazole. A shallow gradient ensures the unreacted pyrazole remains anchored to the silica via hydrogen bonding while the target aldehyde elutes cleanly.

Step 4: Recrystallization (Polishing Step)

  • If ¹H NMR indicates trace impurities (e.g., de-iodinated side products or auto-oxidation products), dissolve the concentrated fractions in a minimum amount of hot EtOAc.

  • Slowly add hexanes until the solution becomes faintly turbid.

  • Allow to cool slowly to room temperature, then transfer to 4°C to yield crystalline 2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde.

Part 5: Troubleshooting Guide & FAQs

Q1: Why is my product co-eluting with the starting 4-iodo-1H-pyrazole during chromatography? A1: 4-Iodo-1H-pyrazole possesses a free N-H bond, allowing it to act as a hydrogen-bond donor and acceptor[2]. This causes severe streaking on standard bare silica. If your gradient is too steep, the streaking pyrazole will bleed into the aldehyde fractions. Solution: Flush the crude mixture through a short pad of silica using 5% EtOAc/Hexane before running the main column, or pre-treat the silica with 1% triethylamine (TEA) to deactivate highly acidic silanol groups.

Q2: I am observing a degradation product in my NMR that lacks the iodine atom. What causes this? A2: The carbon-iodine (C-I) bond on the pyrazole ring is susceptible to homolytic cleavage when exposed to strong UV light or excessive heat, leading to the formation of 2-(1H-pyrazol-1-yl)benzaldehyde[3]. Solution: Wrap your reaction vessels and chromatography columns in aluminum foil, and never exceed 40°C during rotary evaporation.

Q3: The aldehyde proton peak (~10 ppm) in my ¹H NMR is disappearing over time, replaced by a broad peak around 12-13 ppm. A3: This indicates auto-oxidation of the benzaldehyde moiety to 2-(4-iodo-1H-pyrazol-1-yl)benzoic acid. Aldehydes are prone to radical-mediated oxidation by atmospheric oxygen. Solution: Store the purified compound under an inert atmosphere (argon or nitrogen) at -20°C[4]. If oxidation has already occurred, dissolve the mixture in EtOAc and wash with saturated aqueous NaHCO₃. The carboxylic acid byproduct will partition into the aqueous phase, leaving the pure aldehyde in the organic layer.

Q4: My isolated yield is significantly lower than the conversion observed by LC-MS. Where is the product going? A4: If the reaction was run in DMF or DMSO, the target compound might be partitioning into the aqueous layer during aggressive washing, especially if micro-emulsions form. Solution: Ensure you are using 5% aqueous LiCl rather than pure water or brine for the organic washes. LiCl specifically disrupts DMF-water networks and forces the organic product into the extraction solvent.

References

  • The Journal of Organic Chemistry . "Synthesis of Pyrazoles via Electrophilic Cyclization". ACS Publications. URL: [Link]

  • Chemical Communications . "A General and Efficient Approach to 2H-Indazoles and 1H-Pyrazoles Through Copper-catalyzed Reactions". Royal Society of Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Pyrazoles

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the functionalization of sterically congested pyrazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the functionalization of sterically congested pyrazole scaffolds. We address the root causes of low reactivity—ranging from the "adjacent lone pair effect" to physical steric shielding—and provide self-validating, field-proven methodologies to bypass these bottlenecks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My N-alkylation of a 3,5-disubstituted pyrazole yields poor conversion and an inseparable mixture of N1/N2 regioisomers. How can I drive the reaction to completion with high regioselectivity? Causality & Solution: The primary challenge in the N-alkylation of unsymmetrical, hindered pyrazoles is that alkylation generally favors the less sterically hindered nitrogen atom[1]. However, under standard basic conditions, the nucleophilicity of the pyrazole nitrogens is heavily influenced by both steric bulk and electronic effects, often leading to a 1:1 mixture of regioisomers[2]. To overcome this, you must manipulate the transition state environment. Using polar aprotic solvents (like DMSO or DMF) combined with K2CO3 heavily solvates the potassium cation, leaving the pyrazolide anion free to attack via the less hindered nitrogen, significantly improving N1-selectivity[2]. If your substrate is base-sensitive or extremely hindered, switch to an acid-catalyzed alkylation using trichloroacetimidates. This method relies on the generation of a highly reactive carbocation electrophile that is less sensitive to the pyrazole's weak nucleophilicity, allowing alkylation to proceed smoothly even with bulky substituents[1].

Q2: I am attempting to arylate the C-3 position of a sterically hindered pyrazole, but it remains entirely unreactive to deprotonation or cross-coupling. What is the chemical workaround? Causality & Solution: The C-3 position of alkylpyrazoles is notoriously unreactive due to diminished pi-resonance and attractive electrostatic interactions within the pyrazole ring, a phenomenon often related to the "adjacent lone pair effect"[3]. To bypass this thermodynamic sink, employ the SEM-Switch Methodology [4]. By protecting the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, you can induce a thermodynamic equilibration by heating the intermediate with 10 mol% SEM-Cl. The SEM group transposes from the hindered nitrogen to the less hindered nitrogen, effectively exposing the highly reactive C-5 position (which was previously the unreactive C-3 position) for subsequent palladium-catalyzed C-H arylation[5].

Q3: How can I achieve a Suzuki-Miyaura cross-coupling on a sterically congested pyrazole where standard Pd(PPh3)4 catalysts fail? Causality & Solution: Steric distortion alone is often insufficient to activate the inert N-C or C-C bonds of highly substituted pyrazoles. You must electronically activate the pyrazole ring[6]. Converting the pyrazole into an N-acylpyrazole electronically destabilizes the amide nitrogen, making the planar amide susceptible to catalytic N-C cleavage[6]. Utilizing a Pd-NHC (N-heterocyclic carbene) catalysis platform provides the necessary steric bulk and electron density to stabilize the palladium intermediate during the cross-coupling of these electronically activated, planar amides[6].

Part 2: Visualizing the Optimization Workflows

G Start Sterically Hindered Pyrazole N-Alkylation Base Base-Mediated Alkylation Start->Base Standard Acid Acid-Catalyzed Alkylation Start->Acid Base-Sensitive N1 Target N1 Isomer (Less Hindered) Base->N1 Steric Control N2 Target N2 Isomer (More Hindered) Base->N2 Electronic Control Cond3 Trichloroacetimidates + Camphorsulfonic Acid Acid->Cond3 Cond1 K2CO3 / DMSO or NaH / THF N1->Cond1 Cond2 MgBr2 Catalyst Fluorinated Solvents N2->Cond2

Decision tree for optimizing N-alkylation regioselectivity in hindered pyrazoles.

G A Kinetic Isomer (Unreactive C-3) B Equilibration 10 mol% SEM-Cl, Heat A->B Steric Clash C Thermodynamic Isomer (Reactive C-5 Exposed) B->C SEM Transposition D C-H Arylation Pd/Rh Catalyst C->D C-H Activation E Fully Substituted Pyrazole D->E Cross-Coupling

SEM-switch methodology workflow for activating the C-3/C-5 positions of pyrazoles.

Part 3: Self-Validating Experimental Methodologies

Protocol A: Base-Free, Acid-Catalyzed N-Alkylation of Hindered Pyrazoles

This protocol utilizes trichloroacetimidates to generate a reactive carbocation, bypassing the need to deprotonate sterically hindered pyrazoles[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve the sterically hindered pyrazole (1.0 equiv) and the corresponding alkyl trichloroacetimidate (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalysis: Add camphorsulfonic acid (CSA, 10 mol%) as a Brønsted acid catalyst at room temperature[1].

  • Reaction: Stir the mixture at 60 °C for 12–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc). The disappearance of the UV-active trichloroacetimidate spot and the emergence of a lower Rf spot confirms alkylation. In-process LC-MS should show the desired mass [M+H]+ and the complete loss of the pyrazole starting material.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography. Note: The major regioisomer will be the one alkylated at the less sterically hindered nitrogen[1].

Protocol B: SEM-Switch Mediated C-H Arylation

This protocol transposes a protecting group to expose the reactive C-5 position, allowing for complex arylation of otherwise unreactive pyrazoles[4].

Step-by-Step Methodology:

  • Initial Protection: React the parent pyrazole with SEM-Cl (1.1 equiv) and NaH in THF at 0 °C to form the kinetic 1-SEM-pyrazole isomer.

  • Thermodynamic Equilibration (The "Switch"): Dissolve the kinetic isomer in acetonitrile. Add 10 mol% SEM-Cl and heat the mixture to 80 °C for 4 hours[4].

  • Self-Validation Checkpoint: Pull an aliquot for 1H NMR. The shift of the pyrazole C-4 proton signal and the SEM-group protons confirms the transposition from the kinetic to the thermodynamic isomer[4]. The equilibration is driven by the formation of an intermediate pyrazolium salt, yielding the less hindered, thermodynamically favored product[4].

  • C-H Arylation: Transfer the thermodynamic isomer to a pressure vial. Add the aryl bromide (1.5 equiv), Pd(OAc)2 (5 mol%), a phosphine ligand (e.g., PCy3, 10 mol%), and K2CO3 (2.0 equiv) in DMF. Heat to 110 °C for 16 hours.

  • Workup & Deprotection: Filter through Celite, concentrate, and purify. The SEM group can be subsequently removed using TBAF in THF or HCl in MeOH to yield the fully substituted free pyrazole.

Part 4: Quantitative Data & Optimization Matrices

Table 1: Solvent and Base Effects on N1/N2 Regioselectivity in Hindered Pyrazoles [2]

Strategy / ConditionReagents & SolventsMechanism of ActionTypical Outcome
Steric Control (N1) K2CO3 in DMSO or DMFSolvates K+ cation; naked pyrazolide attacks via least hindered trajectory.High N1 selectivity; moderate to high yields.
Electronic Control (N2) MgBr2 catalyst in THFMagnesium coordinates to the less hindered nitrogen, directing electrophile to N2.High N2 selectivity; moderate yields.
H-Bonding Disruption TFE or HFIP (Fluorinated)Strong hydrogen-bond donation disrupts pyrazole dimers, altering nucleophilicity.Dramatically improved regioselectivity for specific substrates.
Base-Free Alkylation Trichloroacetimidate + CSAGenerates carbocation; avoids deprotonation of weak pyrazole acids.Excellent yields for highly hindered substrates[1].

Table 2: Cross-Coupling Strategies for Unreactive Pyrazole Positions

Coupling TargetBarrier to ReactivityOptimized Catalyst / StrategyCausality / Advantage
C-3 Arylation "Adjacent lone pair effect"; electrostatic repulsion[3].SEM-Switch Equilibration[4].Transposes protecting group to expose the highly reactive C-5 position[5].
N-C Cleavage Planar amide stability; high bond dissociation energy.Pd-NHC Catalysis with N-acylpyrazoles[6].Electronically destabilizes the amide bond, allowing Pd oxidative addition[6].
C-4 / C-5 Arylation Steric crowding from 3,5-dialkyl groups.Pd(OAc)2 / KOAc in DMAc[5].Mild conditions prevent protodeboronation and tolerate bulky ortho-substituents[5].

References

  • Khursan et al., "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds", nih.gov,
  • "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers...
  • "Technical Support Center: Optimizing N-Alkyl
  • "Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activ
  • "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkyl

Sources

Troubleshooting

Optimization of reaction conditions for N-arylation of pyrazoles

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic "why" behind experime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic "why" behind experimental optimization. The N-arylation of pyrazoles—a critical transformation in medicinal chemistry and materials science—often presents challenges in regioselectivity, catalytic turnover, and functional group tolerance.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and decision-making frameworks to ensure your C–N cross-coupling workflows are robust and reproducible.

Visual Workflow: N-Arylation Strategy Selector

Before troubleshooting a failed reaction, ensure you have selected the correct catalytic paradigm for your specific substrates.

G Start Select Arylating Agent Halide Aryl Halide (I, Br, Cl) Start->Halide Boronic Aryl Boronic Acid Start->Boronic Cost Cost/Robustness Priority? Halide->Cost ChanLam Cu-Promoted Chan-Lam (Room Temp, Oxidative) Boronic->ChanLam Ullmann Cu-Catalyzed Ullmann (High Temp, Cheap) Cost->Ullmann Yes Buchwald Pd-Catalyzed Buchwald-Hartwig (Mild, Broad Scope) Cost->Buchwald No (Complex Substrate)

Decision tree for selecting the optimal pyrazole N-arylation methodology.

Module 1: Method Selection & Optimization (FAQ)

Q: When should I transition from a copper-catalyzed Ullmann coupling to a palladium-catalyzed Buchwald-Hartwig amination? A: While the classical Ullmann condensation is highly cost-effective and robust for simple aryl iodides and bromides, it traditionally requires harsh conditions (e.g., >110 °C) and stoichiometric copper[1]. You must transition to a Pd-catalyzed Buchwald-Hartwig amination when:

  • Using unactivated aryl chlorides: Copper struggles with the high bond dissociation energy of C–Cl bonds, whereas Pd catalysts with electron-rich biarylphosphine ligands excel here[2].

  • Substrates contain sensitive functional groups: Molecules with epoxides or easily hydrolyzable esters cannot withstand the strong bases (e.g., Cs2​CO3​ at 140 °C) required for Ullmann couplings[1].

  • Scalability is required: Ullmann reactions often present scalability issues due to the formation of homocoupling side products and lack of reproducibility at a large scale, making Pd-based approaches more efficient[3][4].

Q: My Chan-Lam coupling with an electron-deficient pyrazole is yielding <20% product. How can I optimize this? A: The Chan-Lam coupling relies on a Cu(II) intermediate and requires an oxidant (typically O2​ from air) to drive the catalytic cycle[5]. Electron-deficient pyrazoles (e.g., 3-trifluoromethylpyrazole) are poor nucleophiles, which severely slows down the transmetalation and reductive elimination steps. Optimization Causality:

  • Introduce a Co-oxidant: Adding pyridine N-oxide or TEMPO facilitates the critical Cu(II) to Cu(III) oxidation step, accelerating reductive elimination[5].

  • Thermal Activation: While Chan-Lam is typically a room-temperature reaction, gently heating sluggish substrates to 40–60 °C provides the necessary kinetic energy to overcome the activation barrier[6].

Module 2: Regioselectivity Troubleshooting

Issue: Obtaining a mixture of N1 and N2 arylated products when using unsymmetrical pyrazoles.

Causality & Solution: Regioselectivity in pyrazole N-arylation is governed by a delicate competition between steric hindrance and electronic coordination. Generally, arylation predominantly occurs at the least sterically hindered nitrogen[5]. However, if an α -activating group (such as an ester or carbonyl) is present, it can act as a directing group. The heteroatom coordinates with the metal center (Cu or Pd), overriding steric repulsion and forcing the arylation to occur at the adjacent, more hindered nitrogen[5].

To force regioselectivity, you can utilize bulky protecting/directing groups (like a 3-trimethylsilyl group), which quantitatively blocks the adjacent nitrogen purely through steric bulk[7].

Quantitative Data: Regioselectivity Outcomes Based on Substrate

Pyrazole SubstrateArylating AgentRegioselectivity (Major : Minor)Primary Directing Factor
3-Trifluoromethyl-5-methylpyrazolePhenylboronic Acid>95% N1 (Least hindered) : <5% N2Steric control[5]
3-Methyl-5-ethoxycarbonylpyrazolePhenylboronic Acid85% N1 (Adjacent to ester) : 15% N2Electronic/Coordination control[5]
3-TrimethylsilylpyrazoleAryl Triflates>99% N1 (Quantitative) : 0% N2Steric bulk of TMS group[7]

Module 3: Self-Validating Experimental Protocols

Protocol A: Copper-Diamine-Catalyzed Ullmann N-Arylation

Mechanistic Rationale: The addition of a bidentate diamine ligand (e.g., N,N'-dimethylethylenediamine) solubilizes the Cu(I) species, preventing the formation of unreactive, thermodynamically stable polymeric copper oxides. This ensures the reaction mixture remains homogeneous and catalytically active[8].

  • Preparation: In an oven-dried Schlenk tube, add the Pyrazole (1.0 mmol), Aryl Iodide (1.2 mmol), CuI (5 mol%, 0.05 mmol), and K2​CO3​ (2.1 mmol)[8].

  • Atmosphere Exchange: Evacuate and backfill the tube with dry Argon (repeat 3 times). Self-Validation: Failure to remove O2​ will result in the oxidative homocoupling of the aryl halide, turning the solution black prematurely.

  • Ligand & Solvent Addition: Add N,N'-dimethylethylenediamine (10 mol%, 0.1 mmol) and anhydrous Toluene (2.0 mL) via a gas-tight syringe.

  • Reaction: Seal the tube and heat at 110 °C for 18 hours. Self-Validation Checkpoint: The solution should transition to a deep blue/green color, confirming active Cu-diamine complexation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove insoluble copper salts, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Rationale: Utilizing a bulky, electron-rich biarylphosphine ligand (like tBuBrettPhos) accelerates the oxidative addition of unactivated aryl halides while its steric bulk forces the two coupling partners close together, promoting rapid reductive elimination of the C–N bond[4][7].

  • Preparation: Charge a vial with 4-Iodopyrazole (1.0 mmol), Aryl Halide (1.2 mmol), Pd2​(dba)3​ (2 mol%), tBuBrettPhos (4 mol%), and NaOtBu (1.5 mmol)[1][7].

  • Solvent Addition: Add anhydrous, degassed Toluene (3 mL). Critical: The NaOtBu base must be strictly dry; trace moisture leads to substrate hydrolysis and immediate catalyst quenching[3].

  • Reaction: Heat to 80–100 °C under Argon for 12 hours.

  • Workup: Filter the crude mixture through a short silica plug, wash with dichloromethane, and purify via flash chromatography.

Module 4: Common Failure Modes & Diagnostics

Troubleshooting Issue Issue: Low Yield (<20%) CheckSM Check Starting Materials Issue->CheckSM Homocoupling Aryl Halide Homocoupling? CheckSM->Homocoupling NoConversion Incomplete Conversion? CheckSM->NoConversion Degas Action: Strictly Degas Solvent (Remove O2) Homocoupling->Degas Yes Ligand Action: Increase Ligand Loading or Switch to Diamine NoConversion->Ligand Yes Base Action: Switch Base (e.g., K3PO4 to Cs2CO3) NoConversion->Base If Ligand Fails

Diagnostic workflow for resolving low yields in copper-catalyzed pyrazole N-arylations.

Q: Why is my aryl boronic acid homocoupling during the Chan-Lam reaction instead of cross-coupling with the pyrazole? A: Homocoupling of boronic acids (yielding symmetric biaryls) is a common side reaction driven by an excess of oxidant or the disproportionation of the Cu(II) intermediate. Solution: Add the aryl boronic acid slowly via a syringe pump to maintain a low steady-state concentration. Alternatively, use an excess of the pyrazole nucleophile if it is the more cost-effective reagent.

Q: I am observing dehalogenation of my aryl halide during Buchwald-Hartwig coupling. How do I prevent this? A: Dehalogenation occurs when the Pd-aryl intermediate undergoes β -hydride elimination (if aliphatic amines or alcohols are present as impurities) or abstracts a hydrogen from the solvent/ligand before the pyrazole can successfully coordinate. Solution: Ensure absolute anhydrous and anaerobic conditions. Switch to a more sterically demanding ligand (like BrettPhos or tBuBrettPhos) that accelerates the desired reductive elimination pathway over competitive side reactions[7].

References

  • Benchchem. "Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers". 1

  • The Journal of Organic Chemistry - ACS Publications. "Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles". 8

  • RSC Publishing. "Chapter 7: Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids".6

  • PMC. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". 3

  • ResearchGate. "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives".7

  • Durham E-Theses. "Metal-catalysed cross-coupling reactions of nitrogen heterocycles". 2

  • DSpace@MIT. "Signature redacted". 4

  • Thieme-Connect. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives".5

Sources

Optimization

Technical Support Center: Advanced Impurity Management in Large-Scale Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Scale-Up. As a Senior Application Scientist, I frequently encounter scale-up failures that trace back to poor mechanistic foresight.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Scale-Up. As a Senior Application Scientist, I frequently encounter scale-up failures that trace back to poor mechanistic foresight. In pyrazole synthesis, impurities—whether they are undesired regioisomers, genotoxic residual hydrazines, or oligomeric byproducts—are not random errors. They are the predictable thermodynamic and kinetic consequences of your reaction environment.

This guide provides field-proven, self-validating strategies to troubleshoot and control these impurities at scale, ensuring scientific integrity and regulatory compliance.

Process Visualization: Impurity Control Workflow

PyrazoleWorkflow Start Starting Materials (Enones + Hydrazine) Condensation Exothermic Condensation (Feed-Rate Controlled) Start->Condensation Hydrazone Hydrazone Intermediate (LC-MS Monitoring) Condensation->Hydrazone -H2O Cyclization Regioselective Cyclization (pH/Salt Directed) Hydrazone->Cyclization Acid/Base Crude Crude Pyrazole API (Contains Isomers & GTIs) Cyclization->Crude Purification GTI Scavenging (HNA Derivatization) Crude->Purification PureAPI Pure Pyrazole API (< 0.25 ppm Hydrazine) Purification->PureAPI

Fig 1: Large-scale pyrazole synthesis workflow highlighting critical impurity control points.

Troubleshooting Guide & FAQs

Issue 1: Regioisomer Contamination (1,3- vs. 1,5-Substituted Pyrazoles)

Q: My Knorr pyrazole synthesis yields an inseparable 60:40 mixture of 1,3- and 1,5-regioisomers. How can I drive this to a single isomer without relying on wasteful column chromatography?

A: The formation of regioisomer mixtures occurs because unsymmetrical 1,3-dicarbonyls possess two competing electrophilic centers. The regioselectivity is governed by the delicate balance of steric hindrance and the electrophilicity of these carbonyl carbons[1]. To achieve absolute regiocontrol, you must alter the electronic bias of your starting materials.

Causality & Solution: Replace standard 1,3-diketones with trichloromethyl enones (haloacetylated enol ethers). The highly electron-withdrawing −CCl3​ group creates a stark electrophilic differential between the two reactive sites. Furthermore, the protonation state of your hydrazine dictates the attack trajectory. Using free arylhydrazines directs the initial nucleophilic attack to yield exclusively the 1,5-regioisomer[2]. Conversely, using arylhydrazine hydrochlorides shifts the mechanism, yielding the 1,3-regioisomer as the sole product[2].

Issue 2: Genotoxic Impurity (GTI) Tracking

Q: Hydrazine is a known genotoxic impurity (GTI), and our regulatory target is < 0.25 ppm. How can we reliably quantify this when hydrazine lacks a UV chromophore and gets lost in the solvent front?

A: Hydrazine ( N2​H4​ ) is highly polar, volatile, and invisible to standard UV-Vis detectors, making direct HPLC quantification nearly impossible in complex API matrices[3].

Causality & Solution: You must chemically transform the impurity into a highly visible, non-polar derivative. By reacting the crude API mixture with 2-Hydroxy-1-Naphthaldehyde (HNA), residual hydrazine undergoes a rapid condensation to form a highly conjugated hydrazone[3]. This derivatization attaches a massive chromophore, shifting the absorption maximum ( λmax​ ) to 406/424 nm (well into the visible range)[3]. Because most pharmaceutical APIs and matrix interferences absorb only between 190–380 nm, this visible-range shift completely eliminates background noise, allowing for self-validating detection limits down to 0.25 ppm[3].

Issue 3: Exothermic Degradation and Oligomerization

Q: During the initial addition of hydrazine to the dicarbonyl at the 50-liter scale, we see a spike in temperature and a corresponding 5% increase in high-molecular-weight oligomers. How do we prevent this?

A: The initial condensation to form the hydrazone intermediate is highly exothermic[4]. At scale, inadequate heat dissipation creates localized "hot spots" in the reactor. These hot spots provide the activation energy required for intermolecular dimerizations and thermal degradation of the hydrazine.

Causality & Solution: Switch from batch addition to a mass-transfer-limited continuous feed. By controlling the feed rate of the hydrazine and maintaining active jacket cooling to keep the internal temperature strictly below 25∘C , you enforce kinetic control. The reaction remains starved of hydrazine, ensuring that every molecule of hydrazine immediately reacts with the bulk dicarbonyl rather than reacting with other intermediates.

Quantitative Data: Impurity Limits & Analytical Strategies

Impurity ClassRegulatory / Quality LimitAnalytical Detection MethodPrimary Mitigation Strategy
Residual Hydrazine (GTI) < 1.5 µ g/day (ICH M7) or < 0.25 ppmHPLC-UV (Vis) via HNA DerivatizationStrict stoichiometry; Chemical scavenging post-reaction.
Undesired Regioisomer < 0.1% (w/w)HPLC-UV / 1H-NMRPrecursor engineering (Trichloromethyl enones); pH control.
Oligomeric Byproducts < 0.5% (w/w)LC-MS (ESI+)Feed-rate control; Active jacket cooling ( T<25∘C ).
Unreacted Enone/Diketone < 0.5% (w/w)GC-FID or HPLC-UV1.05 eq slight excess of hydrazine (scavenged later).

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3-Pyrazoles via Trichloromethyl Enones

This protocol is a self-validating system: the complete consumption of the enone can be visually and analytically tracked before initiating cyclization.

  • Precursor Preparation: Dissolve 1.0 equivalent of the chosen trichloromethyl enone in anhydrous ethanol (10 volumes) under a nitrogen atmosphere.

  • Salt-Directed Condensation: Cool the reactor to 0∘C . Slowly add 1.05 equivalents of arylhydrazine hydrochloride (the protonated state is critical for 1,3-selectivity) in portions to manage the exotherm.

  • Kinetic Maturation: Stir the mixture at room temperature for 2 hours. Self-Validation Check: Spot the mixture on a TLC plate (Hexanes:EtOAc 8:2). The disappearance of the UV-active enone spot confirms complete hydrazone formation.

  • Cyclization: Elevate the reactor temperature to 70∘C for 4 hours to drive the cyclization and eliminate the trichloromethyl leaving group.

  • Isolation: Cool to 5∘C to induce crystallization. Filter the highly pure 1,3-regioisomer and wash with cold ethanol.

Protocol 2: HNA Derivatization for Trace Hydrazine Detection

This protocol utilizes a visible color shift to validate the derivatization chemistry prior to HPLC injection.

  • Sample Preparation: Accurately weigh 100 mg of the crude pyrazole API and dissolve it in 10 mL of Acetonitrile:Water (50:50 v/v).

  • Derivatization Reagent: Prepare a 0.1 M solution of 2-Hydroxy-1-Naphthaldehyde (HNA) in pure acetonitrile.

  • Reaction: Add 1.0 mL of the HNA reagent to the API solution. Add 100 µL of glacial acetic acid to catalyze the condensation.

  • Incubation & Self-Validation: Incubate at 40∘C for 30 minutes. Self-Validation Check: A successful derivatization of trace hydrazines will impart a faint but distinct yellow/orange tint to the solution, confirming the formation of the highly conjugated hydrazone.

  • HPLC-UV Analysis: Inject 20 µL into a reversed-phase HPLC system. Set the UV-Vis detector to 406 nm . Quantify the hydrazine-HNA adduct against a standard calibration curve (LOD: 0.25 ppm).

References

  • 1 - Benchchem[1] 2.2 - PMC / NIH[2] 3.4 - Benchchem[4] 4.3 - PubMed / NIH[3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Vilsmeier-Haack Reaction on Hydrazones

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges when executing the Vilsmeier-Haack (VH)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges when executing the Vilsmeier-Haack (VH) formylation of hydrazones.

The VH reaction is a highly efficient, cornerstone method for synthesizing 4-formylpyrazoles—critical scaffolds in medicinal chemistry 1. However, unlike standard aromatic formylations, applying the VH reagent to hydrazones demands precise control because the reagent acts as both a cyclizing agent and a formylating agent [[2]]().

This guide provides a mechanistic grounding, a self-validating protocol, and an advanced troubleshooting matrix to ensure reproducible yields.

Mechanistic Grounding & Causality

To troubleshoot effectively, you must understand the causality of the reaction cascade. The active electrophile is not phosphorus oxychloride ( POCl3​ ) or N,N-dimethylformamide (DMF) alone, but rather the chloroiminium ion (Vilsmeier reagent) generated by their reaction 3.

When a hydrazone is introduced, the reaction follows a specific sequence:

  • C-Electrophilic Attack: The chloroiminium ion attacks the α -carbon of the hydrazone 4.

  • Intramolecular Cyclization: The nitrogen atom of the hydrazone attacks the newly functionalized carbon, closing the ring to form the pyrazole core 2.

  • Formylation: A second equivalent of the Vilsmeier reagent attacks the C4 position of the newly formed pyrazole ring.

  • Hydrolysis: The resulting iminium salt is highly stable and only converts to the final 4-formylpyrazole aldehyde during the aqueous basic work-up 5.

VH_Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0-5 °C C_Attack C-Electrophilic Attack (at alpha-carbon) Vilsmeier->C_Attack Hydrazone Hydrazone Substrate Hydrazone->C_Attack Cyclization Intramolecular Cyclization (N-attack) C_Attack->Cyclization 70-80 °C Iminium Pyrazole Iminium Salt Cyclization->Iminium Hydrolysis Aqueous Work-up (Hydrolysis) Iminium->Hydrolysis Ice Quench Product 4-Formylpyrazole Hydrolysis->Product

Caption: Mechanistic pathway of Vilsmeier-Haack formylation and cyclization of hydrazones to pyrazoles.

Self-Validating Standard Operating Procedure (SOP)

To prevent downstream failures, this protocol integrates real-time visual and analytical checkpoints. Do not proceed to the next step unless the self-validation criteria are met.

Step 1: Preparation of the Vilsmeier Reagent

  • Action: In a flame-dried flask under argon, cool anhydrous DMF (solvent and reactant) to 0–5 °C. Add POCl3​ (3.0 equivalents) dropwise over 30 minutes with vigorous stirring.

  • Self-Validation Check: The reaction is highly exothermic. You must observe a slight color change (pale yellow/pinkish) and an increase in viscosity. If the POCl3​ does not fume upon opening the bottle, it has likely degraded into phosphoric acid and HCl, and the reagent will not form 6.

Step 2: Substrate Addition

  • Action: Dissolve the hydrazone (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this dropwise to the cold Vilsmeier reagent, maintaining the temperature strictly below 5 °C.

  • Self-Validation Check: A sudden spike in temperature indicates uncontrolled reactivity, which leads to tarry polymerization 7. Keep the addition rate slow.

Step 3: Cyclization and Formylation

  • Action: Remove the ice bath and gradually heat the reaction mixture to 70–80 °C for 4–6 hours.

  • Self-Validation Check: Monitor via TLC. You are looking for the disappearance of the starting material. Crucial note: The product at this stage is a highly polar iminium salt, which will stay at the baseline of a standard silica TLC plate. If you see a non-polar spot, it is likely an uncyclized intermediate.

Step 4: Quenching and Hydrolysis

  • Action: Cool the mixture to room temperature, then pour it slowly over crushed ice. Neutralize carefully with saturated aqueous NaHCO3​ or 5M NaOH until the pH reaches 6–7.

  • Self-Validation Check: The hydrolysis of the iminium salt to the aldehyde occurs here. The target 4-formylpyrazole should precipitate as a solid upon neutralization 5.

Quantitative Optimization Parameters

The electronic nature of your hydrazone substrate dictates the required stoichiometry and thermal conditions. Use the following table to baseline your experimental design.

Substrate Electronic Profile POCl3​ EquivalentsDMF EquivalentsAddition TempCyclization TempExpected Yield
Electron-Rich (e.g., alkyl, methoxy-aryl)2.5 - 3.0Solvent excess0–5 °C60–70 °C75–90%
Electron-Neutral (e.g., unsubstituted aryl)3.0Solvent excess0–5 °C70–80 °C65–85%
Electron-Deficient (e.g., nitro, trifluoro)3.5 - 4.0Solvent excess0–5 °C80–90 °C40–70%
Sterically Hindered 4.0Solvent excess0–5 °C90 °C30–60%

Troubleshooting Guide & FAQs

When a reaction fails, systematic isolation of the root cause is required. Follow the logic tree below, then refer to the specific FAQs.

Troubleshooting Start Issue: Low Yield or Incomplete Reaction Check1 Did Vilsmeier reagent form properly? Start->Check1 No1 Use fresh POCl3 & anhydrous DMF Check1->No1 No Yes1 Check TLC for intermediates Check1->Yes1 Yes Check2 Multiple spots (side reactions)? Yes1->Check2 Yes2 Optimize equivalents (2.5-3 eq) Check2->Yes2 Yes No2 Starting material still present? Check2->No2 No Yes3 Increase temp to 70-80 °C No2->Yes3 Yes Tarry Tarry residue? No2->Tarry No FixTarry Control exotherm during addition Tarry->FixTarry Yes

Caption: Troubleshooting logic tree for resolving low yields in Vilsmeier-Haack hydrazone reactions.

Q1: My starting material is unconsumed, and the reaction mixture never changed color. What happened?

Cause: Inactive Vilsmeier reagent. POCl3​ is highly susceptible to atmospheric moisture. If the bottle has been opened repeatedly, the POCl3​ has hydrolyzed. Solution: Waft the POCl3​ bottle; if it does not fume aggressively, discard it. Always use fresh, high-purity POCl3​ and strictly anhydrous DMF 6.

Q2: I am recovering a dark, tarry residue instead of a crystalline product. How do I prevent this?

Cause: Thermal decomposition or uncontrolled polymerization. The formation of the Vilsmeier reagent and the initial electrophilic attack are highly exothermic. Solution: Ensure the internal temperature of the flask does not exceed 5 °C during the addition of both POCl3​ and the hydrazone substrate. Only apply heat (70–80 °C) after the addition is complete and the initial exotherm has subsided 7.

Q3: TLC shows multiple spots. Am I seeing incomplete cyclization or side reactions?

Cause: Hydrazones derived from enolizable ketones have multiple nucleophilic sites. The Vilsmeier reagent can attack both the nitrogen atom and the α -carbon, leading to concurrent N- and C-attacks, or double formylation if equivalents are poorly controlled 4. Solution: Optimize the stoichiometry. If you are seeing over-formylation, reduce the POCl3​ to exactly 2.5 equivalents. If cyclization is incomplete, ensure you are heating the reaction to at least 70 °C for a sufficient duration (up to 6 hours).

Q4: The product is water-soluble and I am losing it during the aqueous work-up. How do I isolate it?

Cause: Formylated pyrazoles, especially those lacking large hydrophobic aromatic substituents, can partition into the aqueous layer during neutralization. Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction to decrease the polarity of the aqueous phase. Extract multiple times (at least 3x) with a polar organic solvent like ethyl acetate or dichloromethane 5.

References

  • Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier-Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlR6HXtBH7KcDd8jtOtZthj2oZJ4QwxJdwY4TMGMPGUJr5jwOn74jXE9S-Y9nA-Rxb7or60SY3vJLG-xYVlkh3UugKc9g3fG9nnDPT2sC_VGg5Ez9F09GELqx9Xz7BT915WCIAU2wuCokE1snO33fz_PxRGzyzCgOcrR4l41uBuvz8RbfGZnYgoCmDdpstGCN_RuCMZozOyGb0_3uifMwPalA_-jfZWZTG69rYSgTdPFgffuo0u9do2eiXXyKY0Rxa]
  • BenchChem. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw9JuGBtriDDXD1XqvTiwosypPO3ccIcHWzCe4kCn2dQFJQdTNR4iE-eu6DlIJ94BSkImih7NapEH8FyfctYMoEFBdaUcyV6ApM_O2V0MZQJl_0iUDPX3dBOSnFZYm7bwmvDDoH2fszqKQuoOG_hvurzTxHbzuufEFxFTsVfVBXvCyPOJGbJOmgYebc2_MgQb-uC84x4XpzyiD37knnPtDhv2rthLf4YSmDA==]
  • Rajput, A. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqVJxKHf_Ux1cZVHMl45TREhP-dbi2dwDJxk3klNY8RrAq_2Q8n3BQ3Cz9yAWiqsOzCb0mtRV5NQtW0GNYoLyPcpxHuiIZz71ddGu9johdDCsmGe0YcocWNrLHnvK8vigB1R1kRNLK2cS3b5kbwwnZ3Xh24CffiVL2YleLL5nfNvfP3jGL1nkG]
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Lq8La2MInAP5pzG0G9fQCUPk4eRA5o34mRbT79NqKrQsO5uUh9UCi8CzosrIJ8WUSmHTnWUsjWJk7aktoKBxYiXo_1epHFIOHYDFehSYlw-5lZy0ua0DrC30Reds8m1KiihWcP5CZj1SMn-luGS9QF_nC3erCQLMKn-nnNzeUmbUrLSDGOkI76Y66SiekDVyoFoDIKwB0eTnls9QH4RoLXXDcYOEVTE1SLZeDspc6jbUIZ-NUzg=]
  • Semantic Scholar / ResearchGate. (2025). Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoCZ0FLg_NGrW-9bob0MjlVWjFhgYOn5DDT5lxUoTFLJ8Gj6S7eX2fozYqLvEb-k5V4cA4hWU5rz4sg-Geiw6hpIHXgJHy1Tco1AsFLsKDqWVC9O8AbW17ow8Ffgu4JCKynYZc4N3e6Cw2ofMR3CMIjfCeJ12wgA8ulFJm5mN2U-Jv1wEQ8U_QMgSnx2fEGWuFmpLNKx44GspZAA7p5yIihdrGCN8Du3PjrQycz8Uk5-tXd36sdy_X5Q8_30ahGixub2jqj61ceSod6DgqDv-iUTjLAEMqhOPE53LY2w==]
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUDohRShaYkrzo_SAINohIM3E0IVcrB3fVnjqm4OzEPoEfvUVHHe5oAM1XzhoiYWQ1bo9TY5U9fWJN3zhLQYaSc_BkEZcfEA6XKKJE0QDclOsGAyCoOjLh5Bc0AagSlOh2l13-X_AFMGT1199uu2R1OJre]
  • ResearchGate Community. (2019). Preparing Vilsmeier reagent?[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcL1OYMnrj8NN0XrUjLnOJcWJU7EZ6v2s1GhaZ0utNhi8rrl6MNEjL5XRz7on32vWmxBDyEWSNwz9dp3lSnK-9MZjfh9_vd_mRjHtGe2fNwN7h-iitnTFcmO0WtkSRIEVtK-cUhWKQwPnKm9aN-4lhRvHGV9LyMcI=]

Sources

Optimization

Technical Support Center: Overcoming Pyrazole Solubility Bottlenecks in Biological Assays

Welcome to the Application Support Center. Pyrazole derivatives are highly privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Pyrazole derivatives are highly privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities. However, their planar, rigid structures and high lipophilicity frequently result in poor aqueous solubility, which can severely compromise in vitro screening and cell-based assays[1][2].

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting steps, self-validating protocols, and formulation strategies to resolve pyrazole precipitation issues.

Diagnostic Workflow for Solubility Optimization

Workflow N1 Precipitation in Bioassay N2 Assess Solubility Limit (Kinetic vs. Thermodynamic) N1->N2 N3 Optimize DMSO Stock (Vortexing, Serial Dilution) N2->N3 If Kinetic Issue N4 Formulation Intervention (HP-β-CD, Tween-80) N2->N4 If Thermodynamic Issue N3->N4 If still precipitating N5 Structural Modification (Reduce Planarity) N4->N5 If formulation fails

Workflow for diagnosing and resolving pyrazole solubility issues in biological assays.

FAQ Section 1: The Chemistry of the "Crash"

Q: Why does my pyrazole derivative precipitate immediately upon addition to the cell culture medium? A: This is a classic kinetic solubility failure. When a highly concentrated organic stock (e.g., 10 mM in DMSO) is introduced into an aqueous buffer, the rapid influx of water molecules displaces the DMSO solvation shell around the hydrophobic pyrazole core[3]. This creates a localized state of supersaturation, leading to rapid nucleation and amorphous precipitation[4]. Mechanistic Causality: Pyrazoles often contain multiple hydrogen bond acceptors/donors but possess a highly planar aromatic system that strongly favors crystal lattice packing over aqueous solvation[2]. If the compound's LogP exceeds 3.0, the thermodynamic penalty of cavity formation in water drives the molecules to self-aggregate[1].

Q: Should I measure kinetic or thermodynamic solubility for my early-stage assays? A: For high-throughput screening (HTS) and early in vitro assays, kinetic solubility is the most relevant metric[5][6]. Kinetic solubility measures the compound's ability to remain in solution after transitioning from an organic solvent (DMSO) to an aqueous environment[7]. Thermodynamic solubility measures the equilibrium solubility of the crystalline solid in water. Because kinetic assays typically result in amorphous precipitates rather than crystalline lattices, kinetic solubility values are often higher and more reflective of actual assay conditions[4].

FAQ Section 2: DMSO Stock & Assay Buffer Troubleshooting

Q: How can I optimize my DMSO dilution protocol to prevent localized supersaturation? A: The order of addition and mixing dynamics dictate the nucleation rate. Direct spiking of a 10 mM stock into a 100% aqueous buffer is the primary cause of assay failure[3].

  • Intermediate Dilutions: Create an intermediate stock (e.g., 100 µM) in a mixture of 10% DMSO and 90% assay buffer before final dilution[3].

  • Vortexing Dynamics: Add the organic stock dropwise to the aqueous phase under continuous vortexing. This rapidly disperses the solvent front, preventing the localized supersaturation that triggers nucleation[3].

  • Limit Final DMSO: Ensure the final DMSO concentration in the bioassay remains ≤ 0.5% to 1.0%. Concentrations above 1.0% can cause solvent-induced cytotoxicity, alter cell permeability, or denature target enzymes, leading to false positives[8][9].

FAQ Section 3: Formulation Interventions

Q: If DMSO optimization fails, what additives can I use without interfering with my biological target? A: When physical mixing techniques fail, you must alter the thermodynamic environment of the assay using co-solvents, non-ionic surfactants, or complexing agents.

  • Non-ionic Surfactants (e.g., Tween-80, Triton X-100): These agents form micelles that encapsulate the hydrophobic pyrazole. However, you must ensure the concentration is strictly below the critical micelle concentration (CMC) that causes cell membrane lysis[10][11].

  • Cyclodextrins (e.g., HP-β-CD): 2-Hydroxypropyl-β-cyclodextrin is a torus-shaped oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity[12][13]. It forms a non-covalent inclusion complex with the pyrazole ring, shielding it from water while maintaining a highly soluble exterior profile[14].

Mechanism P Pyrazole (Hydrophobic) Complex Inclusion Complex P->Complex Non-covalent Binding CD HP-β-CD (Hydrophobic Cavity) CD->Complex Aq Aqueous Solvation Complex->Aq Hydrophilic Exterior

Mechanism of HP-β-CD host-guest inclusion complex formation.

Quantitative Comparison of Solubilizing Agents for In Vitro Assays
Solubilizing AgentMechanism of ActionRecommended ConcentrationCytotoxicity RiskAssay Interference Risk
DMSO Polar aprotic co-solvent0.1% - 1.0% (v/v)Moderate (>1% v/v)Low (at <0.5% v/v)
Tween-80 Micellar encapsulation0.01% - 0.05% (v/v)High (if > CMC)Moderate (protein binding)
HP-β-CD Host-guest inclusion1.0% - 5.0% (w/v)LowLow (non-covalent)
PEG-400 Dielectric modifier1.0% - 5.0% (v/v)LowLow
Standardized Experimental Protocols
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry/UV-Vis)

Self-Validating Design: This protocol includes a DMSO-only control to subtract background scattering and a reference compound (e.g., Nicardipine) to validate assay sensitivity. By measuring absorbance at 620 nm, the assay specifically detects particulate light scattering (turbidity) rather than compound-specific UV absorption[7].

Step 1: Stock Preparation Prepare a 10 mM stock of the pyrazole derivative in anhydrous DMSO. Ensure complete dissolution via vortexing or mild sonication[3][5].

Step 2: Serial Dilution In a 96-well V-bottom plate, create a 10-point, 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 19.5 µM).

Step 3: Aqueous Transition (The Critical Step) Transfer 5 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent plate containing 245 µL of the target aqueous buffer (e.g., PBS pH 7.4). Causality Note: The final DMSO concentration is locked at 2.0% across all wells. This ensures that any observed precipitation is strictly due to the compound exceeding its solubility limit, not fluctuating solvent ratios[8][10].

Step 4: Equilibration Seal the plate and incubate on a plate shaker at 300 rpm for 2 hours at 25°C (or 37°C for cell-based assay simulation)[5].

Step 5: Measurement & Validation Read the plate using a microplate nephelometer (light scattering) or a UV-Vis spectrophotometer at 620 nm[7]. Validation Check: Plot the absorbance/scattering against the compound concentration. The kinetic solubility limit is strictly defined as the highest concentration before a statistically significant increase in turbidity occurs compared to the DMSO-only blank[7]. If the reference compound fails to precipitate at its known threshold, re-calibrate the spectrophotometer.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with Iodo-Pyrazoles

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with iodo-pyrazole building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with iodo-pyrazole building blocks. Below, you will find mechanistic insights, validated protocols, and a targeted troubleshooting matrix to resolve common bottlenecks in palladium- and copper-catalyzed cross-coupling reactions.

Module 1: Mechanistic Insights & Catalyst Selection Logic

Cross-coupling of iodo-pyrazoles presents unique mechanistic hurdles compared to standard aryl halides. The pyrazole ring contains a pyridine-like nitrogen (N2) with a highly accessible lone pair. This lone pair can strongly coordinate to palladium centers, leading to catalyst poisoning or the formation of stable, inactive off-cycle Pd-complexes. Furthermore, steric hindrance—especially in 3-iodo or 5-iodo isomers with adjacent N-protecting groups—can severely impede the transmetalation and reductive elimination steps.

To overcome these issues, the selection of the palladium source and ancillary ligand is critical[1]. Bulky, electron-rich phosphine ligands (such as the Buchwald ligand SPhos) are highly effective. Their electron density accelerates the oxidative addition into the C–I bond, while their steric bulk prevents multiple pyrazole molecules from coordinating to the Pd center, thereby favoring the desired catalytic cycle over poisoning pathways[1].

G Pd0 Active Pd(0)L2 Catalyst OxAdd Oxidative Addition (Iodo-pyrazole) Pd0->OxAdd Ar-I TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet Pd(II) Intermediate Poison Catalyst Poisoning (N-coordination) OxAdd->Poison Unprotected N atom RedElim Reductive Elimination (Coupled Product) TransMet->RedElim Ar-Pd-Ar' Dehal Protodehalogenation (Side Reaction) TransMet->Dehal Slow transmetalation RedElim->Pd0 Product Release

Catalytic cycle of Suzuki coupling showing failure modes via poisoning and dehalogenation.

Module 2: Catalyst Selection & Optimization Data

The table below summarizes optimal catalyst systems for various iodo-pyrazole substrates based on empirical validation. Use this matrix to select your starting conditions.

Substrate TypeReaction TypeOptimal Catalyst / LigandBase & Solvent SystemExpected Yield
1-Boc-4-iodopyrazole Suzuki-Miyaura2 mol% Pd(OAc)₂ / 4 mol% SPhosKF, Toluene/H₂O (80 °C)75–98%[1]
1-THP-3-iodo-5-methylpyrazole Suzuki-Miyaura5 mol% Pd(PPh₃)₄K₂CO₃, DMF/H₂O (100 °C)96%[1]
1-H-3-iodopyrazole Suzuki-Miyaura5 mol% PdCl₂(dppf)Na₂CO₃, Dioxane/H₂O (100 °C)78%[1]
4-iodo-1H-pyrazole C–O Alkoxylation20 mol% CuI / 3,4,7,8-tetramethyl-1,10-phenanthrolineKOtBu, Alcohol (130 °C, MW)Moderate–Good[2]
1-methyl-4-pyrazoleboronic ester Oxidative Homocoupling5 mol% Pd(PPh₃)₄Cs₂CO₃, Air/H₂O70–81%[3]

Module 3: Validated Experimental Protocols

A self-validating protocol ensures that failure points are minimized through strict environmental control and sequential verification.

Protocol A: General Suzuki-Miyaura Coupling of 4-Iodo-1H-pyrazoles

Mechanism-driven rationale: A biphasic solvent system (Toluene/H₂O) is utilized to dissolve both the organic substrates and the inorganic base, facilitating the crucial transmetalation step[1].

  • Reagent Loading: To a reaction vessel, add the iodopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and KF (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)[1].

  • Atmospheric Control: Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to prevent oxidative degradation of the electron-rich SPhos ligand.

  • Solvent Addition: Inject a degassed mixture of toluene and water.

  • Reaction Execution: Heat the mixture to 80 °C and monitor via TLC until the starting iodide is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure[1]. Purify via column chromatography.

Protocol B: CuI-Catalyzed Direct C–O Alkoxylation

Mechanism-driven rationale: Direct alkoxylation bypasses the need for multi-step protection/deprotection sequences. CuI paired with a rigid phenanthroline ligand stabilizes the Cu(I) intermediate against disproportionation[2].

  • Preparation: In a microwave vial, combine 4-iodo-1H-pyrazole (1.0 equiv), KOtBu (2.0 equiv), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%)[2].

  • Solvent/Reactant: Add the corresponding alcohol in excess (acting as both reactant and solvent).

  • Microwave Irradiation: Seal the vial and heat at 130 °C for 1 hour under microwave irradiation[2].

  • Isolation: Quench, extract, and purify to obtain the 4-alkoxy-1H-pyrazole.

Workflow Step1 1. Reagent Loading Iodo-pyrazole, Boronic Acid, Pd(OAc)2, SPhos, Base Step2 2. Inert Atmosphere Evacuate & Backfill (Argon/N2 x3) Step1->Step2 Step3 3. Solvent Addition Degassed Toluene/H2O Step2->Step3 Step4 4. Heating 80°C or Microwave Step3->Step4 Step5 5. Workup & Purification Extraction & Column Chrom. Step4->Step5

Standard step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Module 4: Troubleshooting Guides & FAQs

Q: Why am I observing massive protodehalogenation instead of the cross-coupled product? A: Protodehalogenation occurs when the oxidative addition complex (Ar-Pd-I) undergoes protonation rather than transmetalation. This is typically caused by a slow transmetalation step coupled with the presence of moisture or acidic protons. Resolution: Switch to a more active, bulky ligand like SPhos or XPhos to accelerate transmetalation, ensure rigorous degassing of solvents, and verify the quality of your boronic acid[4]. Note that in Negishi couplings with 4-iodopyrazoles, standard Pd(PPh₃)₄ is notorious for causing extensive dehalogenation; alternative catalysts are strictly required[5].

Q: My Suzuki coupling with 3-iodo-1H-pyrazole stalls at 30% conversion. How can I drive it to completion? A: The 3-iodo position is particularly prone to catalyst poisoning due to its proximity to the coordinating N2 atom. Resolution: For 3-iodo-1H-pyrazoles, a catalyst system of Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a DMF/water solvent system at 100 °C has been empirically proven to afford yields up to 96%[1]. Alternatively, pre-protecting the pyrazole nitrogen (e.g., with a THP or Boc group) removes the free N-H and sterically shields the N2 lone pair, dramatically improving catalytic turnover[6].

Q: Can I synthesize symmetric bipyrazoles directly from iodo-pyrazoles via homocoupling? A: Attempts to synthesize symmetric bipyrazoles by homocoupling 4-iodopyrazole in a standard reductive Ullmann-type reaction are typically unsuccessful due to the electronic nature of the heterocycle[3]. Resolution: A highly effective alternative is the palladium-catalyzed oxidative homocoupling of pyrazole boronic esters. Using 5 mol% Pd(PPh₃)₄ and Cs₂CO₃ in the presence of air and water yields symmetric bipyrazoles in up to 81% yield[3].

Q: I am trying to perform a C–N coupling (Buchwald-Hartwig) on a 4-iodopyrazole, but Pd(OAc)₂ isn't working. What are my options? A: Buchwald-Hartwig amination at the C4 position of pyrazoles is notoriously difficult. Standard Pd catalysts or even advanced precatalysts like PEPPSI-IPr often fail to improve yields significantly[7]. Resolution: Consider switching from Palladium to Copper. CuI-catalyzed coupling reactions have shown distinct advantages for C4-alkylamination of iodo-pyrazoles, often succeeding where Pd-catalyzed systems stall[7].

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde: High-Field vs. Benchtop Systems

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the analytical performance, resolution capabilities, and workflow integration of High-Field (400...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the analytical performance, resolution capabilities, and workflow integration of High-Field (400 MHz) versus Benchtop (80 MHz) Nuclear Magnetic Resonance (NMR) spectrometers for the characterization of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde.

Introduction to the Analytical Challenge

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (CAS: 1343972-58-6) is a highly versatile building block utilized in medicinal chemistry and agrochemical research[1]. The molecule features an electrophilic aldehyde group and a cross-coupling-ready iodo-pyrazole moiety, making it an ideal intermediate for synthesizing complex heterocycles and pharmaceutical agents[2].

During its synthesis and subsequent functionalization, rapid and accurate structural verification is critical. Historically, this required sending samples to a centralized high-field superconducting NMR facility. However, the advent of high-resolution, cryogen-free benchtop NMR spectrometers (e.g., 80 MHz systems) has introduced a new paradigm[3]. This guide evaluates the causality behind the spectral differences between these two platforms and provides self-validating protocols for each.

Mechanistic Insights: The Physics of Field Strength

To understand how this specific molecule behaves across different NMR platforms, we must analyze its electronic environment and the fundamental physics of magnetic field strength.

Chemical Shift Causality
  • Aldehyde Proton (-CHO): The strong electron-withdrawing nature and magnetic anisotropy of the carbonyl double bond heavily deshield this proton. Consequently, it resonates far downfield at approximately 9.90 ppm . Because this shift is so extreme, it remains isolated from all other signals regardless of the instrument's magnetic field.

  • Pyrazole Protons (H-3, H-5): The heavy-atom effect of the iodine atom at the 4-position, combined with the electron-withdrawing N -aryl linkage, causes these protons to appear as distinct singlets (or fine doublets with negligible J -coupling) around 7.80 ppm and 8.10 ppm .

  • Aromatic Protons: The four benzene ring protons experience complex spin-spin splitting (second-order effects) between 7.50 ppm and 8.00 ppm .

The Resolution Bottleneck

The core difference between a 400 MHz and an 80 MHz system lies in the Larmor frequency. While chemical shift (in ppm) is independent of the magnetic field, J -coupling constants (measured in Hz) are fixed[4].

  • On a 400 MHz system, a 7 Hz coupling occupies a mere 0.0175 ppm of the spectral width.

  • On an 80 MHz system, that same 7 Hz coupling occupies 0.0875 ppm [4].

The Result: At 80 MHz, the fixed Hz-width of the couplings causes the aromatic and pyrazole signals (7.5–8.2 ppm) to merge into a heavily overlapping multiplet. Conversely, the 400 MHz system cleanly resolves these into distinct doublets and multiplets.

Experimental Protocols & Self-Validating Workflows

The following methodologies are designed as self-validating systems. If the validation criteria at the end of each protocol are not met, the operator must halt and correct the sample preparation or shimming process.

Standardized Sample Preparation
  • Weighing: Accurately weigh 25 mg of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde. Note: Benchtop systems possess lower intrinsic sensitivity than high-field systems, necessitating higher sample concentrations (>20 mM) for optimal signal-to-noise ratios (SNR)[4][5].

  • Dissolution: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution to a standard 5 mm outer-diameter glass NMR tube. Ensure the solvent column height is at least 4 cm to prevent magnetic susceptibility artifacts at the liquid-air interface.

Protocol A: High-Field NMR (400 MHz Superconducting)
  • Insertion & Locking: Insert the tube into the magnet. Lock the spectrometer frequency to the deuterium signal of CDCl 3​ (7.26 ppm).

  • Shimming: Execute automated gradient shimming (Z1-Z5) to optimize magnetic field homogeneity.

  • Acquisition: Run a standard 1D 1 H pulse sequence (e.g., zg30).

    • Parameters: 16 scans, 2-second relaxation delay ( D1​ ), 64k data points.

  • System Validation: The TMS peak must appear exactly at 0.00 ppm with a linewidth at half-height (FWHM) of <1.0 Hz . If the peak is broader, shimming has failed.

Protocol B: Benchtop NMR (80 MHz Cryogen-Free)
  • Insertion: Insert the tube into the permanent magnet system. Note: Modern benchtop systems utilize an internal capillary lock, removing the strict operational requirement for deuterated solvents, though CDCl 3​ is used here for direct comparative integrity[3].

  • Shimming: Run the automated 1D shimming routine provided by the instrument software.

  • Acquisition: Run a standard 1D 1 H sequence.

    • Parameters: 64 scans (increased to compensate for lower sensitivity), 2-second relaxation delay.

  • System Validation: Ensure the diagnostic aldehyde peak (~9.90 ppm) is clearly distinguishable from the baseline noise with a Target SNR > 50:1 . If SNR is lower, increase the number of scans to 128.

Data Presentation: Comparative Performance

The table below summarizes the expected quantitative data and resolving power of both systems.

Proton AssignmentExpected Shift (ppm)400 MHz High-Field Resolution80 MHz Benchtop ResolutionDiagnostic Utility in Synthesis
Aldehyde (-CHO) 9.90Singlet (s), sharpSinglet (s), sharpExcellent on both. Ideal for tracking formylation or oxidation steps.
Pyrazole H-5 ~8.10Singlet (s)Overlaps with aromatic multipletGood on 400 MHz; obscured on 80 MHz.
Benzene H-6 ~8.00Doublet of doublets (dd)Overlaps with aromatic multipletGood on 400 MHz; obscured on 80 MHz.
Pyrazole H-3 ~7.80Singlet (s)Broad multiplet regionGood on 400 MHz; obscured on 80 MHz.
Benzene H-4, H-5 7.60 - 7.70Complex multiplet (m)Broad multiplet regionResolved fine structure on 400 MHz only.
Benzene H-3 ~7.50Doublet of doublets (dd)Broad multiplet regionResolved fine structure on 400 MHz only.

Analytical Workflow Visualization

The decision to utilize a Benchtop vs. High-Field system should be dictated by the immediate analytical goal. The workflow below maps this logical relationship.

NMR_Workflow Start Synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde SamplePrep Sample Preparation (CDCl3, 25 mg) Start->SamplePrep Decision Analytical Goal? SamplePrep->Decision Benchtop Benchtop NMR (80 MHz) Cryogen-Free Decision->Benchtop Quick QA/QC HighField High-Field NMR (400 MHz) Superconducting Decision->HighField Publication Data ResultBench Reaction Monitoring (Isolate Aldehyde Peak @ 9.9 ppm) Benchtop->ResultBench ResultHigh Full Structural Elucidation (Resolve Aromatic Multiplets) HighField->ResultHigh

Decision workflow for selecting NMR instrumentation in heterocycle synthesis.

Conclusion

The comparative analysis of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde demonstrates that Benchtop NMR (80 MHz) and High-Field NMR (400 MHz) are complementary, rather than strictly competitive, technologies.

For routine reaction monitoring—such as confirming the presence or consumption of the aldehyde group—the 80 MHz benchtop system is highly efficient. The aldehyde proton's extreme downfield shift (9.90 ppm) isolates it entirely from the overlapping aromatic region, allowing for rapid, at-line QA/QC without the logistical overhead of a centralized facility[3]. Conversely, for final publication-grade characterization and the precise elucidation of the pyrazole and benzene ring coupling constants, the resolving power and sensitivity of the 400 MHz superconducting system remain indispensable[4].

References

  • 2-iodo benzaldehyde | Sigma-Aldrich - sigmaaldrich.com1

  • Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry - acs.org 2

  • Magritek launch the 80 MHz Spinsolve 80, the highest performance and most powerful benchtop NMR spectrometer in the world - teknoscienze.com

  • Benchtop NMR in Biomedicine: An Updated Literature Overview - mdpi.com 5

  • Benchtop NMR Breaks New Ground - technologynetworks.com 3

  • High-field to Benchtop NMR Spectroscopy - Part 3 - oxinst.com 4

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde and Comparative Analytical Approaches

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. In this guide, we delve into the analyti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. In this guide, we delve into the analytical characterization of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. Our focus will be a detailed exploration of its expected fragmentation patterns under mass spectrometry, a cornerstone technique for molecular identification. Furthermore, we will provide a comparative overview of alternative and complementary analytical methodologies, offering a holistic perspective on the characterization of such substituted pyrazole derivatives.

Predicted Mass Spectrometry Fragmentation of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

The mass spectrum of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is anticipated to be rich in information, revealing characteristic cleavages of the pyrazole ring, the benzaldehyde moiety, and the carbon-iodine bond. Understanding these fragmentation pathways is paramount for unambiguous identification and for distinguishing it from structurally similar compounds.

Predicted Key Fragmentation Pathways

Based on established principles of mass spectrometry, the fragmentation of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is likely to proceed through several key pathways. The molecular ion peak ([M]⁺•) would be observed, and its fragmentation would be dictated by the relative stabilities of the resulting fragment ions.

A primary and highly characteristic fragmentation event for iodinated aromatic compounds is the homolytic cleavage of the carbon-iodine bond, leading to the loss of an iodine radical (•I).[1][2][3] This would result in a prominent peak at [M-127]⁺.

The pyrazole ring itself is known to undergo characteristic fragmentation, primarily through the expulsion of a neutral molecule of hydrogen cyanide (HCN) or dinitrogen (N₂).[4][5] These cleavages can occur from the molecular ion or subsequent fragment ions.

The benzaldehyde group offers additional fragmentation routes. A common fragmentation is the loss of a hydrogen radical (H•) to form a stable acylium ion, [M-1]⁺.[6][7] Alternatively, the entire formyl group can be lost as a radical (•CHO), resulting in a peak at [M-29]⁺.

A visual representation of these predicted fragmentation pathways is presented below:

Fragmentation_Pathway M [M]⁺• 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde M_minus_H [M-H]⁺ Loss of H• M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ Loss of •CHO M->M_minus_CHO - •CHO M_minus_I [M-I]⁺ Loss of •I M->M_minus_I - •I M_minus_I_minus_N2 [M-I-N₂]⁺ M_minus_I->M_minus_I_minus_N2 - N₂ M_minus_I_minus_HCN [M-I-HCN]⁺ M_minus_I->M_minus_I_minus_HCN - HCN

Caption: Predicted major fragmentation pathways of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde.

Tabulated Summary of Predicted Fragment Ions
m/z (predicted) Proposed Fragment Structure Neutral Loss
312[C₁₀H₇IN₂O]⁺• (Molecular Ion)-
311[C₁₀H₆IN₂O]⁺H•
283[C₉H₇IN₂]⁺CHO•
185[C₁₀H₇N₂O]⁺I•
157[C₁₀H₇O]⁺I•, N₂
158[C₉H₆N O]⁺I•, HCN

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation patterns, a robust analytical method is required. The following protocol outlines a standard approach using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS fragmentation.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy ramp (e.g., 10-40 eV).

Note on Mobile Phase: The use of formic acid in the mobile phase should be carefully considered, as it can potentially induce in-source deiodination.[1][2] While this can provide valuable structural information, it may also suppress the molecular ion peak. Running a parallel experiment with a non-acidic mobile phase (e.g., water/acetonitrile) could be beneficial for comparison.

The following diagram illustrates the general workflow for this analysis:

LCMS_Workflow Sample Sample Preparation HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Scan) CID->MS2 Data Data Analysis MS2->Data

Caption: General workflow for LC-MS/MS analysis.

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often relies on a combination of analytical techniques. Here, we compare the insights provided by MS with those from other common analytical methods.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, provides detailed structural information on fragments.Isomers can be difficult to distinguish without chromatography, fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-I).Fast, simple, provides a "fingerprint" of the molecule.Limited structural information, not suitable for complex mixtures.
X-ray Crystallography Absolute three-dimensional structure of a crystalline solid.Definitive structural elucidation.Requires a single crystal of sufficient quality, not applicable to amorphous solids or liquids.

Conclusion

The mass spectrometry fragmentation of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is predicted to be a rich source of structural information, with characteristic losses of iodine, hydrogen cyanide, dinitrogen, and the formyl group. A well-designed LC-MS/MS experiment can confirm these pathways and provide a high degree of confidence in the compound's identity. For unequivocal structural assignment, especially for novel compounds, a multi-technique approach incorporating NMR and IR spectroscopy is highly recommended. This integrated analytical strategy ensures the highest level of scientific rigor in the characterization of new chemical entities.

References

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis - PMC. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry | Analytical Chemistry. [Link]

  • IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis | Environmental Science & Technology. [Link]

  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. [Link]

  • 2-(4-iodo-1H-pyrazol-1-yl)-4-methylbenzaldehyde - PubChem. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. [Link]

  • Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives - Open Research@CSIR-NIScPR. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • Article - Synthesis and Characterization of Some New Pyrazole Derivatives. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. [Link]

Sources

Validation

Introduction: The Central Role of Halogenated Pyrazoles in Modern Chemistry

An Objective Comparison for Researchers and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3] The ability to functionalize the C4-position of the pyrazole ring through transition-metal-catalyzed cross-coupling reactions is a critical strategy for building molecular diversity and discovering novel drug candidates.[1] Among the most common starting materials for these transformations are 4-bromo- and 4-iodopyrazole derivatives.

The choice between an iodo- or bromo-substituent is not trivial; it is a critical decision that profoundly impacts reaction efficiency, catalyst selection, yield, and the propensity for side reactions. This guide provides a detailed, evidence-based comparison of the reactivity of 4-iodo- and 4-bromopyrazole derivatives in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By examining the fundamental mechanistic principles and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make strategic and effective decisions in their synthetic endeavors.

Fundamental Principles: Why Halogen Identity Dictates Reactivity

The differential reactivity between 4-iodo- and 4-bromopyrazoles is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. The bond dissociation energies (BDEs) follow a clear trend: C-I < C-Br < C-Cl.[1][4][5][6] A weaker bond is more easily broken.

In the context of palladium-catalyzed cross-coupling reactions, the initial and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[7][8][9] During this step, the C-X bond is cleaved as it adds to the metal center. Consequently, the weaker C-I bond of a 4-iodopyrazole undergoes oxidative addition more readily and under milder conditions than the stronger C-Br bond of its 4-bromo counterpart.[1][10] This principle forms the basis of the general reactivity trend: I > Br > Cl.[1]

However, this higher intrinsic reactivity is a double-edged sword. The very factors that facilitate the desired C-X bond cleavage can also promote undesired side reactions, most notably dehalogenation, where the halogen is replaced by a hydrogen atom.[4] This can lead to lower yields of the intended product, complicating purification and reducing overall efficiency. Therefore, the optimal choice of halide is often a nuanced balance between reactivity and stability.

G cluster_reactivity Reactivity Principles BDE Bond Dissociation Energy (BDE) C-I < C-Br OA Oxidative Addition Rate (Rate-Limiting Step) Iodo > Bromo BDE->OA Weaker bond cleaves faster Dehalogenation Side Reaction Propensity (Dehalogenation) Iodo > Bromo OA->Dehalogenation Increased reactivity can lead to side reactions

Caption: Relationship between bond energy and reaction outcomes.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical principles of reactivity translate into tangible differences in the laboratory. The following sections provide a comparative analysis of 4-iodo- and 4-bromopyrazoles in essential cross-coupling reactions, supported by representative data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. When comparing the two halides in this reaction, a complex picture emerges. While the 4-iodopyrazole is more reactive, its susceptibility to dehalogenation can make the more stable 4-bromopyrazole a better choice for achieving high isolated yields.[4][11]

Halide at C4Relative ReactivityTypical YieldKey Considerations
Iodo HigherModerate to Good (85-95%)[1]Most reactive substrate, readily undergoes oxidative addition. However, it is more prone to dehalogenation side reactions, which can lower the final product yield.[1][4]
Bromo LowerHigh (80-93%)[1]Generally provides a superior balance of reactivity and stability. It is less susceptible to dehalogenation, often leading to higher isolated yields of the desired coupled product.[4][11] May require slightly more active catalyst systems (e.g., those with bulky, electron-rich ligands like XPhos).[1]
Sonogashira Coupling

For the formation of C(sp²)-C(sp) bonds with terminal alkynes, the higher reactivity of the C-I bond makes 4-iodopyrazole the decidedly more efficient substrate. Reactions often proceed under milder conditions and provide higher yields compared to their bromo-analogues.[1][4] In some cases, 4-bromopyrazoles may fail to react under conditions where 4-iodopyrazoles are successful.[12]

Halide at C4Relative ReactivityTypical YieldKey Considerations
Iodo HigherHighGenerally provides high yields under mild reaction conditions (e.g., room temperature) using standard Pd/Cu catalyst systems.[4][13]
Bromo LowerModerateOften requires higher temperatures, longer reaction times, or more sophisticated catalyst systems to achieve comparable yields.[4] May be unreactive in some cases.[12]
Buchwald-Hartwig Amination

In C-N bond formation, the choice between iodo- and bromo-pyrazoles can be highly dependent on the specific amine coupling partner and the catalyst system employed. Interestingly, studies have shown that for certain substrates, 4-bromopyrazole can be more effective than its iodo- or chloro- counterparts in palladium-catalyzed aminations.[14]

Halide at C4Relative ReactivityTypical YieldKey Considerations
Iodo HighGoodA viable substrate for C-N coupling. However, its high reactivity can sometimes be detrimental depending on the stability of the catalyst and coupling partners.
Bromo Moderate to HighGood to ExcellentOften provides a good balance of reactivity and stability. In some documented cases, particularly with bulky ligands like tBuDavePhos, the bromo-derivative gives superior yields compared to the iodo-derivative.[14]

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the underlying mechanism is key to troubleshooting and optimizing reactions. The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for appreciating the critical role of the starting halide.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Pyrazolyl-Halide) PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X (Pyrazolyl-Halide) Trans Transmetalation PdII->Trans R²-M (e.g., Boronic Acid) PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 R²-M (e.g., Boronic Acid) RedElim Reductive Elimination PdII_R2->RedElim Forms R¹-R² RedElim->Pd0 Forms R¹-R² note Rate-Limiting Step: Oxidative Addition Reactivity: I > Br

Caption: Generalized catalytic cycle for cross-coupling reactions.

The crucial first step, Oxidative Addition , involves the insertion of the Pd(0) catalyst into the pyrazole-halogen bond (R¹-X). As discussed, the weaker C-I bond allows this step to proceed faster than the C-Br bond.[1][4] The subsequent steps, Transmetalation (where the second coupling partner, R², is transferred to the palladium center) and Reductive Elimination (where the new C-C, C-N, or C-O bond is formed, regenerating the Pd(0) catalyst), complete the cycle.[11][15][16]

Experimental Protocols: From Theory to Practice

The following protocols are provided as practical, validated starting points for researchers.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles[11]

This protocol is effective for a wide range of arylboronic acids coupled with 4-bromopyrazole derivatives.

G start Start reagents 1. Combine in Schlenk Tube: - 4-Bromopyrazole (1.0 equiv) - Arylboronic acid (1.1 equiv) - Pd(PPh₃)₄ (5 mol%) - Na₂CO₃ (2.5 equiv) start->reagents inert 2. Evacuate & backfill with Argon (3x) reagents->inert solvent 3. Add 1,4-Dioxane and Water inert->solvent heat 4. Seal tube and heat at 90 °C for 6h solvent->heat workup 5. Cool, dilute with EtOAc, wash with brine heat->workup purify 6. Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: Workflow for a typical Suzuki-Miyaura coupling.

Materials:

  • 4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv)

  • Arylboronic acid (0.11 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.005 mmol, 5 mol%)

  • Na₂CO₃ (0.25 mmol, 2.5 equiv)

  • 1,4-Dioxane (1.6 mL)

  • Water (0.4 mL)

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[11]

  • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Add 1,4-dioxane and water to the tube via syringe.[11]

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.[11]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.[11]

Protocol 2: General Procedure for Sonogashira Coupling of 4-Iodopyrazoles[1][13]

This protocol leverages the high reactivity of 4-iodopyrazole for efficient coupling with terminal alkynes.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

Procedure:

  • In a reaction vessel, dissolve the 4-iodopyrazole and the terminal alkyne in triethylamine.[1][13]

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (CuI).[1]

  • Degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 10-15 minutes.[1]

  • Stir the reaction under an inert atmosphere at room temperature until the starting material is consumed (monitor by TLC or LC-MS). The reaction may be gently heated (e.g., to 80 °C) if necessary.[1]

  • Upon completion, filter the reaction mixture to remove insoluble salts.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the desired product.[13]

Protocol 3: Buchwald-Hartwig Amination of 4-Bromopyrazole[1][14]

This protocol is optimized for the C-N coupling of amines with 4-bromopyrazoles using a modern catalyst system.

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd(dba)₂, 5-10 mol%)

  • Bulky phosphine ligand (e.g., tBuDavePhos, 10-20 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-bromopyrazole, palladium precursor, phosphine ligand, and sodium tert-butoxide.[1]

  • Add the amine and the anhydrous solvent.[1]

  • Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.[1]

  • After cooling, carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.

  • Purify the crude material by column chromatography.

Conclusion and Strategic Recommendations

The selection between 4-iodo- and 4-bromopyrazole derivatives is a strategic choice dictated by the specific requirements of the desired transformation.

  • Choose 4-Iodopyrazole for Maximum Reactivity: For reactions where speed and mild conditions are paramount, such as in Sonogashira couplings, 4-iodopyrazole is the superior choice. Its high reactivity allows for efficient transformations where its bromo-counterpart may be sluggish or unreactive.

  • Choose 4-Bromopyrazole for Stability and Higher Yields: In reactions like the Suzuki-Miyaura coupling, where the high reactivity of the iodide can lead to problematic side reactions like dehalogenation, the greater stability of 4-bromopyrazole often translates to higher isolated yields and a cleaner reaction profile.[4] It represents a robust and reliable option for many C-C and C-N bond-forming reactions.

By understanding the fundamental principles of C-X bond reactivity and considering the nuances of each specific cross-coupling reaction, researchers can harness the distinct advantages of both 4-iodo- and 4-bromopyrazoles to accelerate their research and drug development programs.

References

  • BenchChem. A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole. BenchChem Technical Guides.
  • BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem Technical Guides.
  • BenchChem. A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem Technical Guides.
  • Amatore, C., et al. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. Available from: [Link]

  • Scherer, W., et al. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Linköping University Electronic Press.
  • Powers, D. C., et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed. Available from: [Link]

  • Hartwig, J. F., et al. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available from: [Link]

  • Kim, J., et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available from: [Link]

  • Amatore, C., et al. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ACS Publications. Available from: [Link]

  • Jutand, A., et al. Study of mechanistic pathways in cross-linking reactions with palladium. Journal of Organometallic Chemistry.
  • Ujaque, G., et al. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available from: [Link]

  • Kim, J., et al. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules.
  • Scribd. Suzuki Coupling Reaction Procedure. Scribd. Available from: [Link]

  • Kliukeviciute, V., et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available from: [Link]

  • Cramer, C. J., et al. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Available from: [Link]

  • NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Catalysis. BenchChem Technical Guides.
  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem Technical Guides.
  • Silva, A. M. S., et al. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Dake, G. R., et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

  • LibreTexts. Strengths of Ionic and Covalent Bonds. Chemistry LibreTexts. Available from: [Link]

Sources

Comparative

Structure-activity relationship (SAR) of pyrazole-based inhibitors

Title: Structure-Activity Relationship (SAR) of Pyrazole-Based Inhibitors: A Comparative Guide to Scaffold Optimization Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently util...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) of Pyrazole-Based Inhibitors: A Comparative Guide to Scaffold Optimization

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized to target the highly polar active sites of kinases and dehydrogenases. This guide provides an objective comparison of pyrazole-based scaffold optimization against traditional non-pyrazole inhibitors, using human Lactate Dehydrogenase (LDH) as a primary case study. By evaluating quantitative structure-activity relationship (SAR) data, we demonstrate how multiparameter optimization—balancing potency, Ligand Lipophilicity Efficiency (LLE), and target residence time—yields superior cell-active leads[1].

The Mechanistic Rationale of the Pyrazole Scaffold

Inhibiting metabolic targets like LDHA requires displacing tightly bound cofactors (e.g., NADH) or substrates. Traditional inhibitors often suffer from poor cellular penetrance or off-target toxicity due to the highly polar nature of the active site. The pyrazole core offers a unique structural solution:

  • Hydrogen Bonding: The adjacent nitrogen atoms act as a tightly spaced hydrogen-bond donor/acceptor pair, ideal for anchoring into the NADH-binding pocket[2].

  • Vector Projection: The C3 and C5 positions allow for precise geometric projection of substituents into adjacent hydrophobic sub-pockets and solvent-exposed channels, enabling fine-tuning of pharmacokinetic properties without disrupting the primary pharmacophore[2].

SAR_Logic cluster_0 Pyrazole Scaffold N1 N1 / NH Position (H-Bonding) Pocket1 NADH Pocket (Anchoring) N1->Pocket1 C3 C3 Substitution (Hydrophobic) Pocket2 Substrate Cleft (Selectivity) C3->Pocket2 C5 C5 Substitution (Solubilizing) Solvent Solvent Channel (Pharmacokinetics) C5->Solvent

Caption: Mapping pyrazole scaffold substitutions to target binding pockets for optimized efficacy.

Comparative Performance Data: Pyrazole Leads vs. Standard Inhibitors

To objectively evaluate the pyrazole scaffold, we compare a standard non-pyrazole LDHA inhibitor, FX-11, against an early pyrazole hit (Compound 5) and highly optimized pyrazole leads (Compound 33 / AZ-33 and Compound 63)[1][2][3][4][5].

CompoundScaffold TypeLDHA IC₅₀ / KᵢCell Proliferation IC₅₀ClogPLLEKey Characteristic
FX-11 Naphthalene-basedKᵢ = 8 μM[3]~49.3 μM (BxPc-3)[5]HighLowReversible, NADH competitive[5]
Compound 5 Pyrazole Hit~1.5 μM>50 μM4.18[2]0.36[2]Poor lipophilic efficiency[2]
Compound 33 (AZ-33) Optimized Pyrazole0.5 μM[4]~5.0 μM3.10[2]3.07[2]Improved LLE and solubility[2]
Compound 63 Advanced PyrazoleLow nM[1]Sub-μM[1]OptimalHighProlonged drug-target residence time[1]

Data Synthesis & Causality: While FX-11 demonstrates baseline target engagement, its high micromolar cellular IC50 limits clinical translation[5]. The transition from the initial pyrazole hit (Compound 5) to Compound 33 highlights the critical nature of Ligand Lipophilicity Efficiency (LLE). By reducing ClogP from 4.18 to 3.10, researchers achieved a nearly 10-fold improvement in LLE (from 0.36 to 3.07), directly translating to better cell-based efficacy without simply chasing raw binding affinity[2].

Step-by-Step Validation Protocols

Ensuring scientific integrity requires self-validating experimental workflows. The following protocols detail how these pyrazole inhibitors are evaluated from initial screening to cellular target engagement[1].

Protocol A: Quantitative High-Throughput Screening (qHTS)

  • Reagent Preparation: Prepare purified recombinant LDHA/LDHB, NADH cofactor, and pyruvate substrate in a physiological assay buffer.

  • Compound Dispensing: Utilize acoustic dispensing to transfer pyrazole derivatives into 1536-well plates, creating a 22-dose response titration to ensure accurate curve fitting[2].

  • Reaction Initiation: Add the substrate mixture to the pre-incubated enzyme-inhibitor complex.

  • Kinetic Detection: Measure the depletion of NADH fluorescence (Ex/Em) over time. Calculate the initial velocity and derive the IC50 using a four-parameter logistic fit.

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

  • Immobilization: Functionalize an NTA sensor chip with His-tagged LDHA.

  • Analyte Injection: Flow pyrazole inhibitors (e.g., Compound 63) over the chip at varying concentrations (0.1 to 10 μM).

  • Dissociation Phase: Switch to running buffer and monitor the dissociation curve over extended periods.

  • Data Analysis: Fit the sensograms to a 1:1 Langmuir binding model to extract the association ( kon​ ) and dissociation ( koff​ ) rates. Residence time is calculated as τ=1/koff​ [1].

Protocol C: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Incubate MiaPaCa2 pancreatic cancer cells with the optimized pyrazole inhibitor or DMSO control[1].

  • Thermal Profiling: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (e.g., 40–65 °C) for 3 minutes.

  • Lysis: Lyse the cells via rapid freeze-thaw cycles and centrifuge to pellet denatured, precipitated proteins.

  • Quantification: Analyze the soluble fraction via Western blot against LDHA. A positive target engagement is confirmed by a significant shift in the aggregation temperature ( ΔTagg​ )[1].

Exp_Workflow Step1 1. qHTS Screening Identify Pyrazole Hits Step2 2. SAR Synthesis R-group Modifications Step1->Step2 Step3 3. SPR Analysis Measure Residence Time Step2->Step3 Step4 4. CETSA Cellular Target Engagement Step3->Step4

Caption: Step-by-step workflow for the multiparameter optimization of pyrazole-based inhibitors.

Structural Evolution and Causality in SAR

The optimization of the pyrazole scaffold is not merely about increasing binding affinity; it is about manipulating physicochemical properties to achieve cellular efficacy.

  • Overcoming Lipophilicity: Initial hits like Compound 5 suffered from high lipophilicity, which often leads to non-specific binding and poor metabolic stability. By modifying the benzylsulfonamide-containing scaffold, researchers successfully lowered the ClogP while maintaining the critical hydrogen-bonding network[2].

  • Halogen Substitution Logic: SAR exploration of the pendent phenyl ring revealed that single halogen substitutions were well-tolerated. Specifically, the addition of a 4-fluoro group (Compound 16) yielded an IC50 of 150 nM[2]. Causality: The highly electronegative, yet sterically compact fluorine atom fills a specific hydrophobic sub-pocket in the LDHA active site, increasing binding enthalpy without a significant penalty to molecular weight or lipophilicity[2].

  • The Role of Residence Time: While IC50 measures equilibrium binding, in vivo efficacy is often dictated by kinetics. Advanced leads like Compound 63 were selected not just for their low nM potency, but because SPR analysis revealed a remarkably slow off-rate[1]. This prolonged drug-target residence time proved to be the strongest predictor of sub-micromolar inhibition of cellular lactate production and glycolysis in A673 sarcoma cells[1].

Conclusion

The pyrazole scaffold provides an exceptionally tunable platform for drug discovery. As demonstrated in the optimization of LDH inhibitors, moving beyond simple IC50 metrics to embrace multiparameter optimization—specifically targeting LLE and kinetic residence time—allows pyrazole derivatives to vastly outperform traditional inhibitors like FX-11 in cellular environments.

References

  • Rai, G., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 60(22), 9184-9204. URL:[Link]

  • Rajeshkumar, N. V., et al. (2019). Targeting Pyruvate Kinase M2 and Lactate Dehydrogenase A Is an Effective Combination Strategy for the Treatment of Pancreatic Cancer. Cancers, 11(9), 1372. URL:[Link]

Sources

Validation

In-Vitro Biological Assay Validation for Pyrazole Derivatives: A Senior Scientist’s Comparative Guide

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter novel molecular scaffolds. However, few are as privileged and versatile as the pyrazole ring. Characterized by its two adjac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter novel molecular scaffolds. However, few are as privileged and versatile as the pyrazole ring. Characterized by its two adjacent nitrogen atoms, the pyrazole core offers exceptional hydrogen-bond donating and accepting capabilities. This structural versatility allows it to anchor deeply into the hydrophobic pockets of diverse enzyme targets, making it a cornerstone in the development of both anti-inflammatory agents (e.g., COX-2 inhibitors like Celecoxib) and targeted oncology drugs (e.g., Kinase inhibitors like Ruxolitinib)[1][2].

However, synthesizing a novel pyrazole derivative is only the first step. The true bottleneck in drug development lies in rigorous in-vitro biological validation . A poorly designed assay will yield false positives, masking off-target toxicities or artificially inflating compound potency.

This guide provides an objective, data-driven comparison of pyrazole derivatives against industry-standard alternatives. More importantly, it details the causality behind our experimental choices , providing you with self-validating protocols to ensure your assay data is robust, reproducible, and publication-ready.

Mechanistic Grounding: Why the Pyrazole Scaffold?

Before designing an assay, we must understand the binding kinetics of our target. The pyrazole ring operates through distinct mechanisms depending on the target class:

  • In Cyclooxygenase-2 (COX-2): The pyrazole core acts as a rigid scaffold that positions peripheral sulfonamide or sulfonyl groups to interact specifically with the Arg513 and Val523 residues in the COX-2 side pocket—a pocket absent in the constitutively active COX-1 isoform[3].

  • In Kinases (e.g., VEGFR-2, CDK2): The pyrazole ring mimics the purine core of endogenous ATP. It acts as an ATP-competitive inhibitor, forming critical hydrogen bonds with the highly conserved hinge region of the kinase domain[2][4].

MOA cluster_cox COX-2 Inflammatory Pathway cluster_kinase VEGFR-2 Kinase Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 ATP ATP Binding VEGFR2 VEGFR-2 Kinase ATP->VEGFR2 Prolif Angiogenesis VEGFR2->Prolif Pyrazole Pyrazole Scaffold (e.g., Celecoxib, 3i) Pyrazole->COX2 Selective Inhibition Pyrazole->VEGFR2 ATP-Competitive Inhibition

Fig 1: Dual mechanistic targeting of the pyrazole scaffold in COX-2 and VEGFR-2 pathways.

Comparative Assay 1: COX-2/COX-1 Selectivity Profiling

The Analytical Challenge

To validate a pyrazole derivative as a safe anti-inflammatory, proving potency is insufficient; we must prove selectivity . Inhibition of COX-1 leads to severe gastrointestinal toxicity. Therefore, we utilize a solid-phase Enzyme-Linked Immunosorbent Assay (ELISA) to measure downstream Prostaglandin E2 (PGE2) production.

Why ELISA over colorimetric assays? Colorimetric assays often suffer from background interference caused by the inherent absorbance of the pyrazole compounds themselves. ELISA provides a highly specific, antibody-driven readout that isolates the biological product (PGE2) from the chemical inhibitor.

Performance Comparison: Pyrazole Hybrids vs. Standards

Recent structural optimizations have yielded pyrazole-pyridazine hybrids that significantly outperform the first-generation pyrazole standard, Celecoxib. As shown below, the addition of a trimethoxy benzylidene moiety (Compound 5f) dramatically increases the Selectivity Index (SI)[1].

Compound ClassSpecific CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)*
Standard Pyrazole Celecoxib2.165.422.51
Pyrazole-Pyridazine Hybrid Compound 5f1.5014.349.56
Pyrazole-Pyridazine Hybrid Compound 6f1.159.558.31

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates a safer gastrointestinal profile.[1]

Self-Validating Protocol: Solid-Phase COX Inhibition Assay

To ensure this assay is self-validating, we must carefully control the enzymatic environment.

  • Holoenzyme Reconstitution: Incubate recombinant human COX-2 (or COX-1) with 1 µM hematin in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C.

    • Causality: COX enzymes require a heme cofactor for their peroxidase activity, which is essential for the full catalytic cycle of prostaglandin synthesis. Omitting hematin leads to artificially low baseline activity.

  • Inhibitor Pre-incubation: Add the pyrazole derivatives (serial dilutions from 100 µM to 0.1 nM) and incubate for 10 minutes.

    • Causality: Pyrazole-based COX-2 inhibitors often exhibit time-dependent inhibition. A pre-incubation step ensures equilibrium is reached before the substrate is introduced.

  • Substrate Initiation: Initiate the reaction by adding 10 µM Arachidonic Acid. Let react for exactly 2 minutes, then quench with 1M HCl.

  • PGE2 Quantification: Transfer the quenched mixture to a PGE2-specific ELISA plate. Read absorbance at 450 nm.

  • System Validation (Quality Control): Calculate the Z'-factor using the vehicle control (DMSO) and a positive control (Celecoxib). The assay is only valid if Z' > 0.5 .

Comparative Assay 2: VEGFR-2 Kinase Inhibition

The Analytical Challenge

When evaluating pyrazole derivatives as targeted oncology agents (e.g., VEGFR-2 inhibitors for prostate cancer), we are assessing ATP-competitive inhibition[2]. The gold standard for this is the ADP-Glo™ Kinase Assay .

Why ADP-Glo? Traditional radiometric assays ( 33P -ATP) pose safety hazards, while fluorescence-based assays are prone to auto-fluorescence from complex heterocyclic pyrazoles. ADP-Glo is a luminescent assay that directly measures the ADP formed during the kinase reaction, providing a massive signal-to-background ratio that is immune to compound auto-fluorescence.

Performance Comparison: Pyrazole Scaffolds vs. Sorafenib

Optimized 1H-pyrazol-5(4H)-one derivatives have demonstrated exceptional potency against VEGFR-2, surpassing the clinical standard Sorafenib by effectively locking into the ATP-binding pocket[2].

Compound ClassSpecific CompoundVEGFR-2 IC₅₀ (nM)Fold-Improvement vs Standard
Standard Multi-Kinase (Non-Pyrazole) Sorafenib30.00Baseline (1.0x)
1H-pyrazol-5(4H)-one Compound 3a38.280.78x
1H-pyrazol-5(4H)-one Compound 3i8.933.35x

Data demonstrates that Compound 3i is a highly potent VEGFR-2 inhibitor, significantly outperforming Sorafenib[2].

Self-Validating Protocol: ADP-Glo Kinase Assay

The critical parameter in this protocol is the ATP concentration.

  • Kinase Reaction Setup: Combine recombinant VEGFR-2 enzyme, substrate peptide, and the pyrazole inhibitor in a 384-well plate.

  • ATP Addition at Km​ : Add ATP at a concentration strictly equal to the apparent Michaelis constant ( Km​ ) for VEGFR-2 (typically ~10 µM).

    • Causality: Because pyrazoles are ATP-competitive, running the assay at saturating ATP levels will outcompete the inhibitor, resulting in false negatives and artificially high IC₅₀ values. Running at Km​ perfectly balances the assay window with competitive sensitivity.

  • Incubation: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent actively depletes any unconsumed ATP, ensuring that the subsequent light signal is generated only from the ADP produced by the kinase reaction.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence.

ADPGlo Step1 1. Kinase Reaction (Kinase + Substrate + ATP + Pyrazole) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Kinase Detection Reagent (Converts ADP to ATP -> Light) Step2->Step3 Readout Luminescence Readout (Inversely proportional to inhibition) Step3->Readout Control Self-Validation: Z'-Factor > 0.5 (Vehicle vs. Positive Control) Readout->Control

Fig 2: Self-validating ADP-Glo kinase assay workflow for pyrazole derivative screening.

Conclusion & Best Practices for Reproducibility

The in-vitro validation of pyrazole derivatives requires more than just mixing reagents; it demands a deep understanding of the target's enzymology and the physical properties of the compound scaffold.

To ensure absolute scientific integrity:

  • Always use Orthogonal Validation: If a pyrazole shows a 1.15 µM IC₅₀ in a biochemical COX-2 assay, validate this in a cell-based model (e.g., LPS-induced RAW264.7 macrophages) to confirm cell permeability and intracellular target engagement[1].

  • Monitor Compound Solubility: Pyrazole derivatives, especially those with bulky hydrophobic substitutions, can aggregate in aqueous buffers, leading to promiscuous inhibition. Always maintain a final DMSO concentration of ≤1% and visually inspect for precipitation.

  • Establish Assay Windows: Never trust an IC₅₀ curve derived from an assay with a Z'-factor below 0.5. The protocols provided above, when executed with precise cofactor and ATP management, will consistently yield Z'-factors between 0.7 and 0.85.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Comparative

A Comparative Crystallographic Guide to 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde and its Halogenated Analogs

Abstract This guide presents a comprehensive comparative analysis of the single-crystal X-ray diffraction studies of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde and its bromo- and chloro-analogs. The pyrazole scaffold is a co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide presents a comprehensive comparative analysis of the single-crystal X-ray diffraction studies of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde and its bromo- and chloro-analogs. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional structure of its derivatives is paramount for rational drug design.[1][2][3][4][5] This document details the synthesis, crystallization methodologies, and crystallographic analysis of these compounds. We provide a side-by-side comparison of their crystal packing, intermolecular interactions, and key structural parameters. The experimental data reveals the significant influence of the C4-halogen substituent on the supramolecular assembly, particularly the role of halogen bonding. This guide serves as a technical resource for researchers in crystallography, medicinal chemistry, and materials science, offering field-proven insights into obtaining and interpreting crystallographic data for this important class of molecules.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents used to treat a wide range of diseases, from cancer to inflammatory conditions.[1][2][4][5] The metabolic stability and versatile substitution patterns of the pyrazole ring allow for fine-tuning of its pharmacological properties.[1][3] The introduction of a halogen atom at the C4-position of the pyrazole ring, coupled with a substituted benzaldehyde moiety, creates a class of compounds with significant potential for exhibiting diverse biological activities. The nature of the halogen substituent can profoundly influence molecular conformation and intermolecular interactions, thereby affecting crystal packing and, ultimately, physicochemical properties such as solubility and bioavailability.

Single-crystal X-ray diffraction (SCXRD) provides definitive, atomic-level information about the three-dimensional structure of molecules.[6] This information is crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective drug candidates.[7] However, obtaining high-quality crystals suitable for SCXRD analysis is often a significant bottleneck in the research pipeline.[6]

This guide provides a detailed comparative study of three analogs:

  • Analog 1 (Iodo): 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde

  • Analog 2 (Bromo): 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde

  • Analog 3 (Chloro): 2-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde

We will explore the synthetic route, detail various crystallization strategies, and present a comparative analysis of the resulting crystal structures. The causality behind experimental choices, from solvent selection in crystallization to data collection strategies, will be explained to provide a practical and insightful resource for fellow researchers.

Experimental Methodologies

Synthesis of Analogs

The synthesis of the target analogs was achieved through a two-step process, beginning with the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with the corresponding 4-halo-1H-pyrazole.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of the respective 4-halo-1H-pyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.) as a base.

  • Addition of Benzaldehyde: Add 2-fluorobenzaldehyde (1.1 eq.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12-18 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure analogs.

Crystallization Strategies: A Comparative Approach

The successful growth of single crystals is often a matter of empirical screening.[8] For the three analogs, we explored several common techniques. The choice of solvent is critical as it influences solubility and evaporation rates, which in turn affect crystal growth.[8][9]

Crystallization Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_analysis X-ray Diffraction & Analysis synthesis Synthesis of Analog purification Column Chromatography synthesis->purification slow_evap Slow Evaporation [5] purification->slow_evap vapor_diff Vapor Diffusion [5] purification->vapor_diff layering Solvent Layering purification->layering data_collection Data Collection [3] slow_evap->data_collection vapor_diff->data_collection layering->data_collection structure_solution Structure Solution (SHELXT) [8] data_collection->structure_solution refinement Refinement (SHELXL) structure_solution->refinement validation Structure Validation refinement->validation G cluster_iodo Analog 1 (Iodo) cluster_bromo Analog 2 (Bromo) cluster_chloro Analog 3 (Chloro) Iodo_mol1 Molecule A Iodo_mol2 Molecule B Iodo_mol1->Iodo_mol2 C-I···O Halogen Bond (2.98 Å, 175°) Bromo_mol1 Molecule A Bromo_mol2 Molecule B Bromo_mol1->Bromo_mol2 C-Br···O Halogen Bond (3.15 Å, 168°) Chloro_mol1 Molecule A Chloro_mol2 Molecule B Chloro_mol1->Chloro_mol2 π-π Stacking (Centroid-Centroid: 3.8 Å)

Sources

Validation

Comparative Guide to Pyrazole Synthesis: From Classical Knorr to Sustainable Multicomponent Catalysis

The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, forming the structural core of blockbusters ranging from anti-inflammatory agents (celecoxib) to antiviral therapeutics (lenacapavir). However, t...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, forming the structural core of blockbusters ranging from anti-inflammatory agents (celecoxib) to antiviral therapeutics (lenacapavir). However, the efficient, regioselective, and sustainable synthesis of highly functionalized pyrazoles remains a persistent challenge in process chemistry.

As drug targets grow more complex, relying on a single synthetic methodology is no longer viable. This guide provides an objective, data-driven comparison of classical pyrazole synthesis methods against modern, green multicomponent reactions (MCRs), equipping researchers with the mechanistic insights needed to select the optimal route for their specific substrate scope.

Mechanistic Divergence: The Regioselectivity Challenge

The Classical Knorr Synthesis

First reported in 1883, the 1 remains the most widely utilized method due to the commercial availability of 1,3-dicarbonyls and substituted hydrazines[1]. However, when employing unsymmetrical 1,3-dicarbonyls, the reaction suffers from poor regioselectivity. The initial nucleophilic attack can occur at either carbonyl carbon, leading to two distinct hydrazone intermediates and, ultimately, a mixture of 1,3- and 1,5-disubstituted regioisomers.

Recent transient flow chemistry studies have revealed that the Knorr synthesis does not follow simple first-order kinetics under neutral conditions; rather, it involves complex, autocatalytic pathways and transient hydroxylpyrazolidine intermediates[2].

Knorr_Pathway Dicarbonyl Unsymmetrical 1,3-Dicarbonyl InterA Hydrazone A (Kinetic Pathway) Dicarbonyl->InterA Attack at C1 InterB Hydrazone B (Thermodynamic Pathway) Dicarbonyl->InterB Attack at C3 Hydrazine Substituted Hydrazine Hydrazine->InterA Hydrazine->InterB RegioA Regioisomer A (Desired) InterA->RegioA Cyclization RegioB Regioisomer B (Undesired) InterB->RegioB Cyclization

Caption: Reaction logic of Knorr pyrazole synthesis showing competing regiochemical pathways.

Overcoming Knorr Limitations: To force regioselectivity, process chemists manipulate the transition state. The use of strongly hydrogen-bonding fluorinated solvents like3 differentially stabilizes the transition states, drastically favoring one regioisomer[3]. Alternatively, Lewis acid additives can dictate selectivity. During the scale-up of the antiviral Lenacapavir, the addition of LiCl to the Knorr cyclization chelated the intermediate enolate, boosting the regioselectivity from 30:1 to an exceptional >50:1[4].

Modern Multicomponent Reactions (MCRs)

To bypass the inherent limitations of pre-functionalized dicarbonyls and toxic hydrazines, modern approaches utilize transition-metal catalysis to construct the pyrazole core from simpler building blocks.

A breakthrough in green chemistry is the5[5]. In this system, a primary alcohol is dehydrogenated in situ to an aldehyde, which immediately undergoes a Knoevenagel condensation with malononitrile, followed by cyclization with an aryl hydrazide. Because the aldehyde is consumed instantly, the equilibrium is driven forward, producing highly substituted pyrazoles with only water and hydrogen gas as byproducts.

Similarly, novel 6 allow for the direct multicomponent coupling of alkynes and nitriles via oxidatively induced N-N bond formation, completely eliminating the need for hydrazine precursors[6].

MCR_Pathway Alcohol Primary Alcohol Aldehyde Aldehyde (In situ) Alcohol->Aldehyde Dehydrogenation RuCat Ru(II) Catalyst RuCat->Aldehyde Pyrazole Polysubstituted Pyrazole Aldehyde->Pyrazole Annulation Malononitrile Malononitrile Malononitrile->Pyrazole Hydrazide Aryl Hydrazide Hydrazide->Pyrazole Byproduct H2O / H2 (Eco-friendly) Pyrazole->Byproduct Byproducts

Caption: Ru(II)-catalyzed multicomponent pyrazole synthesis via acceptorless dehydrogenative annulation.

Comparative Data Analysis

The choice of synthetic route dictates the environmental impact, scalability, and purification burden. Tables 1 and 2 summarize the quantitative performance metrics across these methodologies.

Table 1: Comparative Overview of Pyrazole Synthesis Strategies
Synthetic StrategyTypical SubstratesRegioselectivity ControlE-Factor / GreennessKey Limitations
Classical Knorr 1,3-Dicarbonyls + HydrazinesPoor to Moderate (Additives required)High (Solvent & acid waste)Difficult separation of regioisomers
1,3-Dipolar Cycloaddition Diazo compounds + AlkynesExcellentModerateSafety risks associated with diazo species
Ru(II)-Catalyzed ADA (MCR) Alcohols + Malononitrile + HydrazidesExcellentLow (H₂O/H₂ byproducts)Requires noble metal catalyst
Ti-Imido N-N Coupling Alkynes + Nitriles + Ti-ImidoExcellentModerateMoisture-sensitive intermediates
Table 2: Influence of Reaction Conditions on Knorr Regioselectivity
Condition / AdditiveMechanistic RationaleTypical Isomer Ratio (Target:Undesired)
Standard (Ethanol / Reflux) Thermodynamic control~1.5:1
Fluorinated Solvent (HFIP) H-bond stabilization of specific transition states>10:1
Lewis Acid Additive (LiCl) Chelation control of the intermediate enolate>50:1

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for operational steps.

Protocol A: Regioselective Knorr Synthesis via Lewis Acid Chelation

Objective: Synthesize a highly regioselective 1,5-disubstituted pyrazole utilizing LiCl to dictate enolate geometry.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the unsymmetrical 1,3-dicarbonyl (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Chelation: Add anhydrous LiCl (2.0 equiv, 20 mmol). Causality: The lithium cation acts as a Lewis acid, strongly chelating the dicarbonyl to lock it into a rigid, reactive enolate conformation, differentiating the electrophilicity of the two carbons. Stir for 30 minutes at room temperature.

  • Condensation: Dropwise, add the substituted hydrazine hydrochloride (1.05 equiv, 10.5 mmol).

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active dicarbonyl spot is consumed (typically 2-4 hours).

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The high regioselectivity (>50:1) often allows for direct crystallization from cold ethanol, bypassing the need for silica gel chromatography.

Protocol B: Green Multicomponent Pyrazole Synthesis via Ru(II) ADA

Objective: Synthesize 5-amino-4-cyano-N-aroylpyrazoles using an eco-friendly acceptorless dehydrogenation.

  • Catalyst Activation: In a Schlenk tube, combine the benzyl alcohol derivative (1.0 equiv, 1.0 mmol), malononitrile (1.1 equiv, 1.1 mmol), and aryl hydrazide (1.0 equiv, 1.0 mmol) in m-xylene (3 mL).

  • Reaction Initiation: Add t-BuOK (1.5 equiv) and the binuclear Ru(II) catalyst (1 mol%). Causality: The strong base is required to facilitate the Knoevenagel condensation between the in situ generated aldehyde and the malononitrile.

  • Thermal Dehydrogenation: Heat the mixture to 140 °C for 18 hours. Self-Validation: The evolution of H₂ gas (observed as gentle bubbling) serves as a visual indicator of active dehydrogenation.

  • Workup: Cool to room temperature. The product typically precipitates directly from the non-polar m-xylene upon cooling. Filter and wash with cold ethanol to yield the pure pyrazole (Yields typically 62–95%).

References

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Comparative

A Comparative Guide to the Biological Efficacy of Novel Kinase Inhibitors: Evaluating 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde Against Established Therapeutics

This guide provides a comprehensive framework for evaluating the biological efficacy of novel kinase inhibitors, using the hypothetical compound 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde as a case study. It is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the biological efficacy of novel kinase inhibitors, using the hypothetical compound 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde as a case study. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new targeted therapies. By juxtaposing this novel structure with well-established inhibitors of key oncogenic kinases—BRAF, c-Met, and VEGFR2—we will delineate the essential experimental path from initial biochemical assays to preclinical in vivo validation.

The Landscape of Kinase Inhibition and the Prominence of the Pyrazole Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering more targeted and often less toxic alternatives to traditional chemotherapy.

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Its derivatives have been successfully developed as inhibitors of a wide range of kinases, highlighting its versatility in drug design.[1] The hypothetical compound at the center of this guide, 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde, incorporates this key structural motif. While the biological activity of this specific molecule is not yet characterized in published literature, its structure suggests potential as a kinase inhibitor. This guide will therefore serve as a roadmap for its evaluation.

Comparative Analysis of Kinase Inhibitors

To contextualize the potential efficacy of a novel compound like 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde, it is essential to compare it against current standards of care. Below, we present a comparative overview of established inhibitors for three critical cancer targets: BRAF, c-Met, and VEGFR2.

BRAF Kinase Inhibitors

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently overactivated in melanoma and other cancers due to mutations like BRAF V600E.[2][3] BRAF inhibitors have shown significant clinical benefit in patients with BRAF-mutant melanoma.[3][4]

InhibitorTarget(s)IC50 (BRAF V600E)Key Characteristics
Vemurafenib BRAF V600E31 nMFirst-generation inhibitor; can lead to paradoxical MAPK pathway activation in BRAF wild-type cells.[5]
Dabrafenib BRAF V600E0.8 nMHighly potent and selective; often used in combination with a MEK inhibitor to overcome resistance.[4][5]
Encorafenib BRAF V600E0.3 nMHigh potency and a longer dissociation half-life from the target kinase.[4][5]
c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[6][7] Dysregulation of the HGF/c-Met axis is observed in a variety of cancers, including lung, gastric, and renal carcinomas.[6][7][8]

InhibitorTarget(s)IC50 (c-Met)Key Characteristics
Crizotinib c-Met, ALK, ROS14 nMA multi-targeted inhibitor approved for ALK-positive non-small cell lung cancer (NSCLC) and showing activity in c-Met driven tumors.[8][9]
Cabozantinib c-Met, VEGFR2, RET1.8 nMA multi-targeted inhibitor approved for medullary thyroid cancer and renal cell carcinoma.[9]
Foretinib (GSK1363089) c-Met, VEGFR21.3 nMA potent inhibitor of c-Met and VEGFR2 that has been evaluated in various solid tumors.[6]
VEGFR2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Inhibiting VEGFR2 signaling is a major strategy in anti-cancer therapy.[10][11]

InhibitorTarget(s)IC50 (VEGFR2)Key Characteristics
Sunitinib VEGFR2, PDGFRβ, c-Kit80 nMA multi-targeted inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors.[10][12]
Sorafenib VEGFR2, PDGFRβ, BRAF90 nMA multi-targeted inhibitor used in the treatment of renal cell carcinoma and hepatocellular carcinoma.[10]
Ki8751 VEGFR24.0 nMA highly selective inhibitor of VEGFR2, making it a valuable tool for research.[13]

A Framework for Experimental Evaluation

The following section details the essential experimental protocols for characterizing the biological efficacy of a novel kinase inhibitor, such as 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde.

In Vitro Kinase Assay

The first step is to determine if the compound directly inhibits the enzymatic activity of the target kinase. A radiometric assay using [γ-³²P]ATP is a common and direct method.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. A reduction in the radioactivity of the substrate in the presence of the inhibitor indicates inhibitory activity.[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Dilute the recombinant target kinase and its specific substrate (peptide or protein) in the reaction buffer.

    • Prepare serial dilutions of the test compound (e.g., 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde) and a known inhibitor as a positive control.

    • Prepare ATP solution containing a tracer amount of [γ-³²P]ATP.

  • Kinase Reaction:

    • In a microplate, add the kinase, substrate, and the test compound or vehicle control (DMSO).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[14]

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_kinase Kinase + Substrate mix Mix Kinase, Substrate, and Inhibitor prep_kinase->mix prep_inhibitor Serial Dilutions of Inhibitor prep_inhibitor->mix prep_atp [γ-³²P]ATP Solution initiate Initiate with [γ-³²P]ATP prep_atp->initiate mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop spot Spot on Membrane stop->spot wash Wash Membrane spot->wash count Scintillation Counting wash->count analyze Calculate IC50 count->analyze

Caption: Workflow for an In Vitro Radiometric Kinase Assay.

Cell Viability/Proliferation Assay (MTT Assay)

To assess the effect of the inhibitor on cancer cells, a cell viability assay is crucial. The MTT assay is a widely used colorimetric method.[15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[16]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Target Phosphorylation

To confirm that the inhibitor is acting on its intended target within the cell, Western blotting can be used to measure the phosphorylation status of the kinase or its downstream substrates.[17][18]

Principle: This technique uses antibodies to detect specific proteins that have been separated by size. By using antibodies specific to the phosphorylated form of a protein, one can assess the inhibitor's effect on kinase activity in a cellular context.[17]

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat cells with the test compound for a short period (e.g., 1-2 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a solution like 5% BSA in TBST to prevent non-specific antibody binding.[17]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-BRAF).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to serve as a loading control.[18]

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

G cluster_pathway Illustrative Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Kinase Inhibitor (e.g., 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde) Inhibitor->RAF

Caption: The MAPK/ERK Signaling Pathway and a Point of Inhibition.

In Vivo Tumor Xenograft Model

To evaluate the anti-tumor efficacy of the compound in a living organism, a tumor xenograft model is employed.[19][20][21]

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[19][21]

Step-by-Step Protocol:

  • Cell Implantation:

    • Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control daily or on a specified schedule.[20][21]

  • Efficacy Assessment:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot or immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Conclusion

The evaluation of a novel kinase inhibitor is a systematic process that progresses from biochemical validation to cellular and in vivo efficacy studies. For a new chemical entity like 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde, the journey begins with determining its specific kinase targets and its potency in cell-free assays. Subsequent cellular assays are crucial to confirm its on-target activity and to assess its impact on cancer cell viability. Ultimately, in vivo models provide the most definitive preclinical evidence of its therapeutic potential. By following the structured experimental framework outlined in this guide, researchers can rigorously and efficiently characterize the biological efficacy of novel kinase inhibitors, paving the way for the development of the next generation of targeted cancer therapies.

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Validation

A Senior Application Scientist's Guide to Confirming Pyrazole Regioisomers

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of pyrazole regioisomers is a critical step in ensuring the efficacy, safety, and patentability of novel...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of pyrazole regioisomers is a critical step in ensuring the efficacy, safety, and patentability of novel compounds. The subtle yet significant differences between regioisomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the most effective analytical techniques for the structural elucidation of pyrazole regioisomers, grounded in experimental data and practical insights.

The Challenge of Pyrazole Regioisomerism

The synthesis of substituted pyrazoles, often through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can frequently lead to the formation of a mixture of regioisomers.[1] For instance, the reaction of an unsymmetrical β-diketone with methylhydrazine can yield both 1,3- and 1,5-disubstituted pyrazoles. Distinguishing between these isomers is paramount, as the position of the substituents on the pyrazole ring dictates the molecule's three-dimensional structure and its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and commonly employed technique for determining the precise connectivity of atoms in a molecule, making it an indispensable tool for distinguishing pyrazole regioisomers.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the molecular framework.

Key NMR Experiments and Their Rationale

A systematic approach utilizing a suite of NMR experiments is crucial for confident regioisomer assignment. The following workflow outlines the logical progression of these experiments.

G cluster_0 NMR Analysis Workflow for Pyrazole Regioisomers 1H_NMR 1. ¹H NMR (Proton Spectrum) 13C_NMR 2. ¹³C NMR (Carbon Spectrum) 1H_NMR->13C_NMR Initial overview of proton environments COSY 3. COSY (¹H-¹H Correlation) 13C_NMR->COSY Identifies number of unique carbons HSQC 4. HSQC (¹H-¹³C One-Bond Correlation) COSY->HSQC Establishes proton-proton coupling networks HMBC 5. HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Connects protons to their directly attached carbons NOESY 6. NOESY (Through-Space Correlation) HMBC->NOESY Reveals long-range C-H connectivity, key for quaternary carbons and linking fragments Structure_Confirmation 7. Structure Confirmation NOESY->Structure_Confirmation Confirms spatial proximity of protons, definitively distinguishing regioisomers

Figure 1: A logical workflow for the comprehensive NMR analysis of pyrazole regioisomers.

Comparative NMR Data for Disubstituted Pyrazoles

The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern. The following table provides a comparative summary of typical ¹H and ¹³C NMR chemical shift ranges for 1,3- and 1,5-disubstituted pyrazoles.

Position 1,3-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole
¹H NMR (δ, ppm)
H-4~6.2 - 6.5~6.0 - 6.3
H-5~7.5 - 7.8-
¹³C NMR (δ, ppm)
C-3~148 - 152~140 - 145
C-4~105 - 110~107 - 112
C-5~128 - 132~148 - 152

Note: These are approximate ranges and can vary depending on the nature of the substituents and the solvent used.[3][4][5]

The Decisive Power of 2D NMR: HMBC and NOESY

While 1D NMR provides initial clues, 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are often decisive in distinguishing regioisomers.

  • HMBC is instrumental in identifying long-range (2- and 3-bond) correlations between protons and carbons. For an N1-substituted pyrazole, the protons of the substituent on N1 will show a ³J correlation to the C5 carbon but not to the C3 carbon. This is a key diagnostic tool.[1][6]

  • NOESY provides information about the spatial proximity of protons. In an N1-substituted pyrazole, a Nuclear Overhauser Effect (NOE) can be observed between the protons on the N1-substituent and the H5 proton, confirming their close spatial relationship.[1][6] The absence of such a correlation would suggest a different regioisomer.

G cluster_13 1,3-Disubstituted Pyrazole cluster_15 1,5-Disubstituted Pyrazole cluster_key Key Diagnostic Correlations N1_13 N1-R¹ C5_13 C5-H N1_13->C5_13 ³J(H-R¹, C5) C3_13 C3-R² N1_15 N1-R¹ C5_15 C5-R² N1_15->C5_15 C3_15 C3-H HMBC_key HMBC (³J) NOESY_key NOESY

Figure 2: Key HMBC and NOESY correlations for distinguishing between 1,3- and 1,5-disubstituted pyrazoles.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to get an initial overview of the proton and carbon environments.

  • 2D COSY Acquisition: Run a COSY experiment to establish ¹H-¹H coupling networks.

  • 2D HSQC Acquisition: Perform an HSQC experiment to identify one-bond ¹H-¹³C correlations.

  • 2D HMBC Acquisition: Acquire an HMBC spectrum to determine long-range ¹H-¹³C correlations. This is often the most critical experiment for regioisomer assignment.

  • 2D NOESY Acquisition: If ambiguity remains, a NOESY experiment can provide definitive evidence of through-space proximities.

X-Ray Crystallography: The Gold Standard for Unambiguous Determination

Single-crystal X-ray diffraction provides an unequivocal three-dimensional structure of a molecule, making it the ultimate arbiter in cases of ambiguous regioisomerism.[7][8][9] The primary challenge often lies in obtaining a high-quality single crystal suitable for analysis.

Experimental Workflow for Single-Crystal X-Ray Diffraction

G cluster_1 X-Ray Crystallography Workflow Crystal_Growth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Crystal_Selection 2. Crystal Selection & Mounting (Microscopic Examination) Crystal_Growth->Crystal_Selection Obtain high-quality single crystals Data_Collection 3. X-ray Diffraction Data Collection (Diffractometer) Crystal_Selection->Data_Collection Mount a suitable crystal Structure_Solution 4. Structure Solution (Phase Problem) Data_Collection->Structure_Solution Generate diffraction pattern Structure_Refinement 5. Structure Refinement & Validation Structure_Solution->Structure_Refinement Determine initial atomic positions Final_Structure 6. Final Structure & CIF File Structure_Refinement->Final_Structure Optimize atomic coordinates and thermal parameters

Figure 3: A simplified workflow for single-crystal X-ray diffraction analysis.

Protocol for Growing Single Crystals
  • Purification: Start with the highest purity material possible.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.

  • Slow Crystallization: The key is slow crystal growth. Common methods include:

    • Slow Evaporation: Loosely cover a vial containing a solution of the compound to allow for slow solvent evaporation over days or weeks.[10]

    • Vapor Diffusion: Place a vial containing a concentrated solution of the compound inside a sealed larger container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.[10]

    • Cooling: Slowly cool a saturated solution.

Data Interpretation

The output of a successful X-ray diffraction experiment is a crystallographic information file (CIF), which contains the precise coordinates of every atom in the crystal lattice, bond lengths, bond angles, and torsion angles. This provides an unambiguous confirmation of the regioisomeric structure.

Mass Spectrometry: A Rapid Screening Tool

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While not as definitive as NMR or X-ray crystallography for distinguishing regioisomers, it can be a rapid and sensitive screening tool.[11][12] Constitutional isomers will have the same molecular weight, but their fragmentation patterns upon ionization can differ, providing clues to their structure.[10]

Differentiating Regioisomers by Fragmentation

The fragmentation of pyrazole regioisomers in the mass spectrometer can be influenced by the positions of the substituents. For example, the loss of specific neutral fragments or the relative abundance of certain fragment ions may differ between isomers. Tandem mass spectrometry (MS/MS) experiments can enhance these differences by isolating a specific parent ion and inducing further fragmentation.[3][13]

Regioisomer Type Potential Differentiating Fragmentation Pathways
1,3- vs. 1,5-Disubstituted Differences in the loss of substituents from the N1 versus the C3/C5 positions. The stability of the resulting fragment ions can vary.
Substituent-driven Fragmentation The nature of the substituents can direct unique fragmentation pathways that are specific to one regioisomer.

Note: The interpretation of mass spectra for regioisomer differentiation often requires careful comparison with authentic standards or detailed fragmentation studies.[14][15]

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions.

  • Fragmentation Analysis (MS/MS): If necessary, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Comparative Analysis: Compare the fragmentation patterns of the different regioisomers to identify diagnostic differences.

Conclusion: An Integrated Approach for Confident Assignment

While each of the discussed techniques offers valuable information, a multi-faceted approach is often the most robust strategy for the unambiguous confirmation of pyrazole regioisomers. NMR spectroscopy, with its detailed connectivity information, serves as the primary tool for structural elucidation in solution. When single crystals are available, X-ray crystallography provides the definitive solid-state structure. Mass spectrometry offers a rapid method for initial screening and can provide supporting evidence. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently assign the correct structure to their pyrazole derivatives, a critical step in advancing their research and development efforts.

References

  • Mirilashvili, S. et al. (2010). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. European Journal of Organic Chemistry, 2010(24), 4671-4686.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Jimeno, M.L. et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
  • ResearchGate. (2026). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • TSI Journals. (2018). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. [Link]

  • Lopez, C. et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
  • ResearchGate. (2019). Important HMBC correlation of pyrazoline ring (3) and (4). [Link]

  • Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 695-707.
  • ResearchGate. (2021). (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the.... [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • ResearchGate. (2015). ¹³C NMR chemical shifts for pyrazoles 13Pz–15Pz in DMSO-d6 at 50°C. [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation and Systematic Diffractometer Errors. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Thieme. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Usiena AIR. (2018). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2018). Molecules, 23(11), 2938.
  • ResearchGate. (2014). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. [Link]

  • Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 25(1), 42.
  • The McCrone Group. (2017). X-ray Diffraction–Solving Problems with Phase Analysis. [Link]

  • International Union of Crystallography. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • ResearchGate. (2022). Relevant NMR couplings observed in NOESY and HMBC spectra of 8.... [Link]

  • Google Books. (1973). NMR Spectra of Simple Heterocycles.
  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Longdom Publishing. (2018). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. [Link]

  • Reddit. (2025). NMR Textbook Recommendation. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

  • Semantic Scholar. (2017). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]

  • Structure Elucidation of a Pyrazolo[4][12]pyran Derivative by NMR Spectroscopy. (2007). Molecules, 12(5), 1136–1144.

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: NMR Bibliography. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. (2013). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • SERC at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

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  • JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. [Link]

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Comparative

Benchmarking catalytic systems for pyrazole functionalization

An objective, data-driven analysis of catalytic methodologies for the late-stage C–H functionalization of pyrazoles, designed to guide synthetic strategy in medicinal chemistry and drug development. The Strategic Shift t...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven analysis of catalytic methodologies for the late-stage C–H functionalization of pyrazoles, designed to guide synthetic strategy in medicinal chemistry and drug development.

The Strategic Shift to Late-Stage Pyrazole Functionalization

Pyrazoles are privileged pharmacophores omnipresent in FDA-approved drugs, ranging from COX-2 inhibitors (celecoxib) to JAK inhibitors (ruxolitinib). Historically, accessing diversified pyrazole libraries required de novo cyclization from pre-functionalized hydrazines and 1,3-dicarbonyls. Today, the paradigm has shifted toward late-stage C–H functionalization, allowing chemists to derivatize a single advanced intermediate into dozens of analogs.

However, the pyrazole core presents unique challenges: its multiple nucleophilic sites (C3, C4, C5) and coordinating nitrogen atoms can poison catalysts or lead to intractable regioisomeric mixtures. Selecting the correct catalytic system is the difference between a high-yielding, scalable process and a synthetic dead end. This guide benchmarks three premier catalytic systems—Palladium (Pd), Ruthenium (Ru), and Photoredox (Visible Light) —evaluating their mechanistic pathways, regioselectivity profiles, and operational parameters.

Palladium-Catalyzed C–H Arylation: The Industry Workhorse

Palladium catalysis remains the gold standard for robust, scalable C–C bond formation. For pyrazoles, Pd(II)/Pd(0) cycles are typically employed for C4 or C5 arylation, driven by the Concerted Metalation-Deprotonation (CMD) mechanism[1].

Mechanistic Rationale

In the CMD pathway, the acetate ligand of Pd(OAc)₂ acts as an internal base, abstracting the pyrazole proton simultaneously as the Pd–C bond forms. Because the C4 position of pyrazole is the most electron-rich (highest HOMO coefficient), standard non-directed Pd catalysis inherently favors C4-arylation. By tuning the ligand sphere and employing standard CMD, chemists can achieve regiodivergent functionalization of these five-membered heteroarenes.

pd_cmd A Pd(OAc)2 Catalyst C Coordination Complex A->C Binds B Pyrazole Substrate B->C D CMD Transition State (Acetate-Assisted) C->D Deprotonation E Palladacycle Intermediate D->E C-H Cleavage F Transmetalation (Ar-I Addition) E->F Oxidative Addition G Reductive Elimination F->G G->A Catalyst Regeneration H C4-Arylated Pyrazole G->H Product Release

Pd-catalyzed Concerted Metalation-Deprotonation (CMD) for pyrazole C-H arylation.

Validated Experimental Protocol: C4-Arylation
  • Reagents: 1-Methylpyrazole (1.0 mmol), 4-Iodoanisole (1.2 mmol), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), DMF (4 mL).

  • Causality of Design: Pd(OAc)₂ initiates the CMD process at the sterically accessible, nucleophilic C4 position. Ag₂CO₃ is deployed dually: it acts as a bulk base to regenerate the active acetate species and serves as a halide scavenger. By precipitating insoluble AgI, it irreversibly drives the equilibrium of the catalytic cycle forward.

  • Execution & Self-Validation: Combine reagents in a sealed microwave vial and heat at 110 °C for 12 hours. The reaction is self-validating; the formation of a dense, grey/black precipitate (Pd black and AgI) alongside the consumption of the UV-active aryl iodide (monitored via TLC) confirms cycle turnover.

  • Workup: Filter the crude mixture through a pad of Celite. Rationale: Removing insoluble metal salts prevents the formation of severe emulsions during the subsequent aqueous/organic extraction phase.

Ruthenium-Catalyzed Directed Activation: The Precision Tool

When functionalization is required at the less inherently reactive C5 position, relying on electronic bias is insufficient. Ruthenium(II) catalysis, specifically utilizing the [Ru(p-cymene)Cl2]2 dimer, excels at directed C–H activation. By leveraging an N1-substituent (e.g., N-phenyl or N-pyridyl) as a directing group, the Ru center is tethered in strict proximity to the C5–H bond.

Mechanistic Rationale

Computational and experimental investigations reveal that Ru-catalyzed C–H activation occurs via a one-step displacement of acetate, lacking the significant kinetic isotope effect observed in analogous Rhodium systems [2]. The bulky p-cymene ligand stabilizes the Ru(II) center, preventing catalyst degradation at elevated temperatures while enforcing the geometry required for alkyne or arene insertion.

ru_directed A [Ru(p-cymene)Cl2]2 C Ru-N Coordination A->C Dimer Cleavage B N-Directed Pyrazole B->C D C5-H Activation (Directed) C->D Acetate Base E Alkyne/Arene Insertion D->E Migratory Insertion F Reductive Elimination E->F F->A Ru(II) Regeneration G C5-Functionalized Pyrazole F->G

Ru-catalyzed directed C-H activation and alkyne insertion on the pyrazole core.

Validated Experimental Protocol: C5-Alkenylation/Arylation
  • Reagents: 1-Phenylpyrazole (1.0 mmol), Diphenylacetylene (1.2 mmol), [Ru(p-cymene)Cl2]2 (5 mol%), Cu(OAc)₂ (20 mol%), t-AmylOH (3 mL).

  • Causality of Design: The N-phenyl group directs the Ru center to the C5–H bond. Cu(OAc)₂ is critical not as an oxidant here, but to provide the acetate ligands required for the base-assisted internal electrophilic substitution (BIES) step. t-AmylOH is chosen as it provides a polar, yet non-nucleophilic environment that withstands high temperatures.

  • Execution & Self-Validation: Stir at 100 °C for 16 hours. The initial heterogeneous orange suspension will transition to a homogeneous dark red/brown solution. This color shift is a visual validation of the Ru dimer cleaving to form the active monomeric Ru-acetate species.

  • Workup: Dilute with EtOAc and wash with saturated aqueous EDTA. Rationale: EDTA selectively sequesters copper salts, preventing paramagnetic line broadening which would otherwise ruin subsequent NMR characterization.

Visible-Light Photoredox Catalysis: The Mild Innovator

Traditional transition-metal catalysis requires high heat (80–130 °C) and strong bases, which can degrade sensitive functional groups in late-stage drug candidates. Visible-light photoredox catalysis solves this by utilizing single-electron transfer (SET) pathways to generate highly reactive radical intermediates at room temperature [3].

Mechanistic Rationale

A photocatalyst (e.g., Ru(bpy)3 2+) absorbs blue light, entering a long-lived metal-to-ligand charge transfer (MLCT) excited state. This excited species is a potent reductant, transferring an electron to an aryl diazonium salt. The resulting aryl radical adds to the pyrazole core (typically at C4), followed by an oxidative SET and deprotonation to restore aromaticity.

photoredox A Photocatalyst (PC) e.g., Ru(bpy)3 2+ B Excited PC* A->B Blue LED (450nm) B->A PC+ -> PC C Ar-N2+ Precursor B->C SET (Reductive) D Aryl Radical (Ar•) C->D N2 Loss F Radical Adduct D->F Addition E Pyrazole Substrate E->F G Oxidation & Deprotonation F->G SET (Oxidative) G->A Closes Cycle H Arylated Pyrazole G->H

Visible-light photoredox single-electron transfer (SET) for pyrazole functionalization.

Validated Experimental Protocol: Photoredox C4-Arylation
  • Reagents: Pyrazole (1.0 mmol), Aryldiazonium tetrafluoroborate (1.5 equiv), Ru(bpy)3Cl2 (2 mol%), Degassed MeOH (5 mL).

  • Causality of Design: The diazonium salt serves a dual purpose: it is the terminal oxidant and the radical source. The irreversible loss of N₂ gas provides a massive entropic driving force, allowing the reaction to proceed at 20 °C without exogenous bases.

  • Execution & Self-Validation: Irradiate the vial with a 450 nm blue LED at room temperature. Immediate effervescence (N₂ gas bubbling) upon irradiation validates the successful SET reduction of the diazonium salt. The cessation of bubbling indicates reaction completion (typically 2–4 hours).

  • Workup: Concentrate in vacuo and purify directly via silica gel chromatography. Rationale: The absence of high-boiling solvents (like DMF) or stoichiometric metal oxidants streamlines isolation, making this ideal for milligram-scale late-stage functionalization.

Quantitative Benchmarking & Selection Matrix

To guide synthetic route design, the following table summarizes the operational parameters, efficiency, and limitations of each catalytic system based on current literature benchmarks.

ParameterPalladium (Pd) CatalysisRuthenium (Ru) CatalysisPhotoredox Catalysis
Primary Mechanism Concerted Metalation-DeprotonationDirected C–H Activation / InsertionSingle Electron Transfer (SET)
Typical Regioselectivity C4 (Electronic bias)C5 (Strictly directed by N1)C4 (Radical addition)
Operating Temperature 80 °C – 130 °C80 °C – 110 °C20 °C – 25 °C (Room Temp)
Typical Oxidant / Additive Ag₂CO₃, Cu(OAc)₂, or O₂Cu(OAc)₂ (for oxidative coupling)None (Diazonium acts as oxidant)
Functional Group Tolerance Moderate (Sensitive to free amines/halides)Good (Tolerates halogens well)Excellent (Orthogonal reactivity)
Scalability High (Industry standard, multi-kg)Moderate (Catalyst cost/removal limits)Low to Moderate (Photon flux limits)
Best Use Case Early-stage scale-up and library buildingPrecision C5 functionalizationLate-stage derivatization of fragile APIs

Conclusion

The functionalization of pyrazoles is no longer a bottleneck in drug discovery, provided the correct catalytic tool is selected. Palladium remains the undisputed choice for scalable, C4-selective arylations. Ruthenium offers a surgical approach to the traditionally unreactive C5 position via directing groups. Finally, Photoredox catalysis represents the frontier of late-stage functionalization, offering unmatched functional group tolerance under exceptionally mild conditions.

Validation

Mechanistic Rationale: Why Target COX-2 and EGFR?

Comparative Docking Studies of Pyrazole Ligands: Dual-Targeting COX-2 and EGFR As a Senior Application Scientist, I frequently observe the limitations of mono-targeted therapies in complex pathologies like inflammation-d...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of Pyrazole Ligands: Dual-Targeting COX-2 and EGFR

As a Senior Application Scientist, I frequently observe the limitations of mono-targeted therapies in complex pathologies like inflammation-driven oncology. Single-target drugs often fail due to compensatory signaling mechanisms. Pyrazole derivatives have emerged as highly versatile scaffolds, capable of forming robust hydrogen-bonding networks across multiple kinase and cyclooxygenase active sites.

This guide provides an objective, data-driven comparison of pyrazole ligands against standard therapeutics (e.g., Celecoxib, Erlotinib, Diclofenac) using comparative molecular docking and in vitro validation. We will specifically explore their dual-inhibitory potential against Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR).

The crosstalk between inflammatory pathways (COX-2/PGE2) and proliferative signaling (EGFR/ERK) is a well-documented driver of colorectal and lung cancers. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Celecoxib target COX-2 but fail to suppress the compensatory EGFR activation. Pyrazole hybrids, however, can be engineered to simultaneously fit the hydrophobic pockets of both enzymes, cutting off the signaling loop at two critical nodes.

G Pyrazole Pyrazole Ligand (Dual Inhibitor) COX2 COX-2 Enzyme Pyrazole->COX2 Inhibits EGFR EGFR Kinase Pyrazole->EGFR Inhibits PGE2 PGE2 Production COX2->PGE2 ERK ERK1/2 Signaling EGFR->ERK PGE2->EGFR Crosstalk Inflammation Inflammation PGE2->Inflammation Proliferation Tumor Proliferation ERK->Proliferation

Dual inhibition of COX-2 and EGFR pathways by pyrazole ligands.

Comparative Docking Performance: Pyrazoles vs. Standard Therapeutics

To objectively evaluate the binding affinity of pyrazole ligands, we compare their docking scores (ΔG, kcal/mol) and experimental IC50 values against established reference drugs. Recent studies on pyrazole-ar-turmerone hybrids and pyrazolyl-thiazolidinone derivatives provide compelling evidence of their superiority.

Table 1: Comparative Binding Affinities and In Vitro Efficacy

Ligand / CompoundTargetDocking Score (kcal/mol)Experimental IC50 (µM)Key Interacting ResiduesReference Drug Comparison
Pyrazole Hybrid 1 COX-2-12.50.85Arg120, Tyr355, Val523Superior to Celecoxib
Celecoxib (Ref) COX-2-10.91.12Arg120, Tyr355N/A
Pyrazolyl-thiazole 16a EGFR-9.80.043Met793, Thr790Comparable to Erlotinib
Erlotinib (Ref) EGFR-10.10.020Met793N/A
Pyrazole Deriv. 13 COX-2-11.2N/A (qPCR validated)Ser530, Tyr385Superior to Diclofenac

The Causality of Binding Superiority: The enhanced COX-2 inhibitory potential of pyrazole hybrids (e.g., -12.5 kcal/mol) compared to Celecoxib (-10.9 kcal/mol) is mechanically driven by the pyrazole nitrogen atoms. These atoms act as superior hydrogen bond acceptors with the Arg120 and Tyr355 residues at the COX-2 active site opening 1. Furthermore, against EGFR, the pyrazole core effectively navigates the ATP-binding pocket, forming crucial hinge-region hydrogen bonds with Met793, yielding IC50 values as low as 0.043 µM 2.

Self-Validating Experimental Protocol for Molecular Docking

A robust docking study is not merely running software; it is a self-validating system where computational predictions must be tightly coupled with physical chemistry principles and downstream in vitro assays.

Workflow Prep 1. Protein & Ligand Preparation Grid 2. Active Site Grid Mapping Prep->Grid Dock 3. AutoDock Vina Simulation Grid->Dock Analysis 4. Pose & Interaction Analysis Dock->Analysis InVitro 5. In Vitro Validation (MTT / qPCR) Analysis->InVitro InVitro->Prep Iterative Refinement

Self-validating molecular docking workflow with in vitro feedback.

Step-by-Step Methodology:

Step 1: Protein Preparation (Receptor)

  • Action: Retrieve 3D crystal structures (e.g., human COX-2, PDB ID: 5KIR; EGFR, PDB ID: 1XKK) from the Protein Data Bank. Remove co-crystallized ligands, water molecules, and heteroatoms. Add polar hydrogen atoms and calculate Gasteiger charges, saving as PDBQT format 3.

  • Causality: Removing bulk water prevents artificial steric clashes. However, structural waters known to bridge ligand-receptor interactions must be retained. Adding polar hydrogens is strictly required because X-ray crystallography rarely resolves hydrogen atoms, and they are critical for defining H-bond donors/acceptors.

Step 2: Ligand Preparation

  • Action: Sketch 2D pyrazole derivatives and convert to 3D. Perform energy minimization using the MMFF94 force field until a gradient of 0.01 kcal/mol/Å is reached.

  • Causality: Docking algorithms assume the input ligand is near its local energy minimum. Skipping minimization introduces artificial strain energy, which the scoring function will incorrectly penalize, leading to false negatives.

Step 3: Grid Box Generation

  • Action: Center the grid box coordinates (x, y, z) strictly on the centroid of the native co-crystallized ligand, with a dimension of typically 20×20×20 Å.

  • Causality: This defines the search space. By restricting the grid to the known active site, we prevent the algorithm from finding high-affinity but biologically irrelevant allosteric sites (unless allosteric discovery is the explicit goal).

Step 4: Docking Simulation & Pose Evaluation

  • Action: Execute AutoDock Vina with an exhaustiveness of 8 to 16. Extract the pose with the lowest binding free energy (ΔG).

  • Causality: Exhaustiveness determines the number of independent runs and the thoroughness of the conformational space search. A lower ΔG indicates a higher probability of a stable complex, but the pose must be visually inspected to confirm interactions with key gatekeeper residues (e.g., Thr790 in EGFR).

Step 5: Experimental Validation (The Ground Truth)

  • Action: Validate docking hits using in vitro assays. For COX-2, utilize qPCR to measure COX-2 gene expression suppression, comparing the pyrazole derivative against a standard like Diclofenac 4. For EGFR, use MTT assays on HT-29 or MCF-7 cell lines to determine the IC50 of cellular proliferation.

  • Causality: Docking predicts affinity, not efficacy (agonism vs. antagonism). In vitro validation confirms whether the physical binding translates to the desired biological inhibition.

Conclusion

Comparative docking studies definitively position pyrazole ligands as superior scaffolds for dual-targeted therapies. By integrating robust computational protocols with rigorous in vitro validation, researchers can bypass the limitations of traditional NSAIDs and Tyrosine Kinase Inhibitors (TKIs). The data clearly shows that pyrazole derivatives not only match but often exceed the binding affinities of standard drugs like Celecoxib and Erlotinib, paving the way for next-generation anti-inflammatory and anti-cancer agents.

References

  • BenchChem. "Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers". BenchChem. 3

  • National Center for Biotechnology Information (PMC). "Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation". 1

  • Taylor & Francis. "New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects". 2

  • MDPI. "Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties".4

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Safety & Regulatory Compliance

Safety

2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde presents...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde presents a specific disposal challenge due to its tri-functional nature: it contains a heavy halogen (iodine), a nitrogen-rich heterocycle (pyrazole), and a reactive electrophile (aldehyde).

Mishandling this compound during disposal can lead to dangerous cross-reactions, environmental contamination, and severe regulatory fines. This guide provides a self-validating, step-by-step operational framework for the safe segregation and disposal of this compound.

Physicochemical Profiling & Waste Parameters

Before executing any disposal protocol, it is essential to understand the quantitative parameters that dictate how this chemical interacts with other waste streams.

ParameterValueOperational Implication
CAS Number 1343972-58-6[1]Mandatory identifier for Environmental Health & Safety (EHS) hazardous waste tagging.
Molecular Weight 298.08 g/mol [1]Used for calculating molar waste concentrations in complex mixtures.
Halogen Content ~42.6% (Iodine by mass)Strictly classifies any solvent mixture containing this compound as Halogenated Waste [2].
Max Container Fill 90% Capacity[3]Prevents spills and provides critical headspace for potential vapor expansion[3].
Max Lab Accumulation 25 Gallons[2]Regulatory limit for laboratory Satellite Accumulation Areas (SAA)[2].

Mechanistic Rationale for Waste Segregation

Do not simply throw this compound into a generic organic waste bin. The causality behind our strict segregation rules is rooted in its molecular structure:

  • The Halogen Effect (Iodine): Because this molecule contains iodine, any solvent it is dissolved in must be classified as a halogenated waste stream (often designated as SW120)[3]. Mixing halogenated waste with non-halogenated solvents (like acetone) can trigger dangerous, potentially explosive exothermic reactions[4]. Furthermore, halogenated waste costs up to three times more to incinerate; commingling them unnecessarily inflates laboratory operational costs[2].

  • Aldehyde Reactivity: The benzaldehyde moiety is prone to autoxidation in the presence of air, slowly forming carboxylic acids. If this waste is sealed in a container alongside incompatible basic waste (e.g., reactive amines), it can trigger acid-base neutralization heat or aldol condensation byproducts, causing dangerous pressure buildup inside the sealed carboy[4].

Visual Workflow: Waste Segregation Logic

WasteProtocol Start 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde Waste Stream Decision Physical State? Start->Decision Solid Solid Residue / PPE Decision->Solid Powder/Residue Liquid Reaction / Solvent Mixture Decision->Liquid Dissolved SolidCont Chemically Contaminated Solid Waste Bin Solid->SolidCont Halogenated Halogenated Waste Stream (SW120) Liquid->Halogenated Segregate Validation1 Verify: No strong oxidizers Max 90% capacity Halogenated->Validation1 Validation2 Verify: Double-bagged Label affixed SolidCont->Validation2 EHS EHS Hazardous Waste Pickup Validation1->EHS Validation2->EHS

Caption: Decision tree for 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde waste segregation and validation.

Self-Validating Disposal Protocols

Every operational step below includes a validation mechanism to ensure the system remains fail-safe.

Protocol A: Liquid Waste Collection (Reaction Mixtures & Extractions)

Use this protocol when the compound is dissolved in solvents (e.g., DCM, Chloroform, or even non-halogenated solvents, which now become halogenated waste by contamination).

  • Quench and Neutralize: Before transferring the mixture to a waste container, ensure any residual reactive reagents from your synthesis are fully quenched[5].

    • Validation Mechanism: Use starch-iodide paper to verify the absence of residual oxidizers in the solution before disposal.

  • Phase Separation: If your reaction involved an aqueous workup, strictly separate the organic phase from the aqueous phase. Commingling aqueous and solvent wastes complicates incineration[5].

    • Validation Mechanism: Verify the density of the organic layer. Halogenated solvents are typically denser than water (>1.0 g/mL). Ensure the aqueous layer's pH is neutral (pH 6-8) before routing it to its respective aqueous waste stream.

  • Transfer to SAA Container: Working inside a certified chemical fume hood, use a funnel to transfer the halogenated organic layer into a high-density polyethylene (HDPE) or glass carboy designated specifically for Halogenated Solvents[2][3].

  • Capacity Validation: Fill the container to a maximum of 90% capacity. This is non-negotiable, as vapor expansion from ambient temperature changes can cause full containers to rupture[3].

    • Validation Mechanism: Visually confirm the liquid meniscus rests below the container's shoulder.

  • Tagging and Sealing: Remove the funnel immediately. Cap the container tightly to ensure it is "vapor tight" and "spill proof"[6]. Affix a Hazardous Waste Tag, listing the full chemical name "2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde" and its approximate percentage. Do not use chemical formulas or abbreviations[3][6].

Protocol B: Solid Waste and Contaminated Consumables

Use this protocol for expired powders, contaminated filter paper, spent silica gel, and PPE.

  • Primary Containment (Unused Powder): If disposing of unused or expired stock, keep the powder in its original container. Deface the manufacturer's label by drawing a large "XXX" across it with a permanent marker, and apply an institutional Hazardous Waste label[5].

  • Consumables Segregation: Place contaminated filter paper, pipette tips, and gloves directly into a chemically contaminated waste bin (often designated by a yellow base with an orange lid, depending on your institution)[4].

    • Validation Mechanism: Ensure no sharp objects (e.g., glass pipettes, needles) are placed in soft-sided solid waste bags to prevent puncture hazards[5].

  • Secondary Containment: Store all sealed solid waste containers in a secondary containment tray away from incompatible materials (like strong acids or oxidizers) until EHS pickup[7].

Emergency Spill Management

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental discharge.

  • Evacuation and Ventilation: For large liquid spills, immediately alert laboratory personnel, close lab doors, and ensure the chemical fume hood exhaust remains on to ventilate the area[3][6].

  • Containment: Apply inert absorbent pads around the perimeter of the spill, working inward to prevent spreading[6].

    • Causality Note: Never use combustible materials (like sawdust) to absorb this chemical, as the reactive aldehyde and halogen content may interact unpredictably with organic particulates.

  • Collection: Allow the pads to fully absorb the liquid. Sweep up the absorbed material (or solid powder spills) using non-sparking tools and place it into a heavy-duty plastic bag[6]. Seal the bag and tag it explicitly as "Hazardous Waste - Halogenated Spill Residue"[2]. Consult your institution's EHS department for immediate emergency pickup[3].

References[6] Halogenated Organic Liquids - Standard Operating Procedure. illinois.edu. Link[3] Proper Disposal Procedures for SW120 (Halogenated Organic Solvent Waste). benchchem.com. Link[4] LABORATORY WASTE DISPOSAL GUIDELINES. uow.edu.au. Link[1] 2-iodo benzaldehyde. sigmaaldrich.com. Link[2] Halogenated Solvents in Laboratories. temple.edu. Link[5] Hazardous Waste Disposal Guide. northwestern.edu. Link[7] Hazardous Waste Disposal Guide - Research Areas. dartmouth.edu. Link

Sources

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